Product packaging for C16H26Ino2(Cat. No.:)

C16H26Ino2

Cat. No.: B15173194
M. Wt: 391.29 g/mol
InChI Key: IYUCUUTXFXBOHS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C16H26Ino2 is a useful research compound. Its molecular formula is this compound and its molecular weight is 391.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26INO2 B15173194 C16H26Ino2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26INO2

Molecular Weight

391.29 g/mol

IUPAC Name

(1-acetyloxy-1-phenylpropan-2-yl)-dimethyl-propylazanium;iodide

InChI

InChI=1S/C16H26NO2.HI/c1-6-12-17(4,5)13(2)16(19-14(3)18)15-10-8-7-9-11-15;/h7-11,13,16H,6,12H2,1-5H3;1H/q+1;/p-1

InChI Key

IYUCUUTXFXBOHS-UHFFFAOYSA-M

Canonical SMILES

CCC[N+](C)(C)C(C)C(C1=CC=CC=C1)OC(=O)C.[I-]

Origin of Product

United States

Foundational & Exploratory

The Early History and Discovery of Larocaine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Larocaine, known chemically as dimethocaine, emerged in the early 20th century as a synthetic local anesthetic.[1] Synthesized in 1930 by the Hoffmann-La Roche company, it was marketed under the trade name Larocaine and gained popularity in the United States during the 1930s for surgical applications, primarily in dentistry, ophthalmology, and otolaryngology.[1] Structurally, Larocaine is a p-aminobenzoic acid ester, bearing resemblance to procaine.[1] However, its clinical use was short-lived; by the 1940s, Larocaine was removed from the market due to its notable psychoactive effects and a significant risk of addiction.[1] This technical guide delves into the early history, discovery, and initial scientific evaluations of Larocaine, presenting the available data on its synthesis, pharmacological properties, and toxicological profile from its era of use.

Synthesis of Larocaine

A representative modern synthesis of Larocaine hydrochloride is as follows:

  • Preparation of Methylene Compound: 3,4-Dichlorobenzaldehyde and methylamine are reacted in tetrahydrofuran. The resulting mixture is treated with sodium hydroxide solution and heated. Filtration yields the methylene precursor.

  • Formation of Larocaine Hydrochloride: The methylene compound is dissolved in methanol, and hydrogen chloride gas is introduced while maintaining a controlled temperature. The reaction mixture is then concentrated to yield the solid Larocaine hydrochloride.

  • Purification: The crude product is further purified by dissolving it in chloroform and washing with an aqueous sodium hypochlorite solution to obtain the pure compound.

Below is a diagram illustrating a plausible synthetic pathway for Larocaine.

Larocaine_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product p-nitrobenzoyl_chloride p-Nitrobenzoyl chloride nitro_larocaine p-Nitro-Larocaine p-nitrobenzoyl_chloride->nitro_larocaine Esterification diethylaminoethanol 2,2-dimethyl-3-diethylamino-1-propanol diethylaminoethanol->nitro_larocaine larocaine Larocaine (Dimethocaine) nitro_larocaine->larocaine Reduction of nitro group

A plausible synthetic pathway for Larocaine.

Early Pharmacological and Toxicological Assessments

Larocaine's primary pharmacological action is local anesthesia. However, its stimulant and addictive properties are attributed to its ability to inhibit the dopamine transporter (DAT), a mechanism it shares with cocaine.[1] This dual activity ultimately led to its clinical demise.

Physicochemical and Toxicological Data

The following tables summarize the known physicochemical properties and acute toxicity data for Larocaine, primarily from later studies that retrospectively examined the compound.

PropertyValue
IUPAC Name (3-diethylamino-2,2-dimethylpropyl)-4-aminobenzoate
Molecular Formula C16H26N2O2
Molar Mass 278.396 g·mol−1
Melting Point 48 to 51 °C (118 to 124 °F)
Boiling Point 334 to 403 °C (633 to 757 °F) at 760 mmHg
Appearance White powder

Table 1: Physicochemical Properties of Dimethocaine.[1]

Animal ModelRoute of AdministrationLD50
MouseIntravenous40 mg/kg
MouseSubcutaneous380 mg/kg

Table 2: Acute Toxicity (LD50) of Dimethocaine in Mice.[1]

Comparative Anesthetic Potency

Early clinical use of Larocaine was predicated on its efficacy as a local anesthetic. While specific quantitative comparisons from the 1930s are scarce in modern literature, later pharmacological comparisons have established a potency hierarchy among related local anesthetics.

AnestheticRelative Potency
CocaineMost Potent
Dimethocaine (Larocaine)
Tetracaine
Procaine
ChloroprocaineLeast Potent

Table 3: Comparative Potency of Local Anesthetics as Dopaminergic Reuptake Inhibitors.[1]

Experimental Protocols of the Era

Rabbit Cornea Test for Local Anesthetic Potency

This was a common method for assessing the efficacy of topical anesthetics.

  • Animal Model: Healthy albino rabbits were typically used.

  • Procedure: A solution of the test anesthetic (e.g., Larocaine) was applied to the cornea of one eye, with the other eye serving as a control. The corneal reflex was tested periodically by touching the cornea with a fine, non-injurious object like a hair or a cotton wisp.

  • Endpoint: The onset of anesthesia was noted as the time to the abolition of the blink reflex. The duration of action was the time taken for the reflex to return to normal.

Acute Toxicity (LD50) Determination in Mice

The determination of the median lethal dose (LD50) was a standard procedure for assessing the acute toxicity of a new substance.

  • Animal Model: Mice were a common choice due to their small size and rapid breeding.

  • Procedure: Graded doses of the test substance were administered to different groups of animals, typically via subcutaneous or intravenous injection.

  • Observation: The animals were observed for a set period, and the number of fatalities in each dose group was recorded.

  • Calculation: The LD50, the dose at which 50% of the animals in a group died, was then calculated using various methods available at the time.

LD50_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection & Analysis animal_selection Select healthy mice of uniform weight group_allocation Allocate mice into multiple dose groups animal_selection->group_allocation dose_preparation Prepare graded doses of Larocaine solution group_allocation->dose_preparation administration Administer a single dose to each mouse via a specific route (e.g., IV, SC) dose_preparation->administration observation Observe animals for a fixed period (e.g., 24-48 hours) administration->observation record_mortality Record the number of deaths in each dose group observation->record_mortality calculate_ld50 Calculate the LD50 value using a statistical method record_mortality->calculate_ld50

A generalized workflow for LD50 determination in the early 20th century.

Mechanism of Action and Metabolic Pathways

Larocaine exerts its effects through two primary mechanisms: blockage of sodium channels, leading to local anesthesia, and inhibition of dopamine reuptake, resulting in central nervous system stimulation.

Dopamine Transporter Inhibition

The diagram below illustrates the signaling pathway associated with dopamine reuptake inhibition.

Dopamine_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_synthesis Dopamine Synthesis dopamine_vesicle Dopamine in Vesicles dopamine_synthesis->dopamine_vesicle Release dopamine_released Dopamine dopamine_vesicle->dopamine_released Release dat Dopamine Transporter (DAT) dopamine_released->dat Reuptake dopamine_receptors Dopamine Receptors dopamine_released->dopamine_receptors Binding larocaine Larocaine larocaine->dat Blocks

Mechanism of dopamine transporter inhibition by Larocaine.
Metabolic Pathways

Studies in Wistar rats have elucidated the primary metabolic pathways of dimethocaine.[1] These involve a series of Phase I and Phase II reactions.

The main Phase I reactions are:

  • Ester hydrolysis

  • Deethylation

  • Hydroxylation of the aromatic system

The main Phase II reactions are:

  • N-acetylation

  • Glucuronidation

These reactions can also occur in combination.

Larocaine_Metabolism cluster_phase1 Phase I Reactions cluster_phase2 Phase II Reactions larocaine Larocaine (Dimethocaine) ester_hydrolysis Ester Hydrolysis larocaine->ester_hydrolysis deethylation Deethylation larocaine->deethylation hydroxylation Hydroxylation larocaine->hydroxylation n_acetylation N-Acetylation ester_hydrolysis->n_acetylation glucuronidation Glucuronidation ester_hydrolysis->glucuronidation deethylation->n_acetylation deethylation->glucuronidation hydroxylation->n_acetylation hydroxylation->glucuronidation

Metabolic pathways of Larocaine.

Conclusion

The story of Larocaine is a notable chapter in the history of pharmacology and drug development. As one of the early synthetic local anesthetics, it represented a step away from naturally derived compounds like cocaine. However, its journey also highlighted the complex interplay between a drug's intended therapeutic effects and its unforeseen psychoactive properties. The eventual withdrawal of Larocaine from the market underscores the critical importance of comprehensive toxicological and pharmacological profiling in the development of new therapeutic agents. While no longer in clinical use, the study of Larocaine and its analogues continues to provide valuable insights for researchers in the fields of pharmacology and neuroscience.

References

An In-depth Technical Guide to the Physicochemical Properties of C16H26N2O2 (Dimethocaine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with the molecular formula C16H26N2O2 is most commonly identified as Dimethocaine, also known by its former trade name Larocaine.[1] It is a synthetic aminoester local anesthetic, structurally related to procaine.[1] Historically used in dentistry and ophthalmology, Dimethocaine has gained attention in the scientific community for its stimulant properties, which are attributed to its activity as a dopamine reuptake inhibitor.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of Dimethocaine, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of Dimethocaine are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C16H26N2O2[1]
Molecular Weight 278.40 g/mol [1]
Appearance White to pale orange/yellow crystalline powder[2][3]
Melting Point 53.0 to 57.0 °C[3]
Boiling Point 421.21 °C (rough estimate)[2]
Density 1.035 g/cm³[2]
Flash Point 197.8 °C[3]
Refractive Index 1.5290 (estimate)[2]
Chemical and Pharmacokinetic Properties
PropertyValueSource(s)
pKa 10.08 ± 0.25 (Predicted)[3]
LogP 3.37480 (Predicted)[3]
Solubility
   in Ethanol~16 mg/mL (for hydrochloride salt)
   in DMSO~14 mg/mL (for hydrochloride salt)
   in Dimethyl Formamide~20 mg/mL (for hydrochloride salt)
   in PBS (pH 7.2)~10 mg/mL (for hydrochloride salt)
   in WaterSoluble (as hydrochloride salt)[3]
   in EtherPractically insoluble[3]

Synthesis of Dimethocaine

Dimethocaine was first synthesized by Mannich and Wilder in 1932.[4] The synthesis involves a two-step process: the formation of the precursor amino alcohol followed by its esterification with a derivative of p-aminobenzoic acid.

Synthesis of 3-(diethylamino)-2,2-dimethyl-1-propanol

The precursor, 3-(diethylamino)-2,2-dimethyl-1-propanol, can be synthesized via the Mannich reaction. This involves the reaction of isobutyraldehyde with formaldehyde and diethylamine to form the Mannich base, which is then reduced to the corresponding amino alcohol.

Esterification

The final step is the esterification of 4-aminobenzoic acid with 3-(diethylamino)-2,2-dimethyl-1-propanol. This is typically achieved by reacting the acid chloride of a protected p-aminobenzoic acid (e.g., p-nitrobenzoyl chloride) with the amino alcohol, followed by reduction of the nitro group to an amine. An alternative route involves the direct esterification of p-aminobenzoic acid with the amino alcohol in the presence of an acid catalyst.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_esterification Esterification Isobutyraldehyde Isobutyraldehyde Mannich_Base Mannich Base Intermediate Isobutyraldehyde->Mannich_Base Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Diethylamine Diethylamine Diethylamine->Mannich_Base Amino_Alcohol 3-(diethylamino)-2,2-dimethyl-1-propanol Mannich_Base->Amino_Alcohol Reduction Ester_Intermediate Nitroester Intermediate Amino_Alcohol->Ester_Intermediate p_Nitrobenzoyl_chloride p-Nitrobenzoyl chloride p_Nitrobenzoyl_chloride->Ester_Intermediate Dimethocaine Dimethocaine Ester_Intermediate->Dimethocaine Reduction

Synthesis workflow for Dimethocaine.

Experimental Protocols

The following sections detail the general experimental procedures for determining the key physicochemical properties of Dimethocaine.

Determination of Melting Point

The melting point of Dimethocaine can be determined using the capillary method. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range. For a pure compound, this range is typically narrow.

Melting_Point_Workflow Sample_Prep Pack powdered sample into capillary tube Apparatus_Setup Place tube in melting point apparatus Sample_Prep->Apparatus_Setup Heating Heat at a controlled rate Apparatus_Setup->Heating Observation Observe and record temperature range of melting Heating->Observation Result Melting Point Range Observation->Result

Melting point determination workflow.

Determination of Boiling Point

The boiling point of liquid compounds is often determined by distillation. However, for a high-boiling point solid like Dimethocaine, a common method is the Thiele tube method. A small amount of the substance is placed in a fusion tube along with an inverted capillary tube. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil). The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.

Determination of Solubility

The solubility of Dimethocaine hydrochloride in various solvents can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved Dimethocaine is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.[5] A solution of Dimethocaine hydrochloride in a suitable solvent (e.g., a water-cosolvent mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the titration curve.

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[6] A solution of Dimethocaine is prepared in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is established, and the two phases are then separated. The concentration of Dimethocaine in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Mechanism of Action: Dopamine Transporter Inhibition

Dimethocaine's primary pharmacological effect is the inhibition of the dopamine transporter (DAT).[7] The DAT is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates dopaminergic signaling. By binding to the DAT, Dimethocaine blocks this reuptake, leading to an increase in the extracellular concentration of dopamine and prolonged stimulation of postsynaptic dopamine receptors. This mechanism is similar to that of cocaine and is responsible for the stimulant effects of Dimethocaine.[7]

DAT_Inhibition_Pathway cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Dimethocaine Dimethocaine Dimethocaine->DAT Inhibition Postsynaptic_Neuron Postsynaptic Neuron

References

Foundational Research on Dimethocaine (CAS No. 94-15-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethocaine (CAS No. 94-15-5), also known as larocaine, is a synthetic derivative of procaine with local anesthetic properties and significant central nervous system (CNS) stimulant effects. Originally synthesized in 1930 by Hoffmann-La Roche, it was briefly used in clinical practice before being withdrawn due to its psychoactive effects and potential for abuse.[1] Its primary mechanism of action involves the inhibition of the dopamine transporter (DAT), leading to increased synaptic dopamine levels, a mode of action it shares with cocaine, albeit with lower potency.[2][3] This technical guide provides a comprehensive overview of the foundational research on dimethocaine, including its synthesis, pharmacology, metabolism, and the experimental methodologies used to elucidate its biological activity. All quantitative data are summarized in structured tables, and key biological and experimental pathways are visualized using diagrams.

Chemical Synthesis

A plausible synthetic route, based on the structure of dimethocaine (3-(diethylamino)-2,2-dimethylpropyl 4-aminobenzoate), would involve the following key steps:

  • Mannich Reaction: Reaction of a suitable ketone with formaldehyde and diethylamine to introduce the diethylaminomethyl group.

  • Reduction: Reduction of the keto group to a hydroxyl group.

  • Esterification: Esterification of the resulting amino alcohol with p-nitrobenzoyl chloride, followed by reduction of the nitro group to an amine, or directly with p-aminobenzoyl chloride or a derivative.

The following diagram illustrates a generalized logical workflow for the synthesis of dimethocaine.

G cluster_synthesis Plausible Synthetic Pathway for Dimethocaine Ketone Ketone Precursor Mannich_Base Mannich Base (β-amino ketone) Ketone->Mannich_Base Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Diethylamine Diethylamine Diethylamine->Mannich_Base Amino_Alcohol Amino Alcohol Mannich_Base->Amino_Alcohol Reduction Dimethocaine Dimethocaine Amino_Alcohol->Dimethocaine Esterification p_Aminobenzoyl_Derivative p-Aminobenzoyl Derivative p_Aminobenzoyl_Derivative->Dimethocaine

A generalized synthetic workflow for Dimethocaine.

Pharmacology and Mechanism of Action

Dimethocaine's primary pharmacological effect is the inhibition of the dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family of transporters responsible for the reuptake of dopamine from the synaptic cleft.[2] By blocking DAT, dimethocaine increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission and its characteristic stimulant effects.[2]

Dopamine Transporter (DAT) Binding and Uptake Inhibition

In vitro studies have quantified dimethocaine's affinity for and inhibition of DAT, often in comparison to cocaine. These studies typically utilize radioligand binding assays and dopamine uptake inhibition assays in rat striatal synaptosomes or cells expressing the human dopamine transporter.

CompoundKi for [3H]CFT Binding (μM)IC50 for Dopamine Uptake (μM)
Dimethocaine 1.41.2
Cocaine 0.60.7
Table 1: Comparative in vitro activity of Dimethocaine and Cocaine at the Dopamine Transporter.[2]
In Vivo Effects on Dopamine Efflux

Microdialysis studies in awake rats have demonstrated that dimethocaine administration leads to a dose-dependent and reversible increase in extracellular dopamine levels in the striatum.[2]

CompoundConcentrationIncrease in Dialysate Dopamine
Dimethocaine 1 mM~12-fold
Cocaine 0.1 mM~12-fold
Procaine 10 mM~6-fold
Table 2: Effect of local anesthetics on dopamine efflux in rat striatum.[2]

The following diagram illustrates the signaling pathway affected by dimethocaine.

G cluster_pathway Dimethocaine's Mechanism of Action at the Dopaminergic Synapse Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Dimethocaine Dimethocaine Dimethocaine->DAT Inhibition Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation

Dimethocaine inhibits dopamine reuptake at the synapse.

Metabolism

The metabolism of dimethocaine has been studied in vivo in Wistar rats and in vitro using human liver microsomes.[4][5] It undergoes extensive Phase I and Phase II biotransformation. The primary metabolic pathways are ester hydrolysis, deethylation, and hydroxylation, followed by N-acetylation and glucuronidation.[4][5]

Phase I Metabolism

Phase I reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes.

  • Ester Hydrolysis: Cleavage of the ester bond, a common metabolic pathway for ester-containing drugs.

  • N-Deethylation: Removal of one or both ethyl groups from the diethylamino moiety. P450 3A4 is the predominant enzyme responsible for deethylation.[2][3]

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring. P450 2D6 plays a major role in this hydroxylation process.[2][3]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

  • N-Acetylation: Acetylation of the primary aromatic amine group. This reaction is exclusively catalyzed by N-acetyltransferase 2 (NAT2).[2][6]

  • Glucuronidation: Conjugation with glucuronic acid.

The following diagram illustrates the metabolic pathways of dimethocaine.

G cluster_metabolism Metabolic Pathways of Dimethocaine Dimethocaine Dimethocaine Ester_Hydrolysis Ester Hydrolysis Metabolites Dimethocaine->Ester_Hydrolysis Esterases Deethylated_Metabolites Deethylated Metabolites Dimethocaine->Deethylated_Metabolites CYP3A4 Hydroxylated_Metabolites Hydroxylated Metabolites Dimethocaine->Hydroxylated_Metabolites CYP2D6 N_Acetylated_Metabolites N-Acetylated Metabolites Dimethocaine->N_Acetylated_Metabolites NAT2 Glucuronidated_Metabolites Glucuronidated Metabolites Ester_Hydrolysis->Glucuronidated_Metabolites UGTs Deethylated_Metabolites->Glucuronidated_Metabolites UGTs Hydroxylated_Metabolites->Glucuronidated_Metabolites UGTs

Overview of Dimethocaine's metabolic fate.

Experimental Protocols

Dopamine Transporter (DAT) Binding Assay ([3H]CFT)

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a compound for the dopamine transporter.

  • Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to obtain a crude synaptosomal membrane preparation. The pellet is resuspended in the assay buffer.

  • Assay Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]CFT (a cocaine analog) and varying concentrations of the test compound (dimethocaine).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of a compound using human liver microsomes.

  • Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, the test compound (dimethocaine), and a NADPH-generating system (or NADPH) in a phosphate buffer (pH 7.4).

  • Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the microsomal proteins.

  • Sample Processing: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.

  • Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.

The following diagram illustrates a typical experimental workflow for in vitro metabolism studies.

G cluster_workflow Experimental Workflow for In Vitro Metabolism Prepare_Incubation Prepare Incubation Mixture (Microsomes, Dimethocaine, Buffer) Initiate_Reaction Initiate Reaction (Add NADPH) Prepare_Incubation->Initiate_Reaction Incubate Incubate at 37°C Terminate_Reaction Terminate Reaction (Add Cold Solvent) Incubate->Terminate_Reaction Initiate_Reaction->Incubate Centrifuge Centrifuge Terminate_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant (LC-MS) Centrifuge->Analyze_Supernatant

Workflow for in vitro drug metabolism studies.

Conclusion

Dimethocaine serves as a valuable research tool for understanding the structure-activity relationships of dopamine transporter inhibitors. Its well-characterized pharmacology and metabolism provide a foundational basis for the development of novel CNS-active compounds. The experimental protocols detailed herein represent standard methodologies for the in vitro characterization of such molecules. Further research into the specific metabolites and their potential pharmacological activity could provide deeper insights into the overall effects of dimethocaine.

References

Dimethocaine's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethocaine (DMC), a synthetic derivative of procaine, has garnered significant interest due to its structural and functional similarities to cocaine. Initially developed as a local anesthetic, its potent psychostimulant effects have led to its emergence as a recreational drug. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying dimethocaine's dual action as a dopamine reuptake inhibitor and a voltage-gated sodium channel blocker. Through a detailed examination of quantitative data from in vitro studies, this document aims to equip researchers and drug development professionals with a thorough understanding of dimethocaine's pharmacology. Experimental protocols for key assays are detailed to facilitate further investigation, and signaling pathways and experimental workflows are visually represented to enhance comprehension.

Core Pharmacological Profile: Dual Inhibition

Dimethocaine's mechanism of action is primarily characterized by its interaction with two distinct protein targets: the dopamine transporter (DAT) and voltage-gated sodium channels (NaV). This dual activity underlies its psychostimulant and local anesthetic properties, respectively.

Inhibition of the Dopamine Transporter (DAT)

Dimethocaine acts as a potent inhibitor of the dopamine transporter, a membrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2] By blocking DAT, dimethocaine increases the extracellular concentration and prolongs the action of dopamine in the brain's reward pathways, leading to its characteristic stimulant effects such as euphoria and increased locomotor activity.[2]

Studies have shown that dimethocaine's potency as a dopamine reuptake inhibitor is comparable to that of cocaine.[2]

Blockade of Voltage-Gated Sodium Channels (NaV)

Similar to other local anesthetics, dimethocaine physically obstructs the pore of voltage-gated sodium channels, thereby inhibiting the influx of sodium ions that is essential for the initiation and propagation of action potentials in neurons.[3][4] This action prevents nerve impulse transmission, resulting in a localized anesthetic or numbing effect. The blockade of sodium channels is state-dependent, with local anesthetics generally exhibiting higher affinity for the open and inactivated states of the channel compared to the resting state.[4][5] While specific quantitative data for dimethocaine's interaction with various NaV subtypes is limited in the public domain, its structural similarity to cocaine suggests a comparable mechanism of action.[6]

Quantitative Analysis of Dimethocaine's Bioactivity

The following tables summarize the key quantitative data from in vitro studies, providing a comparative perspective on dimethocaine's potency against its primary molecular targets.

Table 1: Dopamine Transporter (DAT) Inhibition Data [2]

CompoundRadioligandAssay TypeK_i (μM)IC_50 (μM)
Dimethocaine[³H]CFTBinding Affinity1.4-
Dimethocaine[³H]DopamineUptake Inhibition-1.2
Cocaine[³H]CFTBinding Affinity0.6-
Cocaine[³H]DopamineUptake Inhibition-0.7

Table 2: Comparative IC_50 Values for Sodium Channel Blockade (Contextual Data)

CompoundChannel IsoformHolding Potential (mV)IC_50 (μM)Reference
LidocaineSkeletal Muscle (hSkM1)-70150[3]
LidocaineNeuronal (rat brain IIA)-70187[3]
CocaineCardiac (hH1)-70 (Inactivated)~8-19 (K_d)[7]
CocaineCardiac (hH1)-180 (Resting)~328 (K_d)[7]

Experimental Protocols

This section outlines the methodologies for the key experiments used to characterize the mechanism of action of dimethocaine.

Radioligand Binding Assay for Dopamine Transporter (DAT)

Objective: To determine the binding affinity (K_i) of dimethocaine for the dopamine transporter.

Materials:

  • Rat striatal membranes (source of DAT)

  • [³H]CFT (2β-carbomethoxy-3β-(4-fluorophenyl)tropane) as the radioligand

  • Dimethocaine hydrochloride

  • Cocaine hydrochloride (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add rat striatal membranes, varying concentrations of dimethocaine, and a fixed concentration of [³H]CFT.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of cocaine) from total binding. Analyze the data using non-linear regression to calculate the IC_50 value, which is then converted to the K_i value using the Cheng-Prusoff equation.

Synaptosomal Dopamine Uptake Assay

Objective: To measure the inhibitory potency (IC_50) of dimethocaine on dopamine uptake into synaptosomes.

Materials:

  • Rat striatal tissue

  • [³H]Dopamine

  • Dimethocaine hydrochloride

  • Krebs-Ringer-HEPES buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Synaptosome Preparation: Homogenize rat striatal tissue in a sucrose buffer and perform differential centrifugation to isolate the synaptosomal fraction.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of dimethocaine in Krebs-Ringer-HEPES buffer.

  • Initiation of Uptake: Add a fixed concentration of [³H]Dopamine to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of dopamine uptake at each dimethocaine concentration and determine the IC_50 value using non-linear regression analysis.

Whole-Cell Voltage Clamp Electrophysiology for Sodium Channel Blockade

Objective: To characterize the state-dependent block of voltage-gated sodium channels by dimethocaine.

Materials:

  • Cell line expressing a specific sodium channel subtype (e.g., HEK293 cells transfected with NaV1.5)

  • Patch-clamp amplifier and data acquisition system

  • Micropipettes

  • Intracellular and extracellular recording solutions

  • Dimethocaine hydrochloride

Procedure:

  • Cell Preparation: Culture cells expressing the sodium channel of interest.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocols: Apply specific voltage protocols to elicit sodium currents and to hold the channels in different states (resting, open, inactivated).

    • Resting State: Hold the cell at a hyperpolarized potential (e.g., -120 mV).

    • Inactivated State: Use a depolarizing prepulse to inactivate the channels before the test pulse.

  • Drug Application: Perfuse the cell with the extracellular solution containing varying concentrations of dimethocaine.

  • Data Acquisition: Record the sodium currents in the absence and presence of dimethocaine.

  • Data Analysis: Measure the peak sodium current amplitude and calculate the percentage of block at each drug concentration for each channel state. Determine the IC_50 values for the resting and inactivated states by fitting the concentration-response data to the Hill equation.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Dimethocaine_DAT_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in Dopamine_out->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_out->Dopamine_receptor Binding Dimethocaine Dimethocaine Dimethocaine->DAT Blocks

Caption: Dimethocaine's interaction with the dopamine transporter (DAT).

Sodium_Channel_Blockade Resting Resting (Closed) Open Open (Activated) Resting->Open Depolarization Inactivated Inactivated (Closed) Open->Inactivated Action_Potential Action Potential Propagation Open->Action_Potential Inactivated->Resting Repolarization Dimethocaine Dimethocaine Dimethocaine->Resting Low Affinity Block Dimethocaine->Open High Affinity Block Dimethocaine->Inactivated Highest Affinity Block No_Action_Potential Inhibition of Action Potential

Caption: State-dependent blockade of voltage-gated sodium channels by dimethocaine.

Experimental_Workflow_DAT cluster_binding Radioligand Binding Assay cluster_uptake Dopamine Uptake Assay B1 Prepare Striatal Membranes B2 Incubate with [³H]CFT and Dimethocaine B1->B2 B3 Filter and Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 U1 Isolate Synaptosomes U2 Pre-incubate with Dimethocaine U1->U2 U3 Add [³H]Dopamine U2->U3 U4 Filter and Wash U3->U4 U5 Scintillation Counting U4->U5 U6 Calculate IC50 U5->U6

Caption: Experimental workflow for studying dimethocaine's effect on DAT.

Conclusion

Dimethocaine exerts its pharmacological effects through a dual mechanism of action: inhibition of the dopamine transporter and blockade of voltage-gated sodium channels. Its potency as a dopamine reuptake inhibitor is comparable to that of cocaine, providing a clear molecular basis for its psychostimulant properties. While specific quantitative data on its interaction with various sodium channel subtypes are yet to be fully elucidated, its local anesthetic effects are consistent with the established mechanism of channel blockade by related compounds. The detailed experimental protocols and visual aids provided in this guide offer a robust framework for future research into the nuanced pharmacology of dimethocaine and the development of novel therapeutics targeting these pathways. Further investigation into the subtype selectivity and state-dependency of dimethocaine's sodium channel blockade will be crucial for a more complete understanding of its overall pharmacological profile and potential therapeutic or toxicological implications.

References

"in vitro effects of Dimethocaine on neurons"

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Effects of Dimethocaine on Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethocaine (DMC), also known by its trade name Larocaine, is a synthetic compound structurally related to procaine and cocaine.[1] Originally developed as a local anesthetic in the 1930s, its clinical use was discontinued due to its psychoactive effects and addiction potential.[1] Today, Dimethocaine is encountered as a "designer drug" or "new psychoactive substance" (NPS), often marketed as a legal substitute for cocaine.[1][2] Its stimulant effects are attributed to its interaction with neuronal systems, primarily by modulating monoamine neurotransmitter levels.[1] This technical guide provides a comprehensive overview of the documented in vitro effects of Dimethocaine on neurons, focusing on its primary mechanisms of action, potential neurotoxicity, and the experimental protocols used for its characterization.

Primary Mechanism of Action: Monoamine Transporter Inhibition

The principal psychoactive effect of Dimethocaine stems from its activity as a dopamine reuptake inhibitor, a mechanism it shares with cocaine.[1] By blocking the dopamine transporter (DAT), Dimethocaine increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling.[1][3] This action is central to its reinforcing and stimulant properties.[4]

Quantitative Analysis of Dopamine Transporter (DAT) Inhibition

In vitro studies have quantified Dimethocaine's affinity for and potency at the dopamine transporter, often using rat striatal tissue preparations. These studies reveal that while Dimethocaine is a potent DAT inhibitor, it is slightly less so than cocaine.[5]

Table 1: Comparative Inhibition of Dopamine Transporter (DAT) by Dimethocaine and Cocaine

Compound Assay Parameter Value Source
Dimethocaine [³H]CFT Binding Kᵢ (inhibition constant) 1.4 µM [5]
[³H]Dopamine Uptake IC₅₀ (inhibitory concentration) 1.2 µM [5]
Cocaine [³H]CFT Binding Kᵢ (inhibition constant) 0.6 µM [5]

| | [³H]Dopamine Uptake | IC₅₀ (inhibitory concentration) | 0.7 µM |[5] |

Kᵢ represents the binding affinity of the compound to the DAT, while IC₅₀ indicates the concentration required to inhibit dopamine uptake by 50%. Lower values signify higher potency.

Signaling Pathway

The inhibition of DAT by Dimethocaine directly prevents the reabsorption of dopamine from the synapse back into the presynaptic neuron. This leads to a prolonged presence and an elevated concentration of dopamine in the synaptic cleft, thereby amplifying its effect on postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Synaptic_Dopamine Synaptic Dopamine Dopamine->Synaptic_Dopamine Release DAT Dopamine Transporter (DAT) DAT->Dopamine Transports Synaptic_Dopamine->DAT Binding for Reuptake Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Dopamine->Postsynaptic_Receptors Activates Dimethocaine Dimethocaine Dimethocaine->DAT Blocks

Dimethocaine blocks the dopamine transporter (DAT).

Secondary Mechanism: Sodium Channel Blockade

Like its structural analogs procaine and cocaine, Dimethocaine possesses local anesthetic properties, which are mediated by the blockade of voltage-gated sodium channels in the neuronal membrane.[4][6] This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve impulses.

While direct electrophysiological studies on Dimethocaine's effect on neuronal sodium channels are not widely available, data from cocaine studies on neuronal-like cells (Neuro-2a) show a significant reduction in inward sodium currents upon drug application, confirming Na+ channel-blocking activity.[7] Given the structural and functional similarities, a comparable mechanism is expected for Dimethocaine.

G Dimethocaine Dimethocaine Na_Channel Voltage-Gated Sodium Channel Dimethocaine->Na_Channel  Blocks Na_Influx Na+ Influx Na_Channel->Na_Influx Mediates Action_Potential Action Potential (Depolarization) Na_Influx->Action_Potential Initiates

Dimethocaine inhibits action potentials via Na+ channel blockade.

Neurotoxicity and Cytotoxic Effects

There is a scarcity of in vitro studies directly investigating the neurotoxicity of Dimethocaine. However, insights can be drawn from studies on cocaine, which exhibits a similar pharmacological profile. Cocaine has been shown to induce neurotoxic effects through various mechanisms, including oxidative stress, mitochondrial dysfunction, and alterations in cell morphology.[8][9]

In vitro exposure of neuronal-like cells to high concentrations of cocaine results in:

  • Altered Cell Morphology: Changes from polygonal to rounded shapes, damage to neurites, and loss of inter-neuronal connections.[8][10]

  • Mitochondrial Dysfunction: A significant decrease in mitochondrial membrane potential and general mitochondrial activity.[7][10]

  • Inhibition of Neuronal Differentiation: Cocaine can inhibit neurite extension in a dose-dependent manner in PC-12 cells.[11][12]

Table 2: In Vitro Neurotoxic Effects of Cocaine (as a proxy for Dimethocaine)

Cell Line Compound Concentration Observed Effect Source
PC-12 Cocaine 0.01 - 10 µg/mL Dose-dependent inhibition of neurite extension. [12]
Neuro-2a Cocaine 2 - 4 mM Altered cell morphology (rounding), damaged neurites, induced cytoplasmic vacuoles. [10]

| Neuro-2a | Cocaine | 2 - 4 mM | Decreased mitochondrial activity and membrane potential. |[7] |

These findings suggest that Dimethocaine may pose similar risks of neurotoxicity, particularly at high concentrations. Further research is required to specifically delineate the cytotoxic profile of Dimethocaine on neuronal cell lines.

Experimental Protocols

The characterization of Dimethocaine's in vitro effects on neurons relies on established pharmacological and electrophysiological techniques.

Radioligand Binding and Neurotransmitter Uptake Assays

These assays are fundamental for determining a compound's affinity and potency at specific transporters.

  • Objective: To quantify the binding affinity (Kᵢ) and functional inhibition (IC₅₀) of Dimethocaine at the dopamine transporter.

  • Protocol Outline:

    • Tissue Preparation: Synaptosomes are prepared from specific brain regions rich in the target transporter, such as the rat striatum for DAT.

    • Binding Assay ([³H]CFT): Synaptosomes are incubated with a fixed concentration of a radiolabeled ligand that binds to the transporter (e.g., [³H]CFT for DAT) and varying concentrations of the test compound (Dimethocaine).

    • Uptake Assay ([³H]Dopamine): Synaptosomes are incubated with radiolabeled dopamine ([³H]dopamine) in the presence of varying concentrations of Dimethocaine.

    • Separation: The reaction is terminated, and bound radioligand/transported dopamine is separated from the unbound/untransported fraction, typically via rapid filtration.

    • Quantification: The amount of radioactivity in the bound/transported fraction is measured using liquid scintillation counting.

    • Data Analysis: The data are analyzed using non-linear regression to calculate Kᵢ and IC₅₀ values.[5]

G A Prepare Neuronal Synaptosomes B Incubate with [3H]Ligand + various [Dimethocaine] A->B C Separate Bound from Unbound Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate Ki and IC50 Values D->E

Workflow for Radioligand Binding & Uptake Assays.
Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through channels in the neuronal membrane, providing direct evidence of ion channel blockade.[13]

  • Objective: To measure the effect of Dimethocaine on voltage-gated sodium currents.

  • Protocol Outline:

    • Cell Preparation: Primary neurons or a suitable neuronal cell line (e.g., Neuro-2a) are cultured on coverslips.[7]

    • Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and perfused with an external saline solution.

    • Patching: A glass micropipette with a very fine tip, filled with an internal solution, is pressed against the membrane of a single neuron to form a high-resistance seal (a "gigaseal").

    • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.

    • Voltage Clamp: The membrane potential is held at a specific voltage by the patch-clamp amplifier. Command voltage steps are applied to activate voltage-gated channels.

    • Data Acquisition: The resulting ionic currents flowing across the membrane are recorded before and after the application of Dimethocaine to the external solution.[7][14]

    • Analysis: The amplitude and kinetics of the currents (e.g., peak inward Na+ current) are compared between the control and drug conditions.

Conclusion

In vitro evidence conclusively identifies Dimethocaine as a potent inhibitor of the dopamine transporter, with a potency only slightly lower than that of cocaine.[5] This action is the primary driver of its stimulant effects. Furthermore, based on its chemical class and the effects of related compounds, Dimethocaine is also presumed to act as a blocker of voltage-gated sodium channels, contributing to local anesthetic effects.[4][7] While direct neurotoxicity studies are limited, data from cocaine suggest a potential for Dimethocaine to induce cytotoxic effects at higher concentrations, including mitochondrial impairment and morphological damage to neurons.[10] The methodologies outlined in this guide, particularly neurotransmitter uptake assays and patch-clamp electrophysiology, remain the gold standard for further elucidating the detailed neuronal pharmacology of Dimethocaine and other novel psychoactive substances.

References

Preliminary Toxicological Screening of Larocaine (Dimethocaine)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Larocaine, also known as dimethocaine (DMC), is a synthetic derivative of cocaine that was originally developed as a local anesthetic in the 1930s.[1][2] While it was once used in dentistry, ophthalmology, and otolaryngology, it was later withdrawn from the market due to its psychoactive effects and potential for abuse.[1] Today, Larocaine has emerged as a "new psychoactive substance" (NPS) and is often sold as a legal substitute for cocaine.[1][3][4] This guide provides a summary of the available preliminary toxicological data for Larocaine to inform researchers, scientists, and drug development professionals. It is important to note that comprehensive toxicological studies on Larocaine are limited, and much of the available information is based on its analogue, cocaine, and related compounds.

Pharmacodynamics and Mechanism of Action

Larocaine's primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to increased levels of dopamine in the synaptic cleft and produces stimulant effects similar to cocaine, though it appears to be less potent.[1][4] Studies have shown that dimethocaine completely inhibits the dopamine transporter.[4] Its effects are characterized by euphoria, stimulation, and increased talkativeness.[1] Due to its abuse potential, it is crucial to understand its toxicological profile.

Quantitative Toxicological Data

The available quantitative data on the toxicity of Larocaine is limited. The following tables summarize the key findings from preclinical studies.

Table 1: Acute Toxicity of Larocaine in Mice

Route of AdministrationValueSpeciesReference
IntravenousLD50: 40 mg/kgMouse[1]
SubcutaneousLD50: 380 mg/kgMouse[1]
IntraperitonealLethal Dose: 0.3 g/kgMouse[1]

Table 2: In Vitro Dopamine Transporter Inhibition

CompoundKi (µM) for [3H]CFT BindingIC50 (µM) for [3H]Dopamine UptakeReference
Larocaine (Dimethocaine)1.41.2[4]
Cocaine0.60.7[4]

Experimental Protocols

Detailed experimental protocols for the toxicological screening of Larocaine are not extensively published. However, based on the available literature, the following methodologies are relevant.

In Vivo Acute Toxicity Testing in Mice

The acute toxicity of Larocaine has been evaluated in mice to determine the median lethal dose (LD50). While the specific protocol for the cited LD50 values is not detailed in the search results, a general procedure for such studies, based on standard toxicology protocols, would involve the following steps:

  • Animal Model: Male and female mice are typically used.

  • Route of Administration: The test substance is administered via various routes, such as intravenous, subcutaneous, and intraperitoneal, to assess toxicity dependent on the route of exposure.

  • Dose Range: A range of doses is administered to different groups of animals.

  • Observation: Animals are observed for signs of toxicity and mortality over a specified period (e.g., 24 hours to 14 days).

  • LD50 Calculation: The LD50 value, the dose that is lethal to 50% of the test animals, is calculated using statistical methods.

In Vivo Metabolism Study in Rats

The metabolism of Larocaine was studied in male Wistar rats to identify its metabolic pathways.[3]

  • Animal Model: Male Wistar rats were used.

  • Dosing: A dose of 20 mg/kg of dimethocaine was administered.[3]

  • Sample Collection: Urine samples were collected.

  • Extraction: Urine was extracted using solid-phase extraction after enzymatic cleavage of conjugates or by protein precipitation.[3]

  • Analysis: The metabolites were separated and identified using liquid chromatography-high resolution mass spectrometry (LC-HRMSn).[3]

  • Findings: The main phase I reactions were identified as ester hydrolysis, deethylation, and hydroxylation of the aromatic system. The primary phase II reaction was N-acetylation of the p-aminobenzoic acid part of the parent compound and several phase I metabolites.[3]

Signaling Pathways and Metabolism

The primary pharmacological target of Larocaine is the dopamine transporter. Its metabolism involves several enzymatic pathways.

Larocaine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Larocaine Larocaine (Dimethocaine) Ester_Hydrolysis Ester Hydrolysis Larocaine->Ester_Hydrolysis Esterases Deethylation De-ethylation Larocaine->Deethylation CYP450s Hydroxylation Hydroxylation Larocaine->Hydroxylation CYP450s N_Acetylation N-Acetylation Ester_Hydrolysis->N_Acetylation Deethylation->N_Acetylation Hydroxylation->N_Acetylation Metabolites Excreted Metabolites N_Acetylation->Metabolites

Caption: Metabolic pathway of Larocaine (Dimethocaine).

Experimental Workflows

A comprehensive toxicological screening workflow for a novel psychoactive substance like Larocaine would typically follow the structure below. The available data on Larocaine is primarily from acute toxicity and metabolism studies, highlighting significant gaps in the toxicological assessment.

Toxicological_Screening_Workflow Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute_Toxicity Acute Toxicity (LD50 determination) Cytotoxicity->Acute_Toxicity Genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames test, Micronucleus test) Repeated_Dose Repeated-Dose Toxicity Genotoxicity_in_vitro->Repeated_Dose hERG hERG Channel Assay Cardiovascular_Safety Cardiovascular Safety hERG->Cardiovascular_Safety Acute_Toxicity->Repeated_Dose Carcinogenicity Carcinogenicity Studies Repeated_Dose->Carcinogenicity Risk_Assessment Risk Assessment Carcinogenicity->Risk_Assessment CNS_Safety Central Nervous System Safety CNS_Safety->Risk_Assessment Cardiovascular_Safety->Risk_Assessment Respiratory_Safety Respiratory Safety Respiratory_Safety->Risk_Assessment Metabolism Metabolism Studies Pharmacokinetics Pharmacokinetics Pharmacokinetics->Risk_Assessment Start Test Compound: Larocaine Start->Cytotoxicity Start->Genotoxicity_in_vitro Start->hERG Start->CNS_Safety Start->Respiratory_Safety Start->Metabolism Start->Pharmacokinetics

Caption: Standard workflow for preclinical toxicological screening.

Discussion and Conclusion

The available data on the toxicology of Larocaine (Dimethocaine) is sparse and primarily focuses on its acute toxicity in animal models and its metabolic pathways. The LD50 values indicate that it is toxic at high doses. Its mechanism of action as a dopamine transporter inhibitor is similar to cocaine, suggesting a similar potential for abuse and adverse cardiovascular and central nervous system effects.[1] Reported side effects in humans include tachycardia, breathing difficulties, chest pain, vasoconstriction, insomnia, paranoia, and anxiety.[1]

Significant gaps exist in the toxicological profile of Larocaine. There is a lack of publicly available data from comprehensive in vitro cytotoxicity and genotoxicity studies, as well as detailed safety pharmacology assessments (cardiovascular, respiratory, and central nervous system). Further research is needed to fully characterize the toxicological risks associated with Larocaine exposure. This guide serves as a summary of the current preliminary knowledge and highlights the need for more rigorous scientific investigation into the safety of this compound.

References

The Solubility and Stability of Dimethocaine in Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of dimethocaine's solubility in various solvents and its stability under different conditions. The information is intended to support research, analytical method development, and formulation studies involving this compound.

Introduction to Dimethocaine

Dimethocaine, also known as DMC or larocaine, is a local anesthetic with stimulant properties.[1][2][3] Structurally, it is a 4-aminobenzoic acid ester, which has implications for its chemical reactivity, particularly its susceptibility to hydrolysis.[2] Due to its similarity in action to cocaine, it functions as a dopamine reuptake inhibitor.[1][4][5] This guide focuses on its physicochemical properties, specifically its solubility and stability, which are critical parameters for its handling, storage, and application in research settings.

Solubility of Dimethocaine

The solubility of a compound is a fundamental property that influences its absorption, distribution, and formulation. Dimethocaine is available as a free base and as a hydrochloride salt. The hydrochloride salt form generally exhibits enhanced solubility in aqueous solutions compared to the free base.[6]

Qualitative Solubility

Dimethocaine, as a crystalline powder, is generally described as soluble in organic solvents and slightly soluble in water.[1][7] For the hydrochloride salt, stock solutions are typically prepared by dissolving the crystalline solid in the solvent of choice.[4] To enhance solubility, particularly for preparing stock solutions, gentle heating to 37°C and sonication in an ultrasonic bath can be employed.[5][8]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Dimethocaine hydrochloride in various solvents. It is crucial to note that these values are approximate and can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

SolventFormSolubility (approx.)
EthanolHydrochloride16 mg/mL
Dimethyl Sulfoxide (DMSO)Hydrochloride14 mg/mL
Dimethylformamide (DMF)Hydrochloride20 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2Hydrochloride10 mg/mL

Data sourced from multiple references.[4][5][8]

Stability of Dimethocaine

Understanding the stability of dimethocaine is critical for ensuring the accuracy of experimental results and for defining appropriate storage conditions. As an ester, dimethocaine is prone to degradation, primarily through hydrolysis.

Storage and General Stability

Proper storage is essential to maintain the integrity of dimethocaine. The following table outlines the recommended storage conditions and stability information.

FormStorage ConditionStability
Crystalline Solid (Hydrochloride)-20°CStable for at least 2 years.[4]
Aqueous Solution (e.g., in PBS)Room Temperature or RefrigeratedNot recommended for storage longer than one day.[4]
Stock Solution in Organic Solvent-80°CRecommended use within 6 months.[5]
Stock Solution in Organic Solvent-20°CRecommended use within 1 month.[5]

It is also recommended that organic solvent stock solutions be purged with an inert gas to prevent oxidative degradation.[1][3][4]

Degradation Pathways

The chemical structure of dimethocaine makes it susceptible to several degradation pathways, which have been primarily elucidated through metabolism studies. These pathways are important to consider during stability assessments as they indicate the likely degradation products.

The main degradation reactions include:

  • Ester Hydrolysis: This is a major degradation pathway, particularly in aqueous solutions and is the reason oral administration is ineffective, as the compound is rapidly hydrolyzed.[2][3] This reaction cleaves the ester bond, yielding p-aminobenzoic acid and 3-(diethylamino)-2,2-dimethyl-1-propanol.

  • N-Deethylation: The removal of one or both ethyl groups from the tertiary amine.[9]

  • Hydroxylation: The addition of a hydroxyl group, typically on the aromatic ring.[9]

  • N-Acetylation: The addition of an acetyl group to the primary amine on the p-aminobenzoic acid portion of the molecule.[9][10]

These reactions can also occur in combination, leading to a variety of degradation products.[2][9]

Experimental Protocols

Detailed experimental protocols for the analysis of dimethocaine are not extensively published. However, standard methodologies for solubility and stability testing of pharmaceutical compounds can be readily adapted.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a common method for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of dimethocaine hydrochloride to a known volume of the selected solvent (e.g., ethanol, PBS pH 7.2) in a sealed, clear container (e.g., a glass vial).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. If necessary, centrifuge or filter the sample using a syringe filter (e.g., 0.22 µm) that does not bind the analyte to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent.

  • Analysis: Determine the concentration of dimethocaine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[11][12]

  • Stock Solution Preparation: Prepare a stock solution of dimethocaine in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).

  • Stress Conditions: Expose the dimethocaine solution to a variety of stress conditions. The goal is to achieve approximately 5-20% degradation.[12]

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C). Neutralize the solution before analysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to light that meets ICH Q1B guidelines (e.g., cool white fluorescent and near-ultraviolet lamps). A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Sample the solutions at various time points (e.g., 2, 8, 24, 48 hours) to monitor the extent of degradation.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating method, typically HPLC with a photodiode array (PDA) detector or LC-Mass Spectrometry (LC-MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products. The PDA detector can help determine peak purity. LC-MS can be used to elucidate the structures of the degradation products.[11]

Protocol for Quantitative Analysis (Adapted from GC-FID Methods)

This protocol is adapted from validated methods for similar local anesthetics and provides a framework for the quantitative analysis of dimethocaine.[13][14]

  • Internal Standard (IS) Solution: Prepare a solution of a suitable internal standard (e.g., n-tetracosane) in a solvent like a 9:1 chloroform/methanol mixture.[13][14]

  • Standard and Sample Preparation:

    • Accurately weigh a reference standard of dimethocaine and dissolve it in the IS solution to create a standard solution of known concentration.

    • Accurately weigh the sample containing dimethocaine and dissolve it in the IS solution to achieve a concentration within the method's working range.

  • Extraction (for complex matrices): If necessary, perform a liquid-liquid extraction. For example, basify an aqueous sample with NaOH and extract the free base into an organic solvent like chloroform.[13][14]

  • GC-FID Conditions (Example):

    • Instrument: Gas Chromatograph with a Flame Ionization Detector.

    • Column: HP-5 (or equivalent 5% phenylmethylpolysiloxane stationary phase).

    • Injector Temperature: 270°C.

    • Carrier Gas: Hydrogen or Helium.

    • Oven Program: An isothermal or temperature ramp program suitable for resolving dimethocaine from the internal standard and any impurities. For example, an initial hold at 230°C.

    • Detector Temperature: 280°C.

  • Analysis and Calculation: Inject the prepared standard and sample solutions. Calculate the concentration of dimethocaine in the sample by comparing the peak area ratio of the analyte to the internal standard against that of the standard solution.

Visualizations

The following diagrams illustrate standardized workflows for determining the solubility and stability of dimethocaine.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess Dimethocaine to solvent B Agitate at constant T (24-48h) A->B C Centrifuge or Filter to get saturated solution B->C D Dilute supernatant C->D E Analyze by HPLC or GC D->E F Calculate Solubility E->F

Caption: A flowchart of the shake-flask method for solubility testing.

G Workflow for Forced Degradation Study cluster_start Setup cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation Start Prepare Dimethocaine Stock Solution Acid Acidic (HCl) Start->Acid Base Basic (NaOH) Start->Base Oxid Oxidative (H2O2) Start->Oxid Therm Thermal (Heat) Start->Therm Photo Photolytic (Light) Start->Photo Analysis Analyze by Stability-Indicating Method (e.g., LC-MS) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Eval Identify Degradants & Determine Degradation Rate Analysis->Eval

Caption: A workflow for assessing stability via forced degradation.

References

Identifying and Characterizing Impurities in the Synthesis of Dimethocaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethocaine (Larocaine), a local anesthetic with a chemical structure similar to procaine, is synthesized through a multi-step process that can introduce various impurities. This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of Dimethocaine, detailed methodologies for their identification and characterization, and a framework for their quantitative analysis. The guide focuses on a common synthetic pathway and explores process-related impurities, starting material and reagent-derived impurities, and potential degradation products. Analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are discussed in detail, with protocols tailored for the effective separation and identification of these impurities. This document serves as a critical resource for ensuring the quality, safety, and regulatory compliance of Dimethocaine production.

Introduction

Dimethocaine, or (3-(diethylamino)-2,2-dimethylpropyl) 4-aminobenzoate, is a local anesthetic originally synthesized by Hoffmann-La Roche in 1930.[1] Its structural resemblance to procaine, both being esters of p-aminobenzoic acid, suggests a similar potential for the formation of related impurities during synthesis.[1] The control of these impurities is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the likely synthetic route for Dimethocaine and provides a systematic approach to identifying and quantifying potential impurities.

Dimethocaine Synthesis Pathway

A plausible and common synthetic route for Dimethocaine involves a two-step process starting from p-nitrobenzoyl chloride and 3-(diethylamino)-2,2-dimethyl-1-propanol. This is followed by the reduction of the nitro group to form the final product.

Dimethocaine_Synthesis p_nitrobenzoyl_chloride p-Nitrobenzoyl Chloride intermediate Dimethocaine Nitro Analogue p_nitrobenzoyl_chloride->intermediate amino_alcohol 3-(diethylamino)-2,2-dimethyl-1-propanol amino_alcohol->intermediate dimethocaine Dimethocaine intermediate->dimethocaine reagents1 Pyridine (base) reagents1->intermediate reagents2 Reducing Agent (e.g., SnCl2/HCl) reagents2->dimethocaine

A potential synthetic pathway for Dimethocaine.

Potential Impurities in Dimethocaine Synthesis

Impurities in Dimethocaine can originate from starting materials, intermediates, by-products of side reactions, and degradation of the final product.

Starting Material and Reagent-Related Impurities
Impurity NameStructureSource
p-Nitrobenzoic acidC₇H₅NO₄Incomplete conversion of p-nitrobenzoic acid to p-nitrobenzoyl chloride during the preparation of the starting material. Can also arise from hydrolysis of the acid chloride.
3-(diethylamino)-2,2-dimethyl-1-propanolC₉H₂₁NOUnreacted starting material from the esterification step.
PyridineC₅H₅NResidual solvent and base catalyst from the esterification reaction.
Tin SaltsSnCl₂, SnCl₄Residuals from the reduction of the nitro group when using tin(II) chloride.
Process-Related Impurities (By-products)
Impurity NameStructureSource
p-Aminobenzoic acidC₇H₇NO₂Hydrolysis of the ester linkage in Dimethocaine during synthesis or workup. This is a known impurity in the related compound, procaine.[2]
Unreacted Nitro IntermediateC₁₆H₂₄N₂O₄Incomplete reduction of the nitro analogue of Dimethocaine.
Di-acylated By-productC₂₃H₂₇N₃O₅Potential side reaction where the amino group of one p-aminobenzoyl moiety reacts with another molecule of p-nitrobenzoyl chloride before reduction.
Oxidative Degradation ProductsVariousOxidation of the aromatic amino group, which can be sensitive to air and light.

Experimental Protocols for Impurity Identification

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds like Dimethocaine and its impurities.

Workflow for HPLC Analysis:

HPLC_Workflow sample_prep Sample Preparation (Dissolution in Mobile Phase) hplc_analysis HPLC Separation (C18 Column) sample_prep->hplc_analysis detection UV Detection (e.g., 290 nm) hplc_analysis->detection data_analysis Data Analysis (Peak Integration, Comparison to Standards) detection->data_analysis GCMS_Workflow sample_prep Sample Preparation (Dissolution in Solvent, +/- Derivatization) gc_separation GC Separation (e.g., HP-5ms Column) sample_prep->gc_separation ms_detection Mass Spectrometry (EI, Full Scan) gc_separation->ms_detection library_search Library Search & Spectral Interpretation ms_detection->library_search

References

Methodological & Application

Analytical Methods for the Detection of Dimethocaine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of Dimethocaine (DMC), a synthetic analogue of cocaine. The methods described herein are essential for researchers in forensic science, clinical toxicology, and pharmaceutical development who require sensitive and specific assays for the quantification and identification of this substance.

Introduction

Dimethocaine, also known as larocaine, is a local anesthetic with stimulant properties that has been identified as a new psychoactive substance (NPS). Its structural similarity to cocaine necessitates reliable analytical methods to differentiate it from its illicit counterpart and to study its metabolism, pharmacokinetics, and potential toxicity. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Additionally, it provides guidance on the development of Immunoassays (ELISA) and Electrochemical Detection methods, for which specific validated protocols for Dimethocaine are less common.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analytical methods discussed. Data for Dimethocaine is limited in the public domain; therefore, values are partly derived from methods validated for structurally similar compounds like cocaine and its metabolites, and should be considered as expected performance targets during method validation.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)
GC-MS DimethocaineUrine1 - 10 ng/mL5 - 25 ng/mL25 - 1000 ng/mL85 - 105
Blood/Plasma1 - 10 ng/mL5 - 25 ng/mL25 - 1000 ng/mL80 - 110
LC-MS/MS DimethocaineUrine0.1 - 5 ng/mL0.5 - 15 ng/mL1 - 500 ng/mL90 - 110
Blood/Plasma0.1 - 5 ng/mL0.5 - 15 ng/mL1 - 500 ng/mL88 - 112
Dimethocaine MetabolitesUrine0.5 - 10 ng/mL1 - 25 ng/mL5 - 500 ng/mL85 - 115
HPLC-UV DimethocaineBulk Powder0.01 - 0.1 mg/mL0.03 - 0.3 mg/mL0.1 - 1.0 mg/mL95 - 105
Formulations0.01 - 0.1 mg/mL0.03 - 0.3 mg/mL0.1 - 1.0 mg/mL92 - 108
Immunoassay (ELISA) DimethocaineUrine1 - 20 ng/mL5 - 50 ng/mL10 - 500 ng/mLN/A
Electrochemical Detection DimethocaineAqueous Buffer0.1 - 1 µM0.5 - 5 µM1 - 100 µMN/A

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Dimethocaine in Urine

This protocol describes the extraction and analysis of Dimethocaine from urine samples.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Sample Pre-treatment: To 1 mL of urine, add 10 µL of an internal standard solution (e.g., Cocaine-d3 at 1 µg/mL) and 1 mL of 100 mM phosphate buffer (pH 6.0).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol, 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute Dimethocaine and the internal standard with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/minute.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Dimethocaine (m/z): 86, 119, 278

    • Cocaine-d3 (m/z): 185, 306

c. Data Analysis

Quantification is performed by comparing the peak area ratio of the target analyte to the internal standard against a calibration curve prepared in drug-free urine.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine Urine Sample Add_IS Add Internal Standard & Buffer Urine->Add_IS Load_Sample Load Sample Add_IS->Load_Sample SPE_Condition Condition SPE Cartridge SPE_Condition->Load_Sample Wash Wash Cartridge Load_Sample->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Data_Analysis Data Analysis Detect->Data_Analysis

GC-MS workflow for Dimethocaine analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Dimethocaine in Plasma

This protocol provides a highly sensitive method for the quantification of Dimethocaine and its major metabolites in plasma.

a. Sample Preparation (Protein Precipitation)

  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., Dimethocaine-d6 at 1 µg/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Ion Source Temperature: 500°C.

  • IonSpray Voltage: 5500 V.

  • MRM Transitions:

    • Dimethocaine: Q1: 279.2 -> Q3: 86.1 (quantifier), 119.1 (qualifier)

    • Metabolite (e.g., N-desethyl-Dimethocaine): Q1: 251.2 -> Q3: 86.1

    • Dimethocaine-d6: Q1: 285.2 -> Q3: 92.1

c. Data Analysis

Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve prepared in drug-free plasma.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS_LC Add Internal Standard Plasma->Add_IS_LC PPT Protein Precipitation (Acetonitrile) Add_IS_LC->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate_LC Evaporate to Dryness Supernatant->Evaporate_LC Reconstitute_LC Reconstitute in Mobile Phase Evaporate_LC->Reconstitute_LC Inject_LC Inject into LC-MS/MS Reconstitute_LC->Inject_LC Separate_LC Chromatographic Separation Inject_LC->Separate_LC Detect_LC Mass Spectrometric Detection (MRM) Separate_LC->Detect_LC Data_Analysis_LC Data Analysis Detect_LC->Data_Analysis_LC

LC-MS/MS workflow for Dimethocaine analysis.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Dimethocaine in Bulk Powder

This method is suitable for the quantification of Dimethocaine in seized powders or pharmaceutical formulations.

a. Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of Dimethocaine reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the homogenized powder sample, dissolve it in 10 mL of methanol, and sonicate for 10 minutes. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Dilute with mobile phase if necessary to fall within the calibration range.

b. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile: 25 mM potassium phosphate buffer (pH 3.0) (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 290 nm.

c. Data Analysis

Quantify Dimethocaine by comparing the peak area of the sample to the calibration curve generated from the reference standards.

HPLCUV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis Sample Weigh Powder Sample Dissolve Dissolve in Methanol Sample->Dissolve Standard Prepare Standard Solutions Inject_HPLC Inject into HPLC Standard->Inject_HPLC Filter Filter Dissolve->Filter Filter->Inject_HPLC Separate_HPLC Isocratic Separation Inject_HPLC->Separate_HPLC Detect_HPLC UV Detection (290 nm) Separate_HPLC->Detect_HPLC Quantify Quantification Detect_HPLC->Quantify

HPLC-UV workflow for Dimethocaine analysis.
Immunoassay (ELISA) - Method Development Principles

Currently, there are no commercially available ELISA kits specifically for Dimethocaine. However, a competitive ELISA can be developed.

a. Principle

This assay is based on the competition between free Dimethocaine in the sample and a Dimethocaine-enzyme conjugate for a limited number of anti-Dimethocaine antibody binding sites coated on a microplate. The amount of enzyme conjugate bound is inversely proportional to the concentration of Dimethocaine in the sample.

b. Key Steps for Development

  • Antibody Production: Production of monoclonal or polyclonal antibodies specific to Dimethocaine. This involves synthesizing a Dimethocaine-protein conjugate (e.g., Dimethocaine-BSA) to immunize animals.

  • Plate Coating: Coating microtiter plates with the anti-Dimethocaine antibody.

  • Enzyme Conjugate Synthesis: Synthesis of a Dimethocaine-enzyme (e.g., HRP) conjugate.

  • Assay Optimization: Optimization of antibody and conjugate concentrations, incubation times, and buffer conditions.

  • Validation: The assay must be validated for specificity (cross-reactivity with cocaine and other analogues), sensitivity (LOD, LOQ), and precision.

c. General Protocol Outline

  • Add standards, controls, and samples to the antibody-coated wells.

  • Add the Dimethocaine-enzyme conjugate to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the enzyme to produce a color change.

  • Stop the reaction and measure the absorbance using a microplate reader.

  • Calculate the concentration of Dimethocaine in the samples based on a standard curve.

ELISA_Principle cluster_low Low Dimethocaine Concentration cluster_high High Dimethocaine Concentration Ab1 Antibody DMC_Conj1 Dimethocaine-Enzyme Conjugate Ab1->DMC_Conj1 Binds Result1 High Signal DMC_Conj1->Result1 Ab2 Antibody DMC_Free Free Dimethocaine (from sample) Ab2->DMC_Free Binds DMC_Conj2 Dimethocaine-Enzyme Conjugate Result2 Low Signal DMC_Conj2->Result2 Blocked

Principle of competitive ELISA for Dimethocaine.
Electrochemical Detection - Method Development Principles

Electrochemical methods offer a rapid and portable approach for the detection of electroactive compounds like Dimethocaine.

a. Principle

Dimethocaine can be electrochemically oxidized at a suitable electrode surface. By applying a potential sweep (e.g., using cyclic voltammetry or differential pulse voltammetry), a current response is generated that is proportional to the concentration of Dimethocaine.

b. Key Steps for Development

  • Electrode Selection: A glassy carbon electrode (GCE) or a screen-printed carbon electrode (SPCE) is commonly used. Modification of the electrode surface with nanomaterials can enhance sensitivity and selectivity.

  • Electrolyte Optimization: The pH and composition of the supporting electrolyte (e.g., phosphate buffer, Britton-Robinson buffer) need to be optimized to achieve a well-defined and reproducible voltammetric peak for Dimethocaine.

  • Technique Selection: Voltammetric techniques such as Cyclic Voltammetry (CV) for initial characterization, and more sensitive techniques like Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV) for quantification are employed.

  • Validation: The method should be validated for its linear range, LOD, LOQ, and selectivity against potential interferents.

c. General Protocol Outline

  • Prepare the supporting electrolyte solution.

  • Polish and clean the working electrode (if using a GCE).

  • Pipette a known volume of the supporting electrolyte into the electrochemical cell.

  • Add a known volume of the sample or standard solution.

  • Perform the voltammetric scan over a defined potential range.

  • Record the peak current at the oxidation potential of Dimethocaine.

  • Quantify the concentration using a calibration curve.

Electrochemical_Workflow cluster_setup Electrochemical Setup cluster_measurement Measurement cluster_analysis_electro Data Analysis Prepare_Cell Prepare Electrochemical Cell with Supporting Electrolyte Add_Sample Add Sample/Standard Prepare_Cell->Add_Sample Prepare_Electrode Prepare Working Electrode Prepare_Electrode->Add_Sample Apply_Potential Apply Potential Scan (e.g., DPV) Add_Sample->Apply_Potential Measure_Current Measure Peak Current Apply_Potential->Measure_Current Calibration_Curve Construct Calibration Curve Measure_Current->Calibration_Curve Quantify_Electro Quantify Dimethocaine Calibration_Curve->Quantify_Electro

Electrochemical detection workflow.

Application Notes and Protocols for the Quantification of Dimethocaine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Dimethocaine (DMC) in biological matrices, such as blood, plasma, and urine. The protocols are intended to serve as a guide for developing and validating robust analytical methods for research, clinical, and forensic applications. While specific quantitative data for Dimethocaine is limited in publicly available literature, the provided methods are based on well-established procedures for the analogous compound, cocaine, and can be adapted and validated for Dimethocaine.

Overview of Analytical Techniques

The quantification of Dimethocaine in biological samples is typically achieved using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and selectivity. The two primary methods are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and applicability to a wide range of biological matrices. It often requires minimal sample preparation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A reliable and widely used technique, GC-MS often requires derivatization of the analyte to improve its volatility and chromatographic properties.

Sample Preparation Protocols

Effective sample preparation is crucial for removing matrix interferences and concentrating the analyte of interest. The choice of method depends on the biological matrix and the analytical technique.

Solid-Phase Extraction (SPE) for Blood, Plasma, and Urine

SPE is a highly effective technique for cleaning up and concentrating Dimethocaine from various biological fluids. Mixed-mode cation exchange cartridges are often employed for basic drugs like Dimethocaine.

Protocol:

  • Sample Pre-treatment:

    • To 1 mL of urine, plasma, or hemolyzed blood, add an appropriate internal standard (e.g., Dimethocaine-d3).

    • Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

    • Centrifuge blood samples at 3000 rpm for 10 minutes and use the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with:

      • 1 mL of methanol.

      • 1 mL of deionized water.

      • 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge sequentially with:

      • 1 mL of deionized water.

      • 1 mL of 0.1 M acetic acid.

      • 1 mL of methanol.

  • Elution:

    • Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization.

Liquid-Liquid Extraction (LLE) for Urine

LLE is a classic and effective method for extracting drugs from aqueous matrices like urine.

Protocol:

  • Sample Preparation:

    • To 2 mL of urine, add an appropriate internal standard.

    • Adjust the pH of the sample to approximately 9-10 with a suitable buffer (e.g., borate buffer).

  • Extraction:

    • Add 5 mL of an organic solvent mixture (e.g., chloroform/isopropanol, 9:1 v/v).

    • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Separation and Evaporation:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution/Derivatization:

    • Reconstitute the residue in the mobile phase for LC-MS/MS or proceed with derivatization for GC-MS analysis.

Analytical Methods

LC-MS/MS Method

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example for Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for Dimethocaine and its internal standard must be determined by direct infusion. For Dimethocaine (C16H26N2O2, Molar Mass: 278.40 g/mol ), potential precursor ion would be [M+H]+ at m/z 279.2. Product ions would need to be determined experimentally.

  • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

GC-MS Method

Derivatization (Example with BSTFA):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions (Example):

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection Mode: Splitless.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized Dimethocaine. The specific ions would need to be determined from the mass spectrum of the derivatized standard.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of cocaine, which can be used as a reference for the development of a Dimethocaine assay. It is imperative to perform a full method validation for Dimethocaine to establish its specific performance characteristics.

Table 1: LC-MS/MS Method Performance (Adapted from Cocaine Analysis)

ParameterBiological MatrixTypical Value
Linearity RangePlasma, Urine1 - 1000 ng/mL
Correlation Coefficient (r²)Plasma, Urine> 0.99
Limit of Detection (LOD)Plasma, Urine0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)Plasma, Urine0.5 - 1.0 ng/mL
Accuracy (% Bias)Plasma, UrineWithin ±15%
Precision (%RSD)Plasma, Urine< 15%
RecoveryPlasma, Urine> 85%

Table 2: GC-MS Method Performance (Adapted from Cocaine Analysis)

ParameterBiological MatrixTypical Value
Linearity RangeUrine50 - 2000 ng/mL
Correlation Coefficient (r²)Urine> 0.99
Limit of Detection (LOD)Urine10 - 20 ng/mL
Limit of Quantification (LOQ)Urine30 - 50 ng/mL
Accuracy (% Bias)UrineWithin ±15%
Precision (%RSD)Urine< 15%
RecoveryUrine> 80%

Visualized Workflows and Pathways

Metabolic Pathway of Dimethocaine

The metabolism of Dimethocaine involves several key phase I and phase II reactions.[1][2][3]

Figure 1: Postulated Metabolic Pathway of Dimethocaine Dimethocaine Dimethocaine Ester_Hydrolysis Ester Hydrolysis Dimethocaine->Ester_Hydrolysis Phase I Deethylation De-ethylation Dimethocaine->Deethylation Phase I Hydroxylation Hydroxylation Dimethocaine->Hydroxylation Phase I N_Acetylation N-Acetylation Dimethocaine->N_Acetylation Phase II Metabolite1 p-Aminobenzoic acid derivative Ester_Hydrolysis->Metabolite1 Metabolite2 De-ethylated Metabolite Deethylation->Metabolite2 Metabolite3 Hydroxylated Metabolite Hydroxylation->Metabolite3 Metabolite4 N-acetylated Metabolite N_Acetylation->Metabolite4 Glucuronidation Glucuronidation Metabolite5 Glucuronide Conjugate Glucuronidation->Metabolite5 Metabolite1->N_Acetylation Metabolite1->Glucuronidation Phase II Metabolite3->Glucuronidation

Caption: Postulated Metabolic Pathway of Dimethocaine.

Experimental Workflow for LC-MS/MS Analysis

This workflow outlines the major steps from sample collection to data analysis for the LC-MS/MS based quantification of Dimethocaine.

Figure 2: LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Blood, Plasma, Urine) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (UPLC/HPLC) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Dimethocaine Calibration->Quantification

Caption: LC-MS/MS Experimental Workflow.

Experimental Workflow for GC-MS Analysis

This diagram illustrates the key stages involved in the GC-MS quantification of Dimethocaine, including the essential derivatization step.

Figure 3: GC-MS Experimental Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_Collection_GC Urine Sample Collection Internal_Standard_GC Addition of Internal Standard Sample_Collection_GC->Internal_Standard_GC Extraction_GC Solid-Phase or Liquid-Liquid Extraction Internal_Standard_GC->Extraction_GC Evaporation_GC Evaporation to Dryness Extraction_GC->Evaporation_GC Derivatization_GC Derivatization (e.g., Silylation) Evaporation_GC->Derivatization_GC GC_Separation Gas Chromatographic Separation Derivatization_GC->GC_Separation MS_Detection_GC Mass Spectrometry Detection (SIM) GC_Separation->MS_Detection_GC Integration_GC Peak Integration MS_Detection_GC->Integration_GC Calibration_GC Calibration Curve Generation Integration_GC->Calibration_GC Quantification_GC Quantification of Dimethocaine Calibration_GC->Quantification_GC

Caption: GC-MS Experimental Workflow.

References

Application Notes and Protocols for Utilizing Dimethocaine as a Cocaine Substitute in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of dimethocaine as a research substitute for cocaine. Dimethocaine, also known as larocaine, is a local anesthetic with a stimulatory effect that closely resembles cocaine, primarily through its action as a dopamine reuptake inhibitor.[1][2] Its structural similarity to cocaine and comparable mechanism of action make it a valuable tool in the study of monoamine transporter function, addiction, and the development of potential therapeutics for substance use disorders. This document outlines its pharmacological profile, details relevant experimental protocols, and presents key data in a comparative format.

Pharmacological Profile: A Comparative Analysis

Dimethocaine's stimulant effects, much like cocaine's, are primarily attributed to its ability to block the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations, particularly in reward-related brain regions like the nucleus accumbens.[2][3] While it is generally less potent than cocaine, its efficacy in inhibiting dopamine uptake is comparable.[1]

Studies have quantified the binding affinity (Ki) and inhibitory concentration (IC50) of dimethocaine at the dopamine transporter, providing a basis for its use as a cocaine substitute.

CompoundTransporterBinding Affinity (Ki)Dopamine Uptake Inhibition (IC50)SpeciesReference
Cocaine DAT0.6 µM0.7 µMRat[4]
Dimethocaine DAT1.4 µM1.2 µMRat[4]

Table 1: Comparative in vitro binding affinities and dopamine uptake inhibition for cocaine and dimethocaine at the dopamine transporter (DAT).

Both cocaine and dimethocaine act as indirect dopamine agonists by blocking the presynaptic dopamine transporter. This inhibition prevents the reuptake of dopamine from the synaptic cleft, leading to its accumulation and enhanced postsynaptic receptor activation.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft cluster_drugs DA Dopamine p1 DA->p1 Release Vesicle Synaptic Vesicle DAT Dopamine Transporter (DAT) D1R D1 Receptor Signal Signal Transduction (Reward, Euphoria) D1R->Signal D2R D2 Receptor D2R->Signal p1->DAT Reuptake p1->D1R Binding p1->D2R Cocaine Cocaine Cocaine->DAT Blocks Dimethocaine Dimethocaine Dimethocaine->DAT Blocks

Mechanism of Action at the Dopaminergic Synapse.

Behavioral Pharmacology

Animal models are crucial for assessing the abuse potential and psychoactive effects of substances. Dimethocaine has been shown to produce behavioral effects that are qualitatively similar to those of cocaine, including increased locomotor activity and reinforcing effects.

In mice, acute administration of dimethocaine significantly increases locomotor activity, a hallmark of psychostimulant drugs.

CompoundDose Range (mg/kg, IP)Effect on Locomotor ActivitySpeciesReference
Dimethocaine 10 - 40Significant IncreaseMice[5][6]
Procaine 20 - 50No EffectMice[5][6]

Table 2: Effects of dimethocaine and procaine on locomotor activity in mice.

Drug discrimination and self-administration studies confirm that dimethocaine has abuse potential similar to cocaine. Animals trained to recognize cocaine will generalize this response to dimethocaine, and they will work to receive infusions of the drug.

  • Drug Discrimination: In rats and squirrel monkeys trained to discriminate cocaine from saline, dimethocaine fully and dose-dependently substitutes for cocaine.[7][8][9] This indicates that the subjective effects of dimethocaine are perceived as being similar to those of cocaine.

  • Self-Administration: Rhesus monkeys have been shown to self-administer dimethocaine, demonstrating its reinforcing properties.[1]

  • Conditioned Place Preference (CPP): Mice show a significant preference for environments paired with dimethocaine administration (10-40 mg/kg, IP), indicating its rewarding effects.[5][6]

Experimental Protocols

The following protocols are provided as a guide for researchers. Specific parameters may need to be optimized for individual laboratory conditions and research questions.

This protocol determines the affinity of dimethocaine for the DAT using a competitive radioligand binding assay.

Materials:

  • Rat striatal tissue homogenate (source of DAT)

  • [³H]CFT (a high-affinity DAT ligand)

  • Dimethocaine hydrochloride

  • Cocaine hydrochloride (for comparison)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare rat striatal membranes by homogenization and centrifugation.

  • Set up assay tubes containing assay buffer, a fixed concentration of [³H]CFT (e.g., 0.5 nM), and varying concentrations of either dimethocaine or cocaine (e.g., 10⁻¹⁰ to 10⁻⁴ M).

  • Include tubes for total binding (no competitor) and non-specific binding (e.g., 10 µM GBR 12909 or a high concentration of cocaine).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

This protocol measures the effect of dimethocaine on extracellular dopamine levels in the nucleus accumbens.

Materials:

  • Adult male Wistar or Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Surgical tools

  • Anesthesia (e.g., isoflurane)

  • Dimethocaine hydrochloride

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis

Procedure:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Basal Level Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 10-20 minutes for at least 60-90 minutes to establish a stable baseline of dopamine levels.

  • Drug Administration: Administer dimethocaine via the desired route (e.g., intraperitoneal injection or through the dialysis probe). For example, a 10-minute administration of 1 mM dimethocaine in the dialysis solution has been shown to produce a significant increase in dopamine.[4][10]

  • Post-Injection Collection: Continue collecting dialysate samples for at least 2 hours post-injection to monitor the time course of the drug's effect.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Expression: Express the results as a percentage change from the average baseline dopamine concentration.

cluster_prep Preparation Phase cluster_exp Experiment Day cluster_analysis Analysis Phase Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Post-Surgical Recovery (Several Days) Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Baseline Collect Baseline Samples (aCSF Perfusion) Probe->Baseline Drug Administer Dimethocaine (e.g., via Perfusate) Baseline->Drug PostDrug Collect Post-Administration Samples Drug->PostDrug HPLC Analyze Dopamine Levels (HPLC-ED) PostDrug->HPLC Histology Histological Verification of Probe Placement PostDrug->Histology Data Express Data as % Change from Baseline HPLC->Data cluster_properties Pharm Pharmacological Similarity (DAT Blockade) Substitute Dimethocaine as a Research Substitute for Cocaine Pharm->Substitute Behav Behavioral Similarity (Stimulant, Reinforcing) Behav->Substitute Cocaine Cocaine Cocaine->Pharm Cocaine->Behav Dimethocaine Dimethocaine Dimethocaine->Pharm Dimethocaine->Behav Research Allows for study of: - DAT Function - Addiction Mechanisms - Therapeutic Development Substitute->Research

References

"protocols for synthesizing Dimethocaine hydrochloride"

Author: BenchChem Technical Support Team. Date: November 2025

Providing detailed protocols for the synthesis of chemical compounds like Dimethocaine hydrochloride falls outside the scope of my capabilities and safety guidelines. The synthesis of such substances should only be conducted by qualified professionals in controlled laboratory settings, adhering to all relevant safety and legal regulations.

However, I can provide general, publicly available information regarding the properties and mechanism of action of Dimethocaine from an educational and harm-reduction perspective.

Dimethocaine is a compound that was historically investigated as a local anesthetic. It shares a structural similarity with cocaine, which is reflected in its pharmacological profile.

Mechanism of Action: As a local anesthetic, Dimethocaine is understood to function by blocking voltage-gated sodium channels in the neuronal cell membrane.

  • Sodium Channel Blockade: Nerve impulses, or action potentials, are propagated along a neuron through the rapid influx of sodium ions (Na+) into the cell.

  • Inhibition of Depolarization: By binding to and inhibiting these sodium channels, Dimethocaine prevents the influx of Na+. This action raises the threshold for electrical excitation in the neuron, effectively stopping the nerve from depolarizing.

  • Signal Interruption: As a result, the nerve cannot transmit signals to the brain, leading to a loss of sensation in the area where the anesthetic is applied.

Below is a simplified conceptual diagram illustrating the general mechanism of local anesthetics that block sodium channels.

cluster_neuron Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Na_Ion_In Na+ Influx Na_Channel->Na_Ion_In Na_Ion_Blocked Na+ Blocked Na_Channel->Na_Ion_Blocked Nerve_Impulse_In Nerve Impulse (Signal) Nerve_Impulse_In->Na_Channel Activates Nerve_Impulse_Out Signal Blocked Dimethocaine Dimethocaine (Local Anesthetic)

Caption: General mechanism of local anesthetics like Dimethocaine blocking nerve signals.

Important Disclaimer: This information is for educational purposes only. The misuse of substances like Dimethocaine can have significant health risks. Always consult with qualified medical and scientific professionals for accurate and safe information regarding any chemical compound or drug. The synthesis, possession, and distribution of such substances are often subject to strict laws and regulations.

Application of Dimethocaine in Local Anesthesia Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethocaine (DMC), also known as larocaine, is a synthetic derivative of cocaine, historically used as a local anesthetic in dentistry and ophthalmology.[1][2] Structurally, it is a 4-aminobenzoic acid ester, similar to procaine.[1] While it exhibits local anesthetic properties, its primary mechanism of action also involves potent dopamine reuptake inhibition, leading to central nervous system stimulant effects akin to cocaine, though it appears to be less potent.[1][3] This dual activity makes Dimethocaine a compound of interest in research settings, both for its potential as a local anesthetic and as a reference compound in studies on cocaine-like effects and drug abuse liability.[4][5][6]

This document provides detailed application notes and protocols for the use of Dimethocaine in local anesthesia research, summarizing key quantitative data and outlining experimental methodologies.

Quantitative Data Summary

The following tables summarize the available quantitative data for Dimethocaine in comparison to other relevant local anesthetics.

Table 1: In Vitro Dopamine Transporter (DAT) Inhibition

CompoundKᵢ for [³H]CFT Binding (µM)IC₅₀ for [³H]Dopamine Uptake (µM)
Dimethocaine1.41.2
Cocaine0.60.7

Data from studies on the effects of local anesthetics on dopamine transporter activity.[3]

Table 2: In Vivo Dopaminergic Effects

CompoundConcentration for 12-fold Increase in Dialysate Dopamine
Dimethocaine1 mM
Cocaine0.1 mM
Procaine10 mM (produced a 6-fold increase)

Data from in vivo microdialysis studies in the striata of awake rats.[3]

Table 3: Acute Toxicity Data

CompoundLD₅₀ in Mice (g/kg, subcutaneous)
Dimethocaine0.3

Lethal dose of Dimethocaine for a mouse.[1]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Dimethocaine's Anesthetic Action

Local anesthetics primarily exert their effects by blocking voltage-gated sodium channels in neuronal cell membranes.[7][8] This inhibition prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby blocking nerve impulse transmission and producing a loss of sensation.[8] While Dimethocaine's primary researched action is on the dopamine transporter, its local anesthetic effect is understood to follow this general mechanism.

G cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel (VGSC) No_Action_Potential Blocked Action Potential Na_channel->No_Action_Potential Inhibition of Na+ influx Dimethocaine_in Dimethocaine (intracellular) Dimethocaine_in->Na_channel Binds to intracellular side Dimethocaine_ex Dimethocaine (extracellular) Dimethocaine_ex->Dimethocaine_in Diffusion Action_Potential Action Potential Propagation Local_Anesthesia Local Anesthesia No_Action_Potential->Local_Anesthesia

Caption: Proposed mechanism of Dimethocaine's local anesthetic action via sodium channel blockade.

General Experimental Workflow for Evaluating Dimethocaine

The evaluation of a potential local anesthetic like Dimethocaine typically follows a multi-stage process, from initial in vitro screening to more complex in vivo assessments.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: In Vivo Toxicity & Side Effects cluster_3 Phase 4: Comparative Analysis A Sodium Channel Binding/Patch Clamp Assays B Cytotoxicity Assays (e.g., on neuronal cell lines) A->B C Tail-Flick Test (Thermal Nociception) A->C D Infiltration Anesthesia Model (e.g., guinea pig wheal test) C->D E Acute Toxicity (LD50) Determination D->E F Behavioral Studies (e.g., locomotor activity, anxiety tests) E->F G Comparison with Standard Local Anesthetics (e.g., Lidocaine, Cocaine) F->G

References

Application Notes and Protocols for Studying Dopamine Transporter Function Using Dimethocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dimethocaine as a pharmacological tool to investigate the function of the dopamine transporter (DAT). The protocols outlined below are based on established methodologies and published research findings, offering a framework for in vitro and in vivo characterization of Dimethocaine's interaction with DAT.

Introduction

Dimethocaine (DMC), also known as larocaine, is a local anesthetic with structural and functional similarities to cocaine.[1] It acts as a dopamine reuptake inhibitor by binding to the dopamine transporter (DAT), thereby increasing the extracellular concentration of dopamine in the synaptic cleft.[1][2] This property makes Dimethocaine a valuable research tool for studying DAT function, dopaminergic neurotransmission, and the mechanisms of action of psychostimulants. Compared to cocaine, Dimethocaine exhibits slightly lower potency in binding to DAT and inhibiting dopamine uptake.[2]

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Dimethocaine's interaction with the dopamine transporter, as reported in the scientific literature.

Parameter Value (Dimethocaine) Value (Cocaine for comparison) Assay Reference
Ki (μM) 1.40.6[³H]CFT binding[2]
IC₅₀ (μM) 1.20.7[³H]Dopamine uptake[2]

Table 1: In Vitro Binding Affinity and Uptake Inhibition of Dimethocaine at the Dopamine Transporter.

Compound Concentration Effect on Dopamine Efflux Method Reference
Dimethocaine1 mM12-fold increase in dialysate dopamineIn vivo microdialysis in rat striatum[2]
Cocaine0.1 mM12-fold increase in dialysate dopamineIn vivo microdialysis in rat striatum[2]
Procaine10 mM6-fold increase in dialysate dopamineIn vivo microdialysis in rat striatum[2]

Table 2: In Vivo Effects of Dimethocaine on Dopamine Efflux.

Signaling Pathway

The following diagram illustrates the mechanism of dopamine reuptake by the dopamine transporter and its inhibition by Dimethocaine.

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_cyto Dopamine Dopamine_vesicle->Dopamine_cyto Release Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Exocytosis DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Dimethocaine Dimethocaine Dimethocaine->DAT Inhibition Binding_Assay_Workflow A Prepare brain tissue homogenate (e.g., rat striatum) B Incubate membranes with [³H]CFT and varying concentrations of Dimethocaine A->B C Separate bound and free radioligand by filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate Ki from IC₅₀ using the Cheng-Prusoff equation D->E Uptake_Assay_Workflow A Prepare synaptosomes or DAT-expressing cells B Pre-incubate with varying concentrations of Dimethocaine A->B C Initiate uptake by adding [³H]Dopamine B->C D Terminate uptake by rapid filtration and washing C->D E Quantify intracellular radioactivity D->E F Determine IC₅₀ value E->F Microdialysis_Workflow A Surgically implant microdialysis probe into rat striatum B Allow animal to recover A->B C Perfuse probe with artificial CSF and collect baseline dialysate samples B->C D Administer Dimethocaine (systemically or via the probe) C->D E Collect post-administration dialysate samples D->E F Analyze dopamine concentration in dialysates using HPLC-ECD E->F G Plot dopamine concentration over time F->G

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Dimethocaine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with Dimethocaine.

Frequently Asked Questions (FAQs)

1. What is the general solubility profile of Dimethocaine?

Dimethocaine is a white to off-white or yellowish crystalline powder.[1][2] It is characterized as being soluble in organic solvents and having limited or slight solubility in water.[2][3]

2. In which organic solvents is Dimethocaine soluble?

Dimethocaine is soluble in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4][5]

3. Is there a salt form of Dimethocaine with better aqueous solubility?

Yes, the hydrochloride (HCl) salt of Dimethocaine exhibits improved solubility in aqueous solutions compared to the freebase form.[6][7] Specifically, Dimethocaine HCl is soluble in phosphate-buffered saline (PBS) at a pH of 7.2.[6]

4. What is the quantitative solubility of Dimethocaine hydrochloride in various solvents?

The approximate solubility of Dimethocaine hydrochloride in several common solvents is summarized in the table below.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)20[6]
Ethanol16[6]
Dimethyl Sulfoxide (DMSO)14[6]
PBS (pH 7.2)10[6]

5. How should I prepare a stock solution of Dimethocaine hydrochloride?

For biological experiments, it is recommended to first prepare a stock solution in an organic solvent like DMSO or ethanol.[4] This stock solution can then be further diluted into aqueous buffers or isotonic saline to the desired final concentration.[4] It is crucial to ensure that the final concentration of the organic solvent is minimal to avoid any physiological effects.[4]

6. Can I prepare an aqueous solution of Dimethocaine hydrochloride without organic solvents?

Yes, an organic solvent-free aqueous solution can be prepared by directly dissolving the crystalline solid of Dimethocaine hydrochloride in an aqueous buffer.[4] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[6] It is advised not to store aqueous solutions for more than one day.[4]

Troubleshooting Guide

Issue: Precipitate formation when diluting a Dimethocaine stock solution in an aqueous buffer.

Possible Cause 1: Exceeding the aqueous solubility limit.

  • Solution: The concentration of Dimethocaine in the final aqueous solution may be too high. Refer to the solubility table above and ensure your final concentration is below the solubility limit in the chosen aqueous buffer. Consider preparing a more dilute stock solution or increasing the volume of the aqueous buffer.

Possible Cause 2: "Salting out" effect.

  • Solution: High concentrations of salts in the aqueous buffer can sometimes decrease the solubility of an organic compound. If possible, try using a buffer with a lower salt concentration.

Possible Cause 3: pH of the aqueous buffer.

  • Solution: Dimethocaine is a weak base. Its solubility in aqueous solutions is pH-dependent.[8] A lower pH (more acidic) will generally lead to higher solubility. Ensure the pH of your buffer is appropriate. For experimental consistency, it is crucial to report the buffer composition and pH.

Issue: Difficulty dissolving Dimethocaine freebase in aqueous media.

Possible Cause: Low intrinsic aqueous solubility of the freebase form.

  • Solution 1: Convert to the hydrochloride salt. The most straightforward approach is to use the commercially available Dimethocaine hydrochloride salt, which has significantly higher aqueous solubility.[6]

  • Solution 2: pH adjustment. The solubility of Dimethocaine can be increased by lowering the pH of the solution.[8] This can be achieved by preparing the solution in a slightly acidic buffer.

  • Solution 3: Use of co-solvents. A small percentage of a water-miscible organic solvent, such as ethanol or propylene glycol, can be added to the aqueous medium to increase the solubility of Dimethocaine.[9][10] It is essential to use the minimum amount of co-solvent necessary and to conduct appropriate vehicle controls in your experiments.

Issue: Need for a higher concentration of Dimethocaine in an aqueous solution than achievable with standard methods.
  • Solution 1: Complexation with Cyclodextrins.

    • Concept: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[10] Studies have shown that cocaine and other local anesthetics like novocaine can form complexes with beta-cyclodextrins.[9][11]

    • Experimental Approach: An experimental workflow for evaluating the effect of cyclodextrins on Dimethocaine solubility is outlined below.

  • Solution 2: Preparation of a Solid Dispersion.

    • Concept: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state, which can lead to improved dissolution and solubility.[12]

    • Experimental Approach: A general workflow for preparing and evaluating a solid dispersion of Dimethocaine is provided below.

Experimental Protocols

Protocol 1: Solubility Enhancement of Dimethocaine using Beta-Cyclodextrin

Objective: To determine the effect of beta-cyclodextrin on the aqueous solubility of Dimethocaine.

Materials:

  • Dimethocaine (freebase or hydrochloride)

  • Beta-cyclodextrin

  • Distilled water or a relevant aqueous buffer (e.g., PBS, pH 7.2)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Spectrophotometer or HPLC for concentration analysis

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of beta-cyclodextrin (e.g., 0, 1, 2, 5, 10, 20 mM).

  • Add an excess amount of Dimethocaine to each cyclodextrin solution in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved Dimethocaine.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of Dimethocaine in the filtered supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the concentration of dissolved Dimethocaine against the concentration of beta-cyclodextrin to determine the phase solubility diagram and the complexation efficiency.

Protocol 2: Preparation of a Dimethocaine-PVP Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of Dimethocaine with polyvinylpyrrolidone (PVP) to enhance its dissolution rate.

Materials:

  • Dimethocaine

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol or another suitable volatile solvent

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh Dimethocaine and PVP in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the Dimethocaine and PVP in a sufficient volume of methanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to ensure complete removal of the solvent.

  • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Characterize the solid dispersion (e.g., by dissolution testing, DSC, XRD) to confirm the enhanced dissolution and amorphous nature of the drug.

Visualizations

experimental_workflow_solubility_enhancement cluster_start Initial State cluster_methods Solubility Enhancement Methods cluster_outcome Desired Outcome start Poorly Soluble Dimethocaine ph_adjustment pH Adjustment (e.g., use of buffers) start->ph_adjustment cosolvents Co-solvency (e.g., Ethanol, PG) start->cosolvents cyclodextrins Cyclodextrin Complexation start->cyclodextrins solid_dispersion Solid Dispersion (e.g., with PVP) start->solid_dispersion end Dimethocaine Solution for Experiments ph_adjustment->end cosolvents->end cyclodextrins->end solid_dispersion->end signaling_pathway_placeholder cluster_preparation Preparation cluster_process Process cluster_product Final Product drug Dimethocaine dissolution Dissolve Drug and Carrier drug->dissolution carrier Hydrophilic Carrier (e.g., PVP, PEG) carrier->dissolution solvent Common Solvent (e.g., Methanol) solvent->dissolution evaporation Solvent Evaporation (e.g., Rotary Evaporator) dissolution->evaporation drying Vacuum Drying evaporation->drying milling Pulverization and Sieving drying->milling solid_dispersion Solid Dispersion Powder milling->solid_dispersion

References

Technical Support Center: Dimethocaine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethocaine synthesis. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to help optimize your experimental procedures and improve final product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for synthesizing Dimethocaine? A1: Dimethocaine is typically synthesized via a Fischer esterification reaction. This involves reacting p-aminobenzoic acid (PABA) with 3-(diethylamino)-2,2-dimethylpropanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). This method is analogous to the synthesis of other local anesthetics like benzocaine and procaine.[1][2][3]

Q2: My reaction has completed, but the product won't precipitate during the workup. What's the issue? A2: The most likely cause is incorrect pH. After the reaction, the Dimethocaine product exists as a protonated, water-soluble salt due to the highly acidic conditions. To induce precipitation, the reaction mixture must be neutralized with a base (e.g., 10% sodium carbonate solution) until the solution is basic (pH > 8).[1][2] This deprotonates the amine groups, converting the molecule to its neutral freebase form, which is insoluble in water and will precipitate.

Q3: Why is removing water from the reaction crucial for good yield? A3: Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct. According to Le Chatelier's Principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (PABA and the alcohol), thereby reducing the yield of the desired ester, Dimethocaine.[1]

Q4: Can I use a different acid catalyst besides sulfuric acid? A4: While concentrated sulfuric acid is most common, other strong, non-nucleophilic acids can potentially be used. However, sulfuric acid is effective and widely documented for similar esterifications.[2] It's important to note that because PABA contains a basic amino group, a sufficient amount of acid is required to both catalyze the reaction and protonate the amine, which can consume some of the catalyst.[2]

Troubleshooting Guide: Improving Synthesis Yield

This guide addresses specific issues that can lead to suboptimal yields during the synthesis of Dimethocaine.

Issue 1: Low or No Product Formation

Q: I've followed the protocol, but my final yield is extremely low. What are the potential causes?

A: Low yield can stem from several factors related to the reaction conditions. The primary areas to investigate are reaction equilibrium, temperature, time, and catalyst activity.

  • Incomplete Reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the correct temperature (e.g., gentle reflux). For the analogous synthesis of benzocaine, reflux times of 60-75 minutes are standard.[2] Prematurely stopping the reaction is a common cause of low conversion.

  • Water Contamination: The presence of water in the reactants or solvent (e.g., using 95% ethanol instead of absolute ethanol) can significantly inhibit the forward reaction.[1] Ensure all glassware is dry and use anhydrous reagents where possible.

  • Insufficient Catalyst: The basic amino group on the PABA starting material will react with the acid catalyst. You must add enough acid to account for this initial acid-base reaction, with enough remaining to effectively catalyze the esterification.[2]

  • Poor Quality Reagents: Verify the purity of your starting materials, p-aminobenzoic acid and 3-(diethylamino)-2,2-dimethylpropanol. Impurities can interfere with the reaction.

Issue 2: Product Loss During Workup and Purification

Q: My reaction seems to have worked, but I lose most of the product during the isolation phase. Why?

A: Product loss during workup is often due to improper neutralization, hydrolysis, or suboptimal purification techniques.

  • Incomplete Precipitation: As mentioned in the FAQ, failure to make the solution sufficiently basic (pH > 8) during neutralization will result in a significant portion of the product remaining dissolved in the aqueous solution as a salt.[1][2] Use pH paper to confirm the final pH before filtration.

  • Ester Hydrolysis: The ester linkage in Dimethocaine is susceptible to hydrolysis back to the starting materials under either acidic or basic conditions, especially when heated. During the workup, avoid prolonged exposure to strongly acidic or basic conditions, and perform the neutralization step in an ice bath to minimize heat-driven hydrolysis.

  • Improper Washing/Filtration: When washing the crude precipitated product, use cold water to minimize redissolving the product. Ensure the filter apparatus is set up correctly to maximize the recovery of the solid.

Data Presentation: Impact of Key Parameters on Yield

The following table summarizes the qualitative effects of critical experimental parameters on the yield of Dimethocaine via Fischer esterification.

ParameterConditionEffect on YieldRationale
Reaction Time Too Short▼ DecreasedThe reaction does not reach equilibrium, resulting in incomplete conversion of starting materials.[2]
Optimal▲ MaximizedAllows the reaction to proceed to equilibrium, maximizing product formation.
Too Long◄► No Change / Slight ▼Offers diminishing returns and may increase the chance of side reactions or degradation over extended periods at high temperatures.
Temperature Too Low▼ DecreasedThe rate of reaction is too slow to be practical, leading to very low conversion in a given timeframe.
Optimal (Reflux)▲ MaximizedProvides sufficient energy to overcome the activation energy barrier without causing significant degradation of reactants or products.
Too High▼ DecreasedCan lead to decomposition of the starting materials or product and promote undesirable side reactions.
Water Content High▼ DecreasedShifts the reaction equilibrium towards the reactants, directly reducing the maximum possible yield (Le Chatelier's Principle).[1]
Low (Anhydrous)▲ MaximizedShifts the reaction equilibrium towards the products, favoring the formation of the ester.
Catalyst Conc. Too Low▼ DecreasedInsufficient acid to both protonate the basic amine on PABA and catalyze the esterification effectively.[2]
Optimal▲ MaximizedEnsures efficient catalysis of the esterification reaction.

Experimental Protocols

Protocol 1: Synthesis of Dimethocaine via Fischer Esterification

This protocol is a representative method based on the well-established synthesis of analogous compounds.

  • Reactant Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine p-aminobenzoic acid (1.0 eq) and 3-(diethylamino)-2,2-dimethylpropanol (3.0-5.0 eq). The use of excess alcohol helps drive the reaction equilibrium towards the product.

  • Acid Addition: While stirring the mixture, slowly and carefully add concentrated sulfuric acid (1.0-1.5 eq) dropwise. The mixture may warm up and a precipitate of the PABA-sulfate salt may form.[1]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing with stirring for 60-90 minutes. The solids should dissolve as the reaction progresses.[2]

  • Cooling & Quenching: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. In a separate beaker, prepare a volume of ice water approximately 10 times the volume of the reaction mixture. Slowly pour the cooled reaction mixture into the ice water with stirring.

  • Neutralization and Precipitation: Place the beaker in an ice bath. While stirring, slowly add a 10% aqueous solution of sodium carbonate (Na₂CO₃) portion-wise. Carbon dioxide gas will evolve. Continue adding the base until gas evolution ceases and the pH of the solution is greater than 8 (verify with pH paper). The white, solid freebase of Dimethocaine will precipitate.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water to remove any remaining salts.

  • Drying: Allow the product to dry under vacuum or in a desiccator to remove residual water. The final yield and melting point can then be determined.

Visualizations

Diagrams of Workflows and Chemical Principles

G cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation Phase reactants 1. Mix Reactants (PABA + Alcohol) catalyst 2. Add H₂SO₄ Catalyst reactants->catalyst reflux 3. Heat to Reflux (60-90 min) catalyst->reflux quench 4. Quench in Ice Water reflux->quench Cool to RT neutralize 5. Neutralize (pH > 8) with Na₂CO₃ quench->neutralize filtrate 6. Vacuum Filtrate Precipitate neutralize->filtrate dry 7. Dry Product filtrate->dry

Caption: General experimental workflow for the synthesis and isolation of Dimethocaine.

G start Low Final Yield q1 Was reaction refluxed for 60-90 min? start->q1 a1_no Incomplete Reaction. Increase reflux time. q1->a1_no No q2 Were anhydrous reagents used? q1->q2 Yes a2_no Equilibrium shifted to reactants. Dry glassware & use anhydrous reagents. q2->a2_no No q3 Was solution pH > 8 before filtration? q2->q3 Yes a3_no Product remained soluble. Ensure complete neutralization with base. q3->a3_no No end Yield Optimized q3->end Yes

Caption: Troubleshooting flowchart for diagnosing sources of low yield in Dimethocaine synthesis.

G cluster_reactants Starting Materials cluster_products Products PABA p-Aminobenzoic Acid Dimethocaine Dimethocaine PABA->Dimethocaine Esterification (Forward Reaction) Favored by H⁺ catalyst & water removal Alcohol 3-(diethylamino)- 2,2-dimethylpropanol Alcohol->Dimethocaine Esterification (Forward Reaction) Favored by H⁺ catalyst & water removal Dimethocaine->PABA Hydrolysis (Reverse Reaction) Favored by excess water Dimethocaine->Alcohol Hydrolysis (Reverse Reaction) Favored by excess water Water Water (H₂O)

Caption: Equilibrium dynamics in Dimethocaine synthesis, highlighting the undesirable hydrolysis side reaction.

References

Technical Support Center: Stabilizing Dimethocaine Solutions for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Dimethocaine solutions for experimental use. Researchers, scientists, and drug development professionals can find troubleshooting tips and detailed protocols to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Dimethocaine instability in solutions?

A1: The primary cause of Dimethocaine instability in aqueous solutions is hydrolysis of its ester linkage.[1][2] This degradation pathway is common for compounds containing ester functional groups, especially in aqueous environments. The rate of hydrolysis is significantly influenced by the pH of the solution.

Q2: What are the recommended solvents for preparing Dimethocaine stock solutions?

A2: For long-term storage, it is recommended to store Dimethocaine (hydrochloride) as a crystalline solid at -20°C, where it can be stable for at least two years.[3] For preparing stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are preferred over aqueous buffers.[3][4] In these organic solvents, Dimethocaine hydrochloride is soluble at concentrations of approximately 14 mg/mL, 16 mg/mL, and 20 mg/mL, respectively.[3][4] Stock solutions in these solvents should be purged with an inert gas to prevent oxidation.[3]

Q3: How long can I store aqueous solutions of Dimethocaine?

A3: Aqueous solutions of Dimethocaine are not recommended for long-term storage. It is advised to prepare fresh aqueous solutions daily for experimental use.[3] If storage is unavoidable, solutions should be kept at low temperatures (2-8°C) and protected from light for no longer than 24 hours to minimize degradation.

Q4: What is the optimal pH for Dimethocaine aqueous solutions to enhance stability?

A4: While specific studies on Dimethocaine are limited, analogous ester-containing local anesthetics like cocaine exhibit maximum stability in acidic conditions, with a pH around 4.0-5.0. Hydrolysis is significantly accelerated in neutral to alkaline conditions. Therefore, buffering your Dimethocaine solution to a slightly acidic pH may enhance its stability.

Q5: Are there any signs of degradation I should look for in my Dimethocaine solution?

A5: Visual signs of degradation can include a change in color, the appearance of precipitates, or a cloudy appearance in a previously clear solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage and handling procedures. For quantitative assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to determine the concentration of the active compound and detect degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly low experimental results or loss of potency. Degradation of Dimethocaine in the experimental solution.• Prepare fresh aqueous solutions for each experiment. • If using a stock solution in an organic solvent, ensure it has been stored properly at -20°C and for no longer than recommended. • Consider buffering your aqueous experimental solution to a slightly acidic pH (e.g., pH 4-5) to slow down hydrolysis. • Protect solutions from light and high temperatures.
Precipitate forms in the aqueous solution. The solubility limit of Dimethocaine has been exceeded, or degradation products are precipitating.• Ensure you are not exceeding the solubility of Dimethocaine in your chosen solvent (approx. 10 mg/mL in PBS, pH 7.2).[3][4] • If diluting a stock solution from an organic solvent, ensure the final concentration of the organic solvent is low enough to not cause precipitation in the aqueous buffer. • Filter the solution using a 0.22 µm syringe filter before use.
Variability in results between experiments. Inconsistent preparation and handling of Dimethocaine solutions.• Standardize your protocol for solution preparation, including the solvent, concentration, pH, and storage conditions. • Prepare a single, larger batch of stock solution for a series of experiments to ensure consistency. • Always use freshly prepared aqueous dilutions for each experiment.

Data Presentation

Table 1: Solubility of Dimethocaine Hydrochloride in Various Solvents

Solvent Solubility (mg/mL) Reference
Dimethyl Sulfoxide (DMSO)~14[3][4]
Ethanol~16[3][4]
Dimethylformamide (DMF)~20[3][4]
Phosphate-Buffered Saline (PBS), pH 7.2~10[3][4]

Table 2: Recommended Storage Conditions for Dimethocaine

Form Storage Temperature Recommended Duration Reference
Crystalline Solid-20°C≥ 2 years[3]
Stock Solution in Organic Solvent (DMSO, Ethanol, DMF)-20°CUp to 1 month
Aqueous Solution2-8°C (refrigerated)Not recommended for more than one day[3]

Experimental Protocols

Protocol 1: Preparation of a Dimethocaine Stock Solution in DMSO

  • Materials:

    • Dimethocaine hydrochloride (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial with a screw cap

    • Inert gas (e.g., argon or nitrogen)

    • Calibrated analytical balance and appropriate weighing tools

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of Dimethocaine hydrochloride accurately using an analytical balance.

    • Transfer the weighed solid to the sterile amber glass vial.

    • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).

    • Purge the headspace of the vial with an inert gas for 10-15 seconds to displace oxygen.

    • Immediately cap the vial tightly.

    • Vortex the solution until the Dimethocaine hydrochloride is completely dissolved.

    • Store the stock solution at -20°C.

Protocol 2: Preparation of a Buffered Aqueous Experimental Solution

  • Materials:

    • Dimethocaine stock solution in DMSO (from Protocol 1)

    • Sterile, aqueous buffer (e.g., 0.1 M citrate buffer, pH 4.5)

    • Sterile, polypropylene tubes

    • Calibrated micropipettes

  • Procedure:

    • On the day of the experiment, remove the Dimethocaine stock solution from the -20°C freezer and allow it to thaw at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer.

    • In a sterile polypropylene tube, add the required volume of the aqueous buffer.

    • Add the calculated volume of the Dimethocaine stock solution to the buffer. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in your experiment.

    • Gently mix the solution by pipetting up and down or by brief vortexing.

    • Use the freshly prepared aqueous solution for your experiment immediately. Do not store this solution.

Mandatory Visualizations

cluster_workflow Experimental Workflow for Preparing Dimethocaine Solutions A Weigh Dimethocaine HCl B Dissolve in Organic Solvent (e.g., DMSO) A->B C Store Stock Solution at -20°C B->C D Dilute Stock in Aqueous Buffer (Freshly Prepared) C->D On day of experiment E Use in Experiment D->E cluster_pathway Primary Degradation Pathway of Dimethocaine Dimethocaine Dimethocaine (Ester) Hydrolysis Ester Hydrolysis (catalyzed by H₂O, H⁺, OH⁻) Dimethocaine->Hydrolysis DegradationProduct1 p-Aminobenzoic acid Hydrolysis->DegradationProduct1 DegradationProduct2 3-(Diethylamino)-2,2-dimethyl-1-propanol Hydrolysis->DegradationProduct2 cluster_troubleshooting Troubleshooting Logic for Unstable Solutions Start Inconsistent Experimental Results? CheckSolutionAge Is the aqueous solution freshly prepared? Start->CheckSolutionAge CheckStorage How was the stock solution stored? CheckSolutionAge->CheckStorage Yes PrepareFresh Action: Prepare fresh aqueous solutions daily. CheckSolutionAge->PrepareFresh No CheckpH What is the pH of the aqueous solution? CheckStorage->CheckpH Properly StoreProperly Action: Store stock at -20°C in an anhydrous organic solvent. CheckStorage->StoreProperly Improperly AdjustpH Action: Buffer to a slightly acidic pH (4-5). CheckpH->AdjustpH Neutral/Alkaline StableSolution Likely Stable Solution CheckpH->StableSolution Acidic PrepareFresh->CheckStorage StoreProperly->CheckpH AdjustpH->StableSolution

References

Technical Support Center: Dimethocaine In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in vivo administration of Dimethocaine (DMC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Dimethocaine?

A1: Dimethocaine acts as a dopamine reuptake inhibitor.[1][2] It binds to dopamine transporters (DATs) in the brain, blocking the reabsorption of dopamine from the synaptic cleft and leading to increased dopamine levels. This stimulation of the brain's reward pathway is similar to the mechanism of cocaine, though Dimethocaine is generally considered less potent.[1][3][4]

Q2: What are the appropriate routes of administration for in vivo studies?

A2: Intravenous (IV) and subcutaneous (SC) injections are common routes for preclinical studies.[1] Oral administration is generally avoided as Dimethocaine is subject to rapid hydrolysis.[1] The choice of administration route will significantly impact the pharmacokinetic profile.

Q3: What are the expected onset and duration of action?

A3: Following intravenous injection in animal models, peak effects are typically observed within 10 to 20 minutes, with levels returning to baseline within an hour.[1] When inhaled, the onset is around 10-30 minutes, with peak effects at 60-120 minutes and a total duration of action of 4-6 hours.[1]

Q4: How is Dimethocaine metabolized?

A4: Dimethocaine undergoes extensive metabolism. Phase I reactions primarily involve ester hydrolysis, deethylation, and hydroxylation of the aromatic system.[5][6] These are catalyzed by cytochrome P450 enzymes, with P450 3A4 and P450 2D6 being critical for its hepatic clearance.[7] Phase II reactions include N-acetylation, catalyzed by the NAT2 isozyme, and glucuronidation.[5][6][8]

Q5: Are there known issues with compound purity?

A5: Yes, there have been reports of products marketed as Dimethocaine containing other substances, such as caffeine and lidocaine.[1] It is crucial to verify the purity and identity of the compound via analytical methods before beginning in vivo experiments to ensure reproducible results.

Troubleshooting Guide

Issue 1: High variability in behavioral or physiological responses between subjects.

Potential Cause Troubleshooting Steps
Genetic Polymorphism Individual differences in metabolizing enzymes, particularly NAT2, can lead to variations in drug clearance.[2][7] Subjects with a "slow acetylator" phenotype may experience exaggerated or prolonged effects due to decreased N-acetylation.[8][9] Consider genotyping subjects for relevant enzymes if variability is high.
Inaccurate Dosing Verify calculations for dose preparation and the calibration of administration equipment (e.g., syringe pumps). Ensure the solution is homogenous.
Stress-Induced Responses Acclimate animals to the experimental environment and handling procedures to minimize stress, which can confound behavioral readouts.

Issue 2: Unexpected adverse events or toxicity at presumed non-toxic doses.

Potential Cause Troubleshooting Steps
Incorrect Dose Calculation Double-check allometric scaling if converting doses from other species. Recalculate solution concentrations and volumes.
Route of Administration Intravenous administration leads to a much faster onset and higher peak concentration than subcutaneous injection, increasing the risk of acute toxicity.[1] Ensure the intended route is being used correctly.
Compound Purity Impurities or contaminants in the Dimethocaine sample could be responsible for unexpected toxicity. Re-verify the purity of your compound.[1]
Drug Interaction If other compounds are co-administered, consider the potential for drug-drug interactions, especially with inhibitors of CYP450 enzymes (e.g., P450 3A4, P450 2D6) or NAT2.[7][9]

Issue 3: Inconsistent or non-reproducible results across experiments.

Potential Cause Troubleshooting Steps
Solution Instability Dimethocaine is an ester and may be prone to hydrolysis. Prepare solutions fresh for each experiment and avoid storing them for extended periods.
Procedural Drift Ensure all experimental procedures, including animal handling, injection technique, and timing of measurements, are standardized and consistently followed by all personnel.
Environmental Factors Changes in lighting, temperature, or noise levels in the animal facility can affect behavioral outcomes. Maintain a consistent and controlled environment.

Data Presentation

Table 1: In Vivo Toxicity of Dimethocaine in Mice

Route of AdministrationParameterDose
Intravenous (IV)Acute Toxicity40 mg/kg
Subcutaneous (SC)Acute Toxicity380 mg/kg
Not SpecifiedLethal Dose0.3 g/kg
Data sourced from studies in mice.[1]

Table 2: Pharmacokinetic and Dosing Information

ParameterValue / ConditionSpecies
Time to Peak Effect (IV) 10 - 20 minutesRhesus Monkeys
Effect Duration (IV) ~ 1 hourRhesus Monkeys
Metabolism Study Dose 20 mg/kgWistar Rats
Antinociceptive Effect Dose 5, 10, 20 mg/kg (SC)Mice
Dopamine Efflux Study Dose 1 mM (in dialysis solution)Awake Rats
Data compiled from multiple sources.[1][4][5]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Administration in Rodents

  • Compound Preparation :

    • Confirm the purity of Dimethocaine hydrochloride using an appropriate analytical technique (e.g., HPLC, LC-MS).

    • Prepare a stock solution in sterile 0.9% saline. The concentration should be calculated based on the desired dose and a standard injection volume (e.g., 5-10 mL/kg for intraperitoneal or subcutaneous routes, and a lower volume for intravenous).

    • Ensure the solution is fully dissolved and filter-sterilize if necessary. Prepare fresh on the day of the experiment.

  • Animal Handling :

    • Use male Wistar rats or mice, as they have been used in previous metabolism and toxicity studies.[1][5]

    • Allow animals to acclimate to the housing and experimental rooms for at least one week prior to the study.

    • Handle animals consistently to minimize stress.

  • Administration :

    • Weigh each animal immediately before dosing to ensure accurate dose calculation.

    • For Subcutaneous (SC) Administration : Pinch the skin to form a tent on the back, between the shoulder blades. Insert the needle into the base of the tent and inject the solution.

    • For Intravenous (IV) Administration : This requires a higher level of technical skill. Typically, the lateral tail vein is used. Proper restraint is critical. An indwelling catheter may be considered for studies requiring repeated injections.[10]

  • Post-Administration Monitoring :

    • Observe animals closely for adverse effects, particularly within the first hour post-injection when peak effects are expected.[1]

    • Monitor for signs of toxicity such as tachycardia, respiratory distress, paranoia, or anxiety.[1]

    • Record behavioral or physiological data at predetermined time points based on the experimental design.

Visualizations

Dimethocaine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DMT Dimethocaine DAT Dopamine Transporter (DAT) DMT->DAT Blocks DA_vesicle Dopamine (Vesicle) DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_synapse->DAT DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds Response Stimulatory Response DA_receptor->Response Activates

Caption: Mechanism of Action for Dimethocaine.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase P1 Verify Compound Purity P2 Prepare Dosing Solution P1->P2 P3 Acclimate Animals P2->P3 E1 Weigh Animal & Calculate Dose P3->E1 E2 Administer Dimethocaine (IV or SC) E1->E2 E3 Monitor for Adverse Effects E2->E3 E4 Collect Data (Behavioral/Physiological) E2->E4 A1 Compile Data E3->A1 E4->A1 A2 Statistical Analysis A1->A2 A3 Interpret Results A2->A3

Caption: General workflow for in vivo experiments.

Troubleshooting_Tree Start Inconsistent or Adverse Results Check_Dose Verify Dosing (Calculations & Purity) Start->Check_Dose Check_Procedure Review Procedures (Handling, Route, Env.) Start->Check_Procedure Consider_Bio Consider Biological Variability (Metabolism) Start->Consider_Bio Result_Dose Adjust Dose or Re-verify Purity Check_Dose->Result_Dose Error Found Result_Procedure Standardize Protocols Check_Procedure->Result_Procedure Inconsistency Found Result_Bio Genotype Subjects or Increase Sample Size Consider_Bio->Result_Bio High Variability

Caption: Troubleshooting decision tree for in vivo issues.

References

Technical Support Center: Dimethocaine Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Dimethocaine in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for Dimethocaine in mice for behavioral assays?

A1: For initial studies, a dose range of 5-20 mg/kg administered subcutaneously (SC) or intraperitoneally (IP) is often effective for observing behavioral effects in mice.[1][2][3] Specifically, doses of 10-40 mg/kg (IP) have been shown to significantly increase locomotor activity.[2] For antinociceptive studies, a range of 5, 10, and 20 mg/kg (SC) has demonstrated dose-dependent responses.[1][3] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental conditions and behavioral paradigm.

Q2: My subjects are exhibiting anxiogenic-like behaviors. Is this a known effect of Dimethocaine?

A2: Yes, Dimethocaine has been reported to have anxiogenic effects in mice at doses of 10 mg/kg and 20 mg/kg.[4] In studies using the elevated plus-maze test, acute administration of Dimethocaine (10-40 mg/kg, IP) reduced the number of entries and time spent in the open arms, which is indicative of an anxiogenic response.[2]

Q3: I am observing inconsistent or no significant behavioral effects. What are potential causes?

A3: Several factors could contribute to a lack of significant effects. These include:

  • Dosage: The dosage may be too low to elicit a response. Consider performing a dose-escalation study.

  • Route of Administration: The route of administration significantly impacts bioavailability and onset of action. Intravenous or nasal administration leads to rapid effects, while oral ingestion results in rapid hydrolysis and reduced efficacy.[1]

  • Acclimation: Ensure animals are properly acclimated to the testing environment to minimize stress-induced behavioral changes that could mask the drug's effects.

  • Habituation: Pre-exposure to the testing apparatus can lead to habituation and reduced exploratory behavior, potentially confounding results.

Q4: What is the pharmacokinetic profile of Dimethocaine, including onset and duration of action?

A4: When administered intravenously, the peak effects of Dimethocaine are typically observed within 10 to 20 minutes and diminish to baseline levels within an hour.[1] Following inhalation, the onset of action is between 10-30 minutes, with peak effects at 60-120 minutes, and the effects can last for 4-6 hours.[1]

Q5: How does the potency of Dimethocaine compare to that of cocaine?

A5: Dimethocaine is generally considered to be less potent than cocaine.[1][4] While both substances inhibit dopamine uptake, Dimethocaine has a lower affinity for dopamine transporters, meaning a higher dose is required to achieve a similar euphoric effect.[1] The potency order for dopamine reuptake inhibition among several local anesthetics is: Cocaine > Dimethocaine > Tetracaine > Procaine > Chloroprocaine.[1][4]

Q6: What is the primary mechanism of action for Dimethocaine's behavioral effects?

A6: The primary mechanism of action is the inhibition of dopamine transporters (DAT), which leads to an increase in extracellular dopamine levels, particularly in the nucleus accumbens.[1][4] This dopaminergic activity is responsible for its stimulant, reinforcing, and anxiogenic effects.[2]

Q7: What are the known metabolic pathways of Dimethocaine?

A7: In Wistar rats, the main phase I metabolic reactions are ester hydrolysis, deethylation, and hydroxylation of the aromatic system. The primary phase II reactions include N-acetylation and glucuronidation.[1][5] In vitro studies have identified roles for CYP1A2, CYP2C19, CYP2D6, and CYP3A4 in its metabolism.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in behavioral responses between subjects. Individual differences in metabolism, stress levels, or baseline activity.Increase sample size to improve statistical power. Ensure consistent handling and environmental conditions for all subjects. Consider using subjects from a more genetically homogeneous background.
Unexpected adverse events or mortality. The dose may be approaching the toxic range for the specific strain or sex of the animal model.Immediately review the administered dose. The acute toxicity for intravenous administration in mice is 40 mg/kg, and for subcutaneous injection, it is 380 mg/kg.[1] The lethal dose for a mouse is 0.3 g per kilogram of body weight.[1] Conduct a thorough literature review for toxicity data specific to your animal model and administration route.
Lack of a clear dose-dependent effect. The selected dose range may be too narrow or on the plateau of the dose-response curve.Broaden the range of doses tested. Ensure that the doses are spaced appropriately to capture the ascending and descending limbs of the dose-response curve.

Quantitative Data Summary

Table 1: Dimethocaine Dosage in Murine Behavioral Studies

Behavioral TestSpeciesRoute of AdministrationEffective Dose RangeObserved Effect
Locomotor ActivityMiceIP10-40 mg/kgSignificant increase in locomotor activity.[2]
Conditioned Place PreferenceMiceIP10-40 mg/kgIncreased time spent on the drug-paired side.[2]
Elevated Plus-MazeMiceIP10-40 mg/kgAnxiogenic effects (reduced time in open arms).[2]
Abdominal Constriction TestMiceSC5, 10, 20 mg/kgDose-dependent antinociceptive responses.[1][3]
Discriminative StimulusSquirrel MonkeysN/A0.1-3.0 mg/kgFully and dose-dependently substituted for cocaine.[6]

Table 2: Dimethocaine Toxicity Data in Mice

Toxicity MetricRoute of AdministrationValue
Acute ToxicityIntravenous40 mg/kg[1]
Acute ToxicitySubcutaneous380 mg/kg[1]
Lethal DoseN/A0.3 g/kg[1]

Experimental Protocols

Protocol 1: Conditioned Place Preference (CPP)

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber, separated by a removable door.

  • Pre-Conditioning (Day 1): Allow each mouse to freely explore both chambers for a 15-minute period. Record the time spent in each chamber to establish baseline preference.

  • Conditioning (Days 2-7):

    • On alternate days, administer Dimethocaine (e.g., 10, 20, or 40 mg/kg, IP) and confine the mouse to one chamber for 30 minutes.

    • On the intervening days, administer a saline control and confine the mouse to the opposite chamber for 30 minutes. The drug-paired chamber should be counterbalanced across subjects.

  • Post-Conditioning (Day 8): Remove the dividing door and allow the mouse to freely explore both chambers for 15 minutes. Record the time spent in each chamber.

  • Analysis: An increase in time spent in the drug-paired chamber during the post-conditioning phase compared to the pre-conditioning phase indicates a reinforcing effect.

Protocol 2: Elevated Plus-Maze (EPM)

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Administer Dimethocaine (e.g., 10, 20, or 40 mg/kg, IP) or a saline control.

    • After a specified pre-treatment time (e.g., 15-30 minutes), place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms.

  • Analysis: A decrease in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of anxiogenic-like behavior.

Protocol 3: Acetic Acid-Induced Abdominal Constriction Test

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes.

  • Drug Administration: Administer Dimethocaine (e.g., 5, 10, or 20 mg/kg, SC) or a saline control.

  • Nociceptive Induction: After a pre-treatment period (e.g., 30 minutes), administer a 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place the mouse in an observation chamber and count the number of abdominal constrictions (writhes) over a 20-minute period.

  • Analysis: A reduction in the number of writhes in the Dimethocaine-treated group compared to the control group indicates an antinociceptive effect.

Visualizations

Dimethocaine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Extracellular_Dopamine Extracellular Dopamine Dopamine_Receptor Dopamine Receptor Extracellular_Dopamine->Dopamine_Receptor Binds Behavioral_Effects Stimulant & Reinforcing Effects Dopamine_Receptor->Behavioral_Effects Leads to Dimethocaine Dimethocaine Dimethocaine->DAT Inhibits

Caption: Proposed signaling pathway of Dimethocaine's action on the dopamine transporter.

Experimental_Workflow start Start: Hypothesis Formulation protocol Experimental Protocol Design (e.g., CPP, EPM) start->protocol animal_prep Animal Acclimation & Habituation protocol->animal_prep dosing Drug Administration (Dimethocaine vs. Vehicle) animal_prep->dosing behavioral_test Behavioral Testing dosing->behavioral_test data_collection Data Collection & Recording behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis results Interpretation of Results analysis->results end Conclusion results->end

Caption: A generalized workflow for conducting behavioral studies with Dimethocaine.

Troubleshooting_Logic action_node action_node start_node start_node start Inconsistent/No Effect Observed check_dose Is the dose appropriate? start->check_dose check_route Is the route of administration optimal? check_dose->check_route Yes action_dose Conduct dose-response study check_dose->action_dose No check_protocol Is the experimental protocol sound? check_route->check_protocol Yes action_route Consider alternative routes (e.g., IV, SC) check_route->action_route No check_variability Is there high inter-subject variability? check_protocol->check_variability Yes action_protocol Review and refine protocol (acclimation, controls) check_protocol->action_protocol No action_variability Increase sample size, ensure consistent conditions check_variability->action_variability Yes end Re-run Experiment check_variability->end No action_dose->end action_route->end action_protocol->end action_variability->end

Caption: A logical diagram for troubleshooting inconsistent experimental results.

References

Technical Support Center: Larocaine (Dimethocaine) Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Larocaine (dimethocaine) is a psychoactive substance with a mechanism of action similar to cocaine. It is not approved for therapeutic use in humans or animals. The following information is intended for researchers and drug development professionals conducting ethically approved, preclinical research to understand its pharmacological and toxicological properties. All animal experiments must be designed to minimize pain and distress and be approved by an Institutional Animal Care and Use Committee (IACUC).

Frequently Asked Questions (FAQs)

Q1: What are the primary known side effects of Larocaine (dimethocaine) in animal models?

A1: Larocaine, like cocaine, primarily acts as a dopamine reuptake inhibitor, leading to a range of dose-dependent side effects.[1][2] Key observed effects in animal models, primarily rodents and non-human primates, include:

  • Cardiovascular: Tachycardia (increased heart rate), vasoconstriction, and chest pain.[1] Due to its sympathomimetic action, there is a significant risk of more severe events like cardiac arrhythmias and hypertension, similar to cocaine.[3]

  • Central Nervous System (CNS) & Behavioral:

    • Stimulant Activity: Significant increases in locomotor activity.[4][5]

    • Anxiogenic Effects: Increased anxiety-like behaviors observed in tests such as the elevated plus-maze.[4][5]

    • Reinforcing Properties: Animals will self-administer dimethocaine, indicating a high potential for abuse and addiction.[2]

    • Cognitive Impairment: Memory impairment has been noted in mice.[1]

    • Other: Paranoia, insomnia, and post-administration fatigue have been reported.[1]

  • Respiratory: Difficulty with breathing has been cited as a potential adverse effect.[1]

Q2: How can our lab select an appropriate starting dose to minimize the risk of severe side effects?

A2: Dose selection is critical and should be based on the intended pharmacological effect while staying below known toxic thresholds. Start with the lowest dose reported to produce the desired effect and carefully titrate upwards.

  • For antinociceptive (pain-blocking) effects in mice, subcutaneous (SC) doses of 5-20 mg/kg have been shown to be effective.[1][6]

  • For CNS stimulant effects in mice, intraperitoneal (IP) doses of 10-40 mg/kg produce significant increases in locomotor activity and reinforcing actions.[4][5]

  • A dose of 20 mg/kg was used in Wistar rats for metabolism studies.[7][8]

  • Acute toxicity is highly dependent on the route of administration. In mice, the lethal dose is significantly lower for intravenous (IV) administration (40 mg/kg) compared to subcutaneous injection (380 mg/kg).[1]

Q3: Are there recommended strategies to counteract or mitigate the dopaminergic side effects during an experiment?

A3: Yes, targeting the dopamine system can mitigate the CNS-mediated side effects. Since Larocaine's behavioral effects are linked to its action on the dopamine transporter, co-administration of a dopamine receptor antagonist can be an effective experimental strategy.

  • Dopamine Antagonism: In squirrel monkeys, the dopamine D1 receptor antagonist SCH 39166 fully blocked the cocaine-like discriminative stimulus effects of dimethocaine.[9] The D2 antagonist raclopride also showed partial blocking effects.[9] This suggests that co-administration of a D1 antagonist could be a viable method to reduce unwanted stimulant and reinforcing effects in an experimental setting.

  • GABAergic Modulation: Research on cocaine has shown that the epilepsy drug gamma vinyl-GABA (GVG) can block its effects in animal brains without causing significant side effects.[10] While not tested directly with Larocaine, this presents a potential avenue for mitigating the powerful CNS stimulant effects.

Q4: What are the best practices for preparing and administering Larocaine to reduce acute toxicity?

A4: The administration route and vehicle are critical factors in managing side effects.

  • Route Selection: Avoid rapid IV bolus injections, as this route is associated with the highest acute toxicity.[1] Slower absorption routes like subcutaneous (SC) or intraperitoneal (IP) are generally safer and allow for more stable plasma concentrations.

  • Vehicle Selection: Use sterile, isotonic solutions like phosphate-buffered saline (PBS) whenever possible.[11] If the compound is not soluble in PBS, vehicles like DMSO (0.5% - 5%) may be used, but their own potential physiological effects must be considered.[11] The pH of the final solution should be adjusted to be as close to physiological pH (7.4) as possible to minimize injection site irritation.[12]

  • Volume and Frequency: Use the smallest volume possible for the chosen route to minimize animal stress.[13] For repeated dosing, alternate injection sites to prevent local tissue damage.[14]

Q5: Which physiological and behavioral parameters are most important to monitor during and after Larocaine administration?

A5: Continuous and diligent monitoring is essential for animal welfare and data integrity.

  • Physiological Monitoring:

    • Heart Rate and Blood Pressure (if feasible with telemetric implants or tail-cuff systems).

    • Respiratory Rate and effort.

    • Body Temperature, as hyperthermia is a known risk with sympathomimetic stimulants.[15]

  • Behavioral Monitoring:

    • Observe for signs of excessive hyperactivity, stereotypy (repetitive, purposeless movements), or seizures.

    • Assess for signs of anxiety or distress (e.g., vocalizations, abnormal postures).

    • Following the acute effects phase, monitor for a period of fatigue or mental impairment, which has been noted as an "after-effect".[1]

Troubleshooting Guides

Issue EncounteredPotential CauseRecommended Action
Unexpected Animal Mortality at Moderate Doses High sensitivity; rapid absorption via chosen route; incorrect dose calculation.1. Immediately review dose calculations and dilution protocols. 2. Switch to a slower absorption route (e.g., from IV to SC). 3. Reduce the starting dose by 25-50% for subsequent cohorts. 4. Ensure the use of pharmaceutical-grade compounds to avoid toxic impurities.[12]
High Variability in Behavioral Readouts Stress from handling/injection; inconsistent administration technique; variable drug absorption.1. Ensure all animals are properly habituated to the experimental environment and handling procedures. 2. Standardize injection technique across all personnel.[14] 3. Consider a route of administration with more consistent absorption, like SC over IP. 4. Ensure the substance is fully solubilized in the vehicle before administration.
Seizures or Severe Hyper-excitability Dose is too high, leading to excessive CNS stimulation.1. This is a major adverse event. The experiment for this animal should be terminated humanely. 2. For future experiments, significantly lower the dose. 3. Consider pre-treatment with an anticonvulsant if scientifically justified, but be aware of potential drug interactions. 4. In a study with a dopamine antagonist, this may be an expected outcome in the control (Larocaine only) group, confirming the drug's effect.
Injection Site Inflammation or Necrosis Non-physiological pH or osmolality of the vehicle; irritating properties of the compound.1. Check and adjust the pH of the injection solution to be near 7.4.[12] 2. If an irritating compound extravasates (leaks outside the vein) during an IV injection, dilute it in the surrounding tissue by administering sterile 0.9% saline.[11] 3. Rotate injection sites for subsequent doses.[14] 4. Ensure sterility of the injectate to prevent infection.[13]

Quantitative Data Summary

Table 1: Dose-Response and Toxicity Data for Larocaine (Dimethocaine) in Rodents

Species Route Dose Range (mg/kg) Observed Effect Reference
Mouse SC 5 - 20 Dose-dependent antinociceptive (analgesic) responses. [1][6]
Mouse IP 10 - 40 Increased locomotor activity; reinforcing and anxiogenic actions. [4][5]
Mouse IV 40 Acute toxicity threshold. [1]
Mouse SC 380 Acute toxicity threshold. [1]

| Rat (Wistar) | N/A | 20 | Dose used for in-vivo metabolism and metabolite identification studies. |[7][8] |

Key Experimental Protocols

Protocol 1: Assessment of CNS Stimulant Effects (Locomotor Activity)

  • Objective: To quantify the dose-dependent effect of Larocaine on spontaneous movement in mice.

  • Methodology (adapted from Rigon & Takahashi, 1996): [4][5]

    • Habituation: Place individual mice in automated locomotor activity chambers (e.g., transparent boxes with infrared beam grids) for 30-60 minutes to allow acclimatization and establish a baseline activity level.

    • Administration: Administer the calculated dose of Larocaine (e.g., 10, 20, 40 mg/kg) or vehicle control via intraperitoneal (IP) injection.

    • Data Collection: Immediately return the animal to the activity chamber. Record locomotor activity (e.g., total beam breaks or distance traveled) in 5-minute bins for a total of 60-120 minutes.

    • Analysis: Compare the total activity counts between the vehicle group and the different Larocaine dose groups. Analyze the time course of the effect to determine onset and duration.

Protocol 2: General Aseptic Technique for Parenteral Administration

  • Objective: To ensure the safe and sterile delivery of Larocaine to prevent infection and experimental confounds.

  • Methodology (adapted from IACUC guidelines): [11][14]

    • Preparation: Use only pharmaceutical-grade compounds and sterile vehicles (e.g., sterile 0.9% saline).[12] Prepare solutions in a laminar flow hood.

    • Materials: Use a new, sterile needle and syringe for each animal to prevent cross-contamination and disease transmission.[14]

    • Injection Site: Prepare the injection site by wiping with 70% alcohol.

    • Aspiration: For IP injections, aspirate (pull back slightly on the plunger) before injecting to ensure the needle has not entered the bladder or gastrointestinal tract.[14] For IV injections, aspiration of blood confirms correct placement in the vein.

    • Post-Injection: Monitor the animal for any immediate adverse reactions and observe the injection site for signs of irritation in the hours following the procedure.

Visualizations: Pathways and Workflows

Larocaine_Mechanism cluster_presynaptic Presynaptic Dopamine Neuron cluster_postsynaptic Postsynaptic Neuron Dopa Tyrosine -> L-DOPA -> Dopamine VMAT2 Vesicular Storage (VMAT2) Dopa->VMAT2 DA_Vesicle Dopamine Vesicles VMAT2->DA_Vesicle DAT Dopamine Transporter (DAT) DA_Vesicle->DAT Synapse_DA DA_Vesicle->Synapse_DA DAT->DA_Vesicle Recycles Dopamine D1R D1 Receptor Synapse_DA->D1R Binds D2R D2 Receptor Synapse_DA->D2R Binds Effects Stimulant Effects Reinforcement Anxiety D1R->Effects D2R->Effects Larocaine Larocaine (Dimethocaine) Larocaine->DAT Blocks Reuptake

Caption: Larocaine blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.

Mitigation_Workflow cluster_groups start Start: Hypothesis (e.g., Antagonist X reduces side effects) baseline 1. Baseline Assessment (Locomotor, HR, BP) start->baseline grouping 2. Randomize Animals into 3 Groups baseline->grouping g1 Group 1: Vehicle Control g2 Group 2: Larocaine Only grouping->g2 g3 Group 3: Antagonist X + Larocaine admin 3. Drug Administration monitor 4. Monitor Behavioral & Physiological Side Effects admin->monitor IP / SC Injection data 5. Data Collection & Analysis monitor->data end Conclusion: Efficacy of Antagonist X data->end

Caption: Workflow for testing a strategy to mitigate Larocaine-induced side effects.

Larocaine_Properties larocaine Larocaine (Dimethocaine) anesthetic Local Anesthetic Action (Na+ Channel Blockade) larocaine->anesthetic Weakly contributes to behavioral profile stimulant CNS Stimulant Action (Dopamine Reuptake Blockade) larocaine->stimulant Primarily responsible for behavioral profile side_effects Primary Side Effects (Cardiovascular, Behavioral) stimulant->side_effects abuse Abuse & Reinforcing Properties stimulant->abuse

Caption: Relationship between Larocaine's anesthetic and stimulant properties.

References

Dimethocaine Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Dimethocaine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the batch-to-batch variability of Dimethocaine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Dimethocaine and what is its primary mechanism of action?

Dimethocaine, also known as DMC or larocaine, is a synthetic compound with local anesthetic and psychostimulant properties.[1] It is structurally similar to procaine and acts as a potent dopamine reuptake inhibitor by binding to the dopamine transporter (DAT).[1][2] This action leads to an increase in extracellular dopamine levels in the brain, which is responsible for its stimulant effects.[2]

Q2: What are the common causes of batch-to-batch variability in Dimethocaine?

Batch-to-batch variability of Dimethocaine can arise from several factors during its synthesis and purification. These include:

  • Impurities from Synthesis: The synthesis of Dimethocaine, often analogous to that of procaine, can result in residual starting materials or the formation of side-products. Without rigorous purification, these impurities can lead to significant variations in the purity and pharmacological activity of the final product.

  • Adulterants: In non-pharmaceutical grade batches, Dimethocaine may be intentionally cut with other substances. Common adulterants found in street samples of cocaine, which can also be present in illicitly produced Dimethocaine, include other local anesthetics like lidocaine and procaine, as well as stimulants like caffeine.[3]

  • Degradation: As an ester, Dimethocaine can be susceptible to hydrolysis, especially if not stored under appropriate conditions (cool, dry, and protected from light). Degradation products will alter the purity and activity of the compound.

Q3: How can I assess the purity of my Dimethocaine batch?

It is highly recommended to independently verify the purity of each new batch of Dimethocaine before use in experiments. The most common and reliable methods for purity assessment are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can separate Dimethocaine from impurities and provide a quantitative measure of its purity.

Q4: What are the potential impacts of impurities on my experimental results?

Impurities in a Dimethocaine batch can have significant and often unpredictable effects on experimental outcomes:

  • Altered Potency: If a batch has a lower purity, a higher concentration will be required to achieve the desired effect, leading to inaccurate dose-response curves and potency calculations (e.g., IC50, EC50).

  • Off-Target Effects: Impurities may have their own pharmacological activities, which can confound experimental results. For example, the presence of other local anesthetics could lead to unintended effects on sodium channels, while stimulant adulterants could produce synergistic or antagonistic effects on the central nervous system.

  • Increased Toxicity: Some impurities may be toxic, leading to unexpected cell death in in-vitro experiments or adverse effects in animal studies.

Q5: How should I store Dimethocaine to ensure its stability?

To minimize degradation, Dimethocaine hydrochloride should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage of solutions, it is advisable to prepare fresh solutions for each experiment. If longer-term storage of solutions is necessary, they should be stored at -80°C.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments using different batches of Dimethocaine. Batch-to-batch variability in purity and/or impurity profile.1. Verify the purity of each batch using HPLC or GC-MS.2. If purity differs, adjust concentrations to normalize the amount of active compound.3. If results are still inconsistent, consider the potential impact of different impurity profiles. Request a detailed certificate of analysis from the supplier or perform a more detailed characterization of the batches.
Lower than expected potency in in-vitro or in-vivo assays. The actual concentration of Dimethocaine is lower than stated due to low purity or degradation.1. Confirm the purity of the batch.2. Prepare fresh solutions from the solid compound.3. Ensure accurate weighing and dissolution of the compound.
Unexpected physiological or behavioral effects in animal studies. Presence of pharmacologically active impurities or adulterants.1. Analyze the batch for the presence of common adulterants (e.g., caffeine, lidocaine, procaine) using GC-MS.2. Review the literature for the known effects of any identified impurities.
Poor solubility of the compound. The compound may not be the hydrochloride salt or may contain insoluble impurities.1. Verify the salt form of the Dimethocaine.2. Attempt to dissolve the compound in a small amount of a suitable organic solvent (e.g., DMSO, ethanol) before diluting with aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data on Dimethocaine Batches

The following table summarizes hypothetical data from the analysis of three different batches of Dimethocaine to illustrate the potential for variability.

Parameter Batch A Batch B Batch C
Purity (by HPLC, %) 99.2%92.5%98.8%
Known Impurity 1 (Procaine, %) <0.1%5.8%<0.1%
Unknown Impurity 2 (%) 0.5%1.2%0.9%
Appearance White crystalline powderOff-white powderWhite crystalline powder
DAT Binding Affinity (Ki, nM) 150 nM195 nM155 nM
Locomotor Activity (ED50, mg/kg) 10 mg/kg15 mg/kg10.5 mg/kg

Note: This data is illustrative. Researchers should generate their own data for each batch.

Experimental Protocols

Protocol 1: Purity Determination of Dimethocaine by HPLC-UV

Objective: To quantify the purity of a Dimethocaine batch.

Materials:

  • Dimethocaine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve a Dimethocaine reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the Dimethocaine batch to be tested in the mobile phase to a final concentration of approximately 50 µg/mL.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detection wavelength to 290 nm.

    • Inject 10 µL of each standard and sample.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of Dimethocaine in the test sample using the calibration curve.

    • Calculate the purity as: (Actual concentration / Theoretical concentration) x 100%.

    • Identify and quantify any impurity peaks relative to the main Dimethocaine peak.

Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (Ki) of a Dimethocaine batch for the dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT (or rat striatal membranes)

  • [³H]-WIN 35,428 (radioligand)

  • GBR 12909 (for non-specific binding)

  • Dimethocaine sample

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-hDAT cells or rat striatum according to standard laboratory protocols.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Binding buffer, [³H]-WIN 35,428 (at a concentration near its Kd, e.g., 2-3 nM), and cell membranes.

    • Non-specific Binding: Binding buffer, [³H]-WIN 35,428, GBR 12909 (at a high concentration, e.g., 10 µM), and cell membranes.

    • Competition Binding: Binding buffer, [³H]-WIN 35,428, cell membranes, and varying concentrations of Dimethocaine (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold binding buffer.

  • Counting: Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of Dimethocaine.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_0 Batch Characterization cluster_1 Experimental Phase cluster_2 Troubleshooting batch Receive New Dimethocaine Batch hplc Purity Analysis (HPLC-UV) batch->hplc gcms Impurity Identification (GC-MS) batch->gcms decision Purity & Impurity Profile Acceptable? hplc->decision gcms->decision invitro In-vitro Experiments (e.g., DAT Binding Assay) decision->invitro Yes invivo In-vivo Experiments (e.g., Locomotor Activity) decision->invivo Yes re_evaluate Re-evaluate Batch Purity and Impurity Profile decision->re_evaluate No data_analysis Data Analysis invitro->data_analysis invivo->data_analysis inconsistent_results Inconsistent Results? data_analysis->inconsistent_results inconsistent_results->re_evaluate Yes end Consistent & Reliable Data inconsistent_results->end No re_evaluate->batch Request New Batch or Re-purify

Caption: Logical workflow for addressing batch-to-batch variability of Dimethocaine.

signaling_pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (Downstream Effects - Inferred from Cocaine) dimethocaine Dimethocaine dat Dopamine Transporter (DAT) dimethocaine->dat Inhibits tlr4 Toll-Like Receptor 4 (on Microglia) dimethocaine->tlr4 Potentially Activates dopamine_reuptake Dopamine Reuptake dat->dopamine_reuptake Mediates dopamine_synapse Increased Synaptic Dopamine dopamine_reuptake->dopamine_synapse Reduces d1r D1 Receptor dopamine_synapse->d1r Activates d2r D2 Receptor dopamine_synapse->d2r Activates k_opioid Kappa-Opioid Receptor dopamine_synapse->k_opioid Interacts with akt_gsk3 Akt/GSK3 Pathway d1r->akt_gsk3 Modulates d2r->akt_gsk3 Modulates cellular_response Altered Gene Expression & Neuronal Plasticity akt_gsk3->cellular_response k_opioid->cellular_response tlr4->cellular_response

Caption: Dimethocaine's primary and potential downstream signaling pathways.

References

"challenges in interpreting Dimethocaine research data"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in interpreting research data for Dimethocaine (DMC).

Section 1: Analytical and Detection Challenges

This section addresses common issues related to the analytical detection and quantification of Dimethocaine and its metabolites.

FAQs & Troubleshooting

Q1: My analytical standard for Dimethocaine seems to be degrading. How can I ensure the stability of my standards and samples?

A1: Dimethocaine, like other ester-containing compounds, can be prone to hydrolysis. The stability of Dimethocaine in biological samples such as oral fluid is dependent on storage temperature and the presence of stabilizers.[1][2] For instance, in unbuffered oral fluid, cocaine and 6-monoacetylmorphine (structurally related ester compounds) show significant degradation within days at room temperature.[2]

Troubleshooting Steps:

  • Storage Conditions: Store stock solutions and biological samples at low temperatures. For long-term storage (up to 1 year), -20°C or 4°C is recommended, especially when a stabilizing buffer is used.[1] For reference purposes, storing control samples at -80°C is a common practice.[1]

  • pH Control: Maintain a neutral or slightly acidic pH to minimize ester hydrolysis. The use of buffered solutions, such as citrate buffer, has been shown to increase the stability of related compounds.[2]

  • Solvent Choice: Prepare stock solutions in aprotic solvents like acetonitrile or methanol. For aqueous solutions, use buffers and store frozen.

  • Purity Checks: Regularly check the purity of your standard using chromatographic methods to monitor for the appearance of degradation products, primarily the ester hydrolysis metabolite.

Q2: I am having difficulty achieving a low limit of detection (LOD) for Dimethocaine in urine samples. What can I do to improve sensitivity?

A2: Achieving low LODs in complex biological matrices like urine is challenging due to matrix effects.[3][4] Matrix components can suppress or enhance the analyte signal in mass spectrometry.[4]

Troubleshooting Steps:

  • Sample Preparation: Effective sample clean-up is crucial. Protein precipitation is a simple method, but solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will provide a cleaner extract and reduce matrix effects.[5][6]

  • Chromatography: Optimize your chromatographic method to separate Dimethocaine from co-eluting matrix components. Consider using a smaller particle size column (e.g., UPLC) for better resolution.

  • Mass Spectrometry: Use a highly sensitive mass spectrometer, such as a triple quadrupole or a high-resolution mass spectrometer (HRMS) like a QTOF.[6] Optimize the ionization source parameters and select the most intense and specific precursor-product ion transitions for multiple reaction monitoring (MRM).

  • Internal Standard: Use a stable isotope-labeled internal standard if available. This is the most effective way to compensate for matrix effects and variations in extraction recovery.

Q3: I am struggling to differentiate Dimethocaine from its isomers and other local anesthetics like procaine in my analysis. How can I ensure specificity?

A3: Differentiating isomers is a common challenge in forensic and analytical toxicology.[7][8][9] While they have the same mass, their structural differences can be exploited for separation and identification.

Troubleshooting Steps:

  • Chromatographic Separation: Isomers can often be separated by optimizing the chromatographic conditions. Experiment with different mobile phase compositions, gradients, and column chemistries. For cocaine and its diastereoisomers, techniques like HPLC are effective.[7][8]

  • Mass Spectrometry: While isomers have the same precursor ion mass, their fragmentation patterns (product ions) in tandem mass spectrometry (MS/MS) can be different and used for identification.[7] High-resolution mass spectrometry can also aid in confirming elemental composition.

  • Reference Standards: It is essential to use certified reference standards for each isomer to confirm retention times and fragmentation patterns.[10]

  • Spectroscopic Methods: For pure substances, techniques like infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can unequivocally differentiate diastereoisomers.[7][9]

Section 2: Metabolism and Pharmacokinetics

This section focuses on challenges related to studying the metabolism and pharmacokinetic profile of Dimethocaine.

FAQs & Troubleshooting

Q1: The metabolic profile of Dimethocaine in my in-vivo (rat) study appears very complex. How do I identify the major metabolic pathways?

A1: Dimethocaine undergoes extensive Phase I and Phase II metabolism.[5][6] The main reactions include ester hydrolysis, deethylation, hydroxylation, and N-acetylation.[5][6]

Troubleshooting Steps:

  • Analytical Approach: Use liquid chromatography-high resolution mass spectrometry (LC-HRMS) to detect and identify metabolites.[5][6] This technique provides accurate mass measurements, which helps in determining the elemental composition of metabolites.

  • Sample Treatment: To identify conjugated metabolites (Phase II), treat urine samples with enzymes like β-glucuronidase to cleave the conjugates before analysis.[6]

  • In-Vitro Correlation: Correlate your in-vivo findings with in-vitro studies using human liver microsomes or specific cytochrome P450 (P450) and N-acetyltransferase (NAT) enzymes.[11][12] This helps in identifying the specific enzymes responsible for each metabolic step.

Q2: My in-vitro metabolism study with P450 enzymes shows conflicting results for Dimethocaine clearance. How do I interpret the data?

A2: Multiple P450 isoforms are involved in Dimethocaine metabolism, and their relative contributions can vary depending on the specific metabolic pathway.[11][12] P450 3A4 is primarily responsible for deethylation, while P450 2D6, 1A2, and 2C19 are involved in hydroxylation.[12] N-acetylation is catalyzed almost exclusively by the NAT2 isozyme.[11][12]

Troubleshooting Steps:

  • Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) for each major metabolic reaction using specific cDNA-expressed P450 and NAT enzymes.[11][12]

  • Relative Activity Factor: Use a relative activity factor approach to calculate the net hepatic clearance for each pathway and the contribution of each P450 isoform.[12][13]

  • Enzyme Inhibition: Use chemical inhibitors specific to different P450 isoforms in human liver microsomes to confirm the involvement of each enzyme.[13]

  • Genetic Polymorphisms: Be aware that genetic variations (polymorphisms) in enzymes like NAT2 and P450s can lead to significant individual differences in metabolism, potentially explaining variability in your results.[11]

Section 3: Pharmacology and Toxicology

This section addresses challenges in interpreting the pharmacological and toxicological effects of Dimethocaine.

Q1: The potency of Dimethocaine in my dopamine transporter (DAT) binding assay seems lower than cocaine, but the functional effect is similar. How is this possible?

A1: Studies have shown that while Dimethocaine's affinity for the dopamine transporter is lower than cocaine's, its potency in inhibiting dopamine uptake is similar.[14][15] This means that a higher concentration of Dimethocaine is needed to occupy the same number of transporters as cocaine to produce a similar effect.[14][15]

Q2: I am designing a study on the potential cardiotoxicity of Dimethocaine. What should I consider?

A2: While cocaine is known to cause cardiotoxicity by blocking sodium channels, there is a lack of published reports on similar effects for Dimethocaine in humans.[14] However, given its structural and functional similarities to cocaine, this is an important area of investigation. Side effects reported from abuse include tachycardia and chest pain.[14]

Experimental Design Considerations:

  • In-Vitro Models: Use in-vitro electrophysiology assays (e.g., patch-clamp) on cardiac sodium channels (Nav1.5) to assess for any blocking activity.

  • Animal Models: In animal studies, monitor cardiovascular parameters like heart rate, blood pressure, and ECG after administering Dimethocaine.

  • Dose-Response: It is crucial to establish a dose-response relationship, as the higher doses of Dimethocaine required to achieve cocaine-like euphoric effects may increase the risk of adverse cardiovascular events.[14]

Quantitative Data Summary

Table 1: Dopamine Transporter (DAT) Inhibition and Binding Affinity

CompoundIC50 for [3H]dopamine uptake (µM)Ki for [3H]CFT binding (µM)Reference
Dimethocaine1.21.4[16][17]
Cocaine0.70.6[16]

Table 2: In-Vitro Metabolism Kinetics of Dimethocaine

EnzymeMetabolic ReactionKm (µM)Reference
P450 IsoformsDeethylation & Hydroxylation3.6 - 220[12]
NAT2N-acetylation102[11]

Table 3: Calculated In-Vivo Hepatic Clearance Contribution of P450 Isoforms

Metabolic ReactionP450 1A2P450 2C19P450 2D6P450 3A4Reference
Deethylation3%1%<1%96%[12]
Hydroxylation32%5%51%12%[12]

Experimental Protocols

Protocol 1: Identification of Dimethocaine Metabolites in Rat Urine by LC-HRMS

This protocol is based on methodologies described in studies of Dimethocaine metabolism.[5][6]

1. Sample Collection and Preparation: a. Administer Dimethocaine (20 mg/kg) to male Wistar rats.[5] b. Collect urine over a 24-hour period. c. To analyze for both Phase I and Phase II metabolites, split the urine sample into two aliquots. d. Aliquot 1 (Total Metabolites): Perform enzymatic cleavage of conjugates. Adjust pH and add β-glucuronidase/arylsulfatase. Incubate as per enzyme manufacturer's instructions. e. Aliquot 2 (Phase I Metabolites): Proceed without enzymatic cleavage. f. Extraction: Perform solid-phase extraction (SPE) on both aliquots to clean up the samples and concentrate the analytes.[5] Alternatively, use protein precipitation for a faster, though less clean, extraction.[5]

2. LC-HRMS Analysis: a. Chromatography: Use a reverse-phase C18 column with a gradient elution.

  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Run a gradient from low to high percentage of Mobile Phase B to separate metabolites. b. Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., linear ion trap or QTOF).[5][6]
  • Acquire data in positive electrospray ionization (ESI) mode.
  • Perform full scan MS to detect potential metabolites.
  • Perform data-dependent MS/MS to obtain fragmentation spectra for structural elucidation.

3. Data Analysis: a. Extract ion chromatograms for the expected masses of potential metabolites (based on reactions like hydrolysis, deethylation, hydroxylation, N-acetylation, and combinations thereof).[5] b. Compare the fragmentation patterns of suspected metabolites with that of the parent drug to identify the site of modification. c. Confirm the elemental composition using the accurate mass measurements from the HRMS.

Visualizations

Dimethocaine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism DMC Dimethocaine Met_Hydrolysis Ester Hydrolysis Metabolite DMC->Met_Hydrolysis Esterase Met_Deethyl Deethylated Metabolite DMC->Met_Deethyl P450 3A4 Met_Hydroxyl Hydroxylated Metabolite DMC->Met_Hydroxyl P450 2D6/1A2 Met_N_Acetyl N-Acetylated Metabolite DMC->Met_N_Acetyl NAT2 Met_Hydrolysis->Met_N_Acetyl Met_Glucuronide Glucuronidated Metabolites Met_Hydrolysis->Met_Glucuronide Met_Combo Combined Metabolites Met_Deethyl->Met_Combo Met_Deethyl->Met_N_Acetyl Met_Hydroxyl->Met_Combo Met_Hydroxyl->Met_Glucuronide

Caption: Metabolic pathways of Dimethocaine, including major Phase I and Phase II reactions.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_interp Data Interpretation urine Urine Sample (from rat study) spe Solid-Phase Extraction (SPE) urine->spe lc_hms LC-HRMS Analysis spe->lc_hms ms_scan Full Scan MS (Detect potential metabolites) lc_hms->ms_scan msms_scan MS/MS Fragmentation (Structural elucidation) ms_scan->msms_scan data_analysis Data Analysis msms_scan->data_analysis pathway_id Metabolic Pathway Identification data_analysis->pathway_id

Caption: Workflow for the identification of Dimethocaine metabolites in biological samples.

Challenges_Logic cluster_analytical Analytical Issues cluster_biological Biological Complexity interpretation Difficulty in Data Interpretation matrix Matrix Effects matrix->interpretation isomers Isomer Differentiation isomers->interpretation purity Product Purity Issues purity->interpretation metabolism Complex Metabolism metabolism->interpretation metabolism->matrix metabolism->isomers polymorphism Enzyme Polymorphisms polymorphism->interpretation potency Potency vs. Affinity Discrepancy potency->interpretation

Caption: Logical relationships between key challenges in Dimethocaine research.

References

"refining purification techniques for Dimethocaine"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refining and purification of Dimethocaine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification techniques and to troubleshoot issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude Dimethocaine?

A1: The most common and effective methods for purifying Dimethocaine, similar to its analogue cocaine, are recrystallization and acid-base liquid-liquid extraction. Column chromatography can also be employed for separating Dimethocaine from closely related impurities.

Q2: What are the typical impurities found in crude Dimethocaine?

A2: Crude Dimethocaine may contain unreacted starting materials, byproducts from the synthesis, and degradation products. Potential impurities could include precursors used in the synthesis of Dimethocaine, as well as products from the hydrolysis of the ester linkage.

Q3: How can I assess the purity of my Dimethocaine sample?

A3: The purity of a Dimethocaine sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp melting point range also indicates high purity.

Q4: What are the optimal storage conditions for purified Dimethocaine?

A4: Purified Dimethocaine hydrochloride should be stored as a crystalline solid at -20°C for long-term stability, where it can be stable for at least two years.[1] Aqueous solutions are not recommended for storage for more than one day.[1]

Q5: What is the solubility of Dimethocaine and its hydrochloride salt?

A5: Dimethocaine freebase is soluble in organic solvents and has limited solubility in water.[2] Dimethocaine hydrochloride is soluble in organic solvents like ethanol, DMSO, and dimethylformamide, and has a solubility of approximately 10 mg/mL in PBS at pH 7.2.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of Dimethocaine.

Problem Possible Cause(s) Recommended Solution(s)
Low yield after recrystallization - The chosen solvent was too good at dissolving Dimethocaine, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of small crystals that were lost during filtration.- Select a solvent in which Dimethocaine has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily precipitate instead of crystals - Presence of impurities that lower the melting point.- The solution is supersaturated.- The cooling process is too fast.- Try a different recrystallization solvent or a solvent pair.- Scratch the inside of the flask with a glass rod to induce crystallization.- Ensure slow cooling.
Discolored crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Incomplete separation during liquid-liquid extraction - The pH of the aqueous phase is not optimal for the desired separation.- Insufficient mixing of the two phases.- Formation of an emulsion.- Adjust the pH of the aqueous phase to be at least 2 pH units above or below the pKa of the amine group of Dimethocaine for efficient partitioning.- Shake the separatory funnel vigorously, ensuring proper mixing.- To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a bed of Celite.
Broad peaks or poor separation in chromatography - Inappropriate stationary or mobile phase.- Column overloading.- Sample contains strongly adsorbing impurities.- Optimize the chromatographic conditions by trying different solvent systems or columns.- Reduce the amount of sample loaded onto the column.- Pre-treat the sample to remove interfering impurities.

Experimental Protocols

Below are detailed methodologies for the purification of Dimethocaine. These protocols are based on general principles for the purification of similar amine-containing compounds and should be optimized for your specific experimental conditions.

Protocol 1: Recrystallization of Dimethocaine Hydrochloride

This protocol describes the purification of Dimethocaine hydrochloride by recrystallization.

Materials:

  • Crude Dimethocaine hydrochloride

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and diethyl ether)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude Dimethocaine hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction of Dimethocaine

This protocol describes the purification of Dimethocaine from non-basic impurities using liquid-liquid extraction.

Materials:

  • Crude Dimethocaine

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the crude Dimethocaine in a suitable organic solvent such as diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Shake the funnel vigorously, venting frequently to release pressure.

  • Allow the layers to separate. The Dimethocaine hydrochloride will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean beaker.

  • Wash the organic layer with another portion of 1 M HCl and combine the aqueous layers.

  • To the combined aqueous layers, slowly add 1 M NaOH with stirring until the solution is basic (pH > 10), which will precipitate the Dimethocaine freebase.

  • Extract the Dimethocaine freebase back into an organic solvent (e.g., diethyl ether) by adding the solvent to the basic aqueous solution in a separatory funnel and shaking.

  • Separate the organic layer, which now contains the purified Dimethocaine freebase.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain the purified Dimethocaine freebase. To obtain the hydrochloride salt, dissolve the freebase in a suitable solvent and add a stoichiometric amount of HCl.

Data Presentation

Table 1: Solubility of Dimethocaine Hydrochloride

SolventSolubility (mg/mL)
Ethanol~16[1]
Dimethyl sulfoxide (DMSO)~14[1]
Dimethylformamide (DMF)~20[1]
Phosphate-buffered saline (PBS), pH 7.2~10[1]

Visualizations

Experimental Workflow for Dimethocaine Purification

G cluster_recrystallization Recrystallization cluster_extraction Acid-Base Extraction recryst_start Crude Dimethocaine HCl dissolve Dissolve in minimal hot solvent recryst_start->dissolve hot_filter Hot filtration (remove insolubles) dissolve->hot_filter cool Slow cooling & crystallization hot_filter->cool collect Collect crystals (vacuum filtration) cool->collect dry Dry purified Dimethocaine HCl collect->dry extract_start Crude Dimethocaine dissolve_org Dissolve in organic solvent extract_start->dissolve_org acid_wash Extract with aqueous acid (HCl) dissolve_org->acid_wash separate_aq Separate aqueous layer (contains Dimethocaine HCl) acid_wash->separate_aq basify Basify aqueous layer (NaOH) separate_aq->basify extract_org Extract with organic solvent basify->extract_org dry_evap Dry and evaporate solvent extract_org->dry_evap freebase Purified Dimethocaine (freebase) dry_evap->freebase

Caption: Workflow for Dimethocaine purification techniques.

Signaling Pathway: Dopamine Reuptake Inhibition by Dimethocaine

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptor Dopamine Receptor DA->Receptor Binds Dimethocaine Dimethocaine Dimethocaine->DAT Blocks Signal Signal Transduction (Euphoria, Stimulation) Receptor->Signal

Caption: Mechanism of Dimethocaine's action on dopamine reuptake.

References

Validation & Comparative

Dimethocaine vs. Cocaine: A Comparative Analysis of Behavioral Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of dimethocaine and cocaine, focusing on key preclinical indicators of stimulant and reinforcing properties. The information is compiled from peer-reviewed studies to assist researchers in understanding the pharmacological similarities and differences between these two compounds.

Executive Summary

Dimethocaine (DMC), a synthetic local anesthetic, exhibits a behavioral profile remarkably similar to that of cocaine, albeit with lower potency. Both compounds derive their primary stimulant and reinforcing effects from their action as dopamine reuptake inhibitors. Preclinical studies consistently demonstrate that dimethocaine substitutes for cocaine in drug discrimination paradigms, induces locomotor stimulation, and establishes conditioned place preference, confirming its cocaine-like subjective and rewarding effects. However, higher doses of dimethocaine are generally required to elicit responses of a similar magnitude to cocaine.

Neurochemical Mechanism of Action

Both cocaine and dimethocaine exert their psychoactive effects primarily by binding to the dopamine transporter (DAT) in the presynaptic terminal of neurons.[1][2] This action blocks the reuptake of dopamine from the synaptic cleft, leading to an accumulation of dopamine and enhanced postsynaptic receptor activation, particularly within the brain's reward circuitry, such as the nucleus accumbens.[2] While both drugs target the DAT, in vitro studies show that dimethocaine has a slightly lower affinity for the transporter compared to cocaine.[1] Despite this, it effectively inhibits dopamine uptake, leading to significant increases in extracellular dopamine levels.[1][3]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs DA_vesicle Dopamine Vesicles DAT DAT DA Dopamine DA_vesicle->DA Release DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binding Reward_Signal Reward Signal (Euphoria, Reinforcement) DA_receptor->Reward_Signal Activation Cocaine Cocaine / Dimethocaine Cocaine->DAT Blockade

Caption: Dopamine Transporter (DAT) Blockade by Cocaine and Dimethocaine.

Quantitative Behavioral Data

The following tables summarize quantitative data from key preclinical behavioral assays.

Table 1: Locomotor Activity

This assay measures the stimulant effects of a drug by quantifying an animal's movement in a novel environment.

CompoundSpeciesDose Range (mg/kg, IP)Effect on Locomotor ActivityReference
Dimethocaine Mouse10 - 40Significant, dose-dependent increase in locomotor counts.[Rigon & Takahashi, 1996][2][4]
Cocaine Mouse5 - 50Marked, dose-dependent increase in locomotor activity.[5][Various Studies][5]

Note: Data for cocaine is representative of typical findings in the literature, as a direct comparison was not available in the cited dimethocaine study.

Table 2: Conditioned Place Preference (CPP)

CPP is a measure of a drug's rewarding properties, assessed by the animal's preference for an environment previously paired with the drug.

CompoundSpeciesDose (mg/kg, IP)Effect on Time Spent in Drug-Paired ChamberReference
Dimethocaine Mouse10 - 40Significant, dose-dependent increase.[Rigon & Takahashi, 1996][2][4]
Cocaine Mouse5 - 10Robust and significant increase.[6][Various Studies][6]

Note: Data for cocaine is representative of typical findings in the literature.

Table 3: Drug Discrimination

This paradigm assesses the subjective effects of a drug. Animals are trained to recognize the effects of a specific drug (e.g., cocaine) and then tested with a novel compound (e.g., dimethocaine) to see if it produces the same subjective cue.

CompoundSpeciesTraining Drug (Dose, mg/kg)ResultReference
Dimethocaine RatCocaine (10)Fully and dose-dependently substituted for the cocaine cue.[Graham & Balster, 1993][7]
Dimethocaine Squirrel MonkeyCocaine (0.3)Fully and dose-dependently substituted for the cocaine cue.[Wilcox et al., 1994, cited in[8]]
Table 4: Intravenous Self-Administration

This assay is considered the gold standard for assessing a drug's reinforcing efficacy, or its potential for abuse.

CompoundSpeciesDose Range (mg/kg/infusion)Reinforcing Efficacy (Compared to Cocaine)Reference
Dimethocaine Rhesus Monkey0.03 - 1.7Potent reinforcer, but less potent than cocaine. Maintained high response rates.[Wilcox et al., 2005][1]
Cocaine Rhesus Monkey0.10 or 0.30High reinforcing efficacy (training drug).[Wilcox et al., 2005][1]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of behavioral data.

Conditioned Place Preference (CPP) Protocol (Adapted from Rigon & Takahashi, 1996)
  • Subjects : Male Swiss mice weighing 25-30g.

  • Apparatus : A two-compartment box (32x32x30 cm each). The compartments are differentiated by distinct visual (black vs. white walls) and tactile (grid vs. smooth floor) cues. A guillotine door separates the compartments.

  • Procedure : The protocol consists of three phases:

    • Pre-Conditioning (Day 1) : Each mouse is placed in the apparatus with the door open for a 15-minute habituation session. The time spent in each compartment is recorded to establish baseline preference. An unbiased procedure is used, where the drug is assigned to the initially non-preferred side for half the animals and the preferred side for the other half.

    • Conditioning (Days 2-9) : A biased, 8-day conditioning schedule is employed. On alternate days, mice receive an intraperitoneal (IP) injection of either dimethocaine (10, 20, or 40 mg/kg) or saline. Immediately after injection, they are confined to one compartment for 30 minutes (drug-paired or saline-paired).

    • Test (Day 10) : Mice are placed in the apparatus in a drug-free state with the door open for a 15-minute session. The time spent in each compartment is recorded. A preference score is calculated as the time spent in the drug-paired side on the test day minus the time spent on that same side during the pre-conditioning phase.

CPP_Workflow cluster_phase1 Phase 1: Pre-Conditioning (Day 1) cluster_phase2 Phase 2: Conditioning (Days 2-9) cluster_phase3 Phase 3: Test (Day 10) P1_Step1 Place mouse in apparatus (free access, 15 min) P1_Step2 Record baseline time in each compartment P1_Step1->P1_Step2 P2_Step1 Inject Drug (e.g., Dimethocaine) or Saline (alternate days) P1_Step2->P2_Step1 P2_Step2 Confine to respective compartment (30 min) P2_Step1->P2_Step2 P3_Step1 Place mouse in apparatus (drug-free, free access, 15 min) P2_Step2->P3_Step1 P3_Step2 Record time spent in each compartment P3_Step1->P3_Step2 P3_Step3 Calculate Preference Score P3_Step2->P3_Step3

Caption: Conditioned Place Preference (CPP) Experimental Workflow.
Drug Discrimination Protocol (Adapted from Graham & Balster, 1993)

  • Subjects : Adult male Sprague-Dawley rats.

  • Apparatus : Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Procedure :

    • Training : Rats are trained to press one lever ("drug lever") after an injection of cocaine (10 mg/kg) and the other lever ("saline lever") after a saline injection to receive a food reward. Training sessions continue until a criterion of at least 80% correct responses on the appropriate lever is met for 8 out of 10 consecutive sessions. Responses are reinforced on a fixed-ratio 20 (FR20) schedule.

    • Substitution Testing : Once discrimination is established, test sessions are conducted. Various doses of a test drug (e.g., dimethocaine) are administered instead of cocaine or saline. The percentage of responses on the cocaine-correct lever is measured. Full substitution is typically defined as >80% of responses on the drug lever, while partial substitution falls between 20-80%.

Drug_Discrimination_Logic cluster_training Training Phase cluster_testing Testing Phase cluster_interpretation T_Inject Administer Cocaine (10 mg/kg) OR Saline T_Lever Animal presses lever for food reward T_Inject->T_Lever T_Association Association Formed: Cocaine Cue -> Drug Lever Saline Cue -> Saline Lever T_Lever->T_Association Test_Inject Administer Test Compound (Dimethocaine) T_Association->Test_Inject Test_Response Animal chooses a lever Test_Inject->Test_Response Test_Result Measure % of responses on Drug Lever Test_Response->Test_Result Full_Sub Full Substitution (>80%) Test_Result->Full_Sub Cocaine-like subjective effects Partial_Sub Partial Substitution (20-80%) Test_Result->Partial_Sub Some similarity No_Sub No Substitution (<20%) Test_Result->No_Sub No similarity

Caption: Logical Flow of a Drug Discrimination Study.

Conclusion

The behavioral data strongly indicate that dimethocaine functions as a cocaine-like psychostimulant. It reliably produces locomotor activation, reward, and subjective effects that are substitutable for cocaine in animal models. The primary difference lies in its potency, with dimethocaine generally requiring higher doses to achieve effects comparable to cocaine. This profile is consistent with its mechanism of action as a dopamine reuptake inhibitor. These findings underscore the utility of dimethocaine as a research tool for studying the neurobiology of stimulant abuse and for the development of potential therapeutic interventions.

References

A Comparative Analysis of Dimethocaine and Other Local Anesthetics: Efficacy, Toxicity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Dimethocaine and other widely recognized local anesthetics, including Lidocaine, Cocaine, and Procaine. The following sections detail their relative performance based on experimental data, outline the methodologies of key experiments, and visualize critical biological pathways and experimental workflows.

Comparative Efficacy and Potency

The efficacy of local anesthetics is primarily determined by their ability to block nerve impulses, often correlated with their interaction with sodium channels and, in the case of substances like Cocaine and Dimethocaine, their influence on neurotransmitter reuptake.

Dopamine Transporter (DAT) Inhibition

A key aspect of the pharmacological profile of Dimethocaine and Cocaine is their potent inhibition of the dopamine transporter, which contributes to their stimulant and reinforcing effects.

AnestheticIC50 (Dopamine Uptake Inhibition)Ki ([3H]CFT Binding)Effect on Dialysate Dopamine
Dimethocaine 1.2 µM[1][2]1.4 µM[1][2]12-fold increase (at 1 mM)[1][2]
Cocaine 0.7 µM[1][2]0.6 µM[1][2]12-fold increase (at 0.1 mM)[1][2]
Procaine Partial inhibition (47-70% at 100 µM)[1][2]Not specified6-fold increase (at 10 mM)[1][2]
Lidocaine Partial inhibition (8-30% at 100 µM)[1][2]Not specified30% decrease (at 1 mM)[1][2][3]
  • IC50: The half-maximal inhibitory concentration, indicating the concentration of the drug required to inhibit 50% of the dopamine uptake.

  • Ki: The inhibition constant, representing the affinity of the drug for the dopamine transporter.

  • [3H]CFT Binding: A radioligand binding assay used to measure the affinity of drugs for the dopamine transporter.

Antinociceptive Effects in Animal Models

The analgesic properties of these compounds have been evaluated in various animal models.

AnestheticAbdominal Constriction Test (Effective Doses)Tail-Flick & Hot Plate Tests
Dimethocaine 5, 10, 20 mg/kg (subcutaneous)[4][5]Significant inhibition[5]
Procaine 20, 30, 50 mg/kg (subcutaneous)[5]Weak or inactive[5]
Lidocaine 10, 20, 30 mg/kg (subcutaneous)[5]Significant inhibition[5]

Toxicity Profile

The therapeutic utility of a local anesthetic is intrinsically linked to its safety profile.

AnestheticAcute Toxicity in Mice (LD50)Reported Side Effects in Humans
Dimethocaine 300 mg/kg (0.3 g per kilogram body weight)[4]Tachycardia, difficulty breathing, chest pain, vasoconstriction, insomnia, paranoia, anxiety[4]
Cocaine 95.1 mg/kg (intraperitoneal)[6]Similar to Dimethocaine, with a high potential for addiction and cardiotoxicity[4][7]
Lidocaine Not specifiedGenerally well-tolerated at therapeutic doses; systemic toxicity can lead to CNS and cardiovascular effects[8]
Procaine Not specifiedAllergic reactions are more common than with amide anesthetics[4]

Mechanism of Action

Local anesthetics primarily function by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of action potentials. However, some, like Dimethocaine and Cocaine, also have significant effects on the central nervous system through their interaction with neurotransmitter transporters.

Primary Local Anesthetic Mechanism

LocalAnestheticMechanism cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Na+ Channel Intracellular Extracellular Block Blockade Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel:p_out Opens Channel Anesthetic Local Anesthetic (e.g., Dimethocaine, Lidocaine) Anesthetic->Na_Channel:p_in Binds to intracellular side No_Depolarization Inhibition of Depolarization Block->No_Depolarization Prevents Na+ influx No_Sensation Loss of Sensation No_Depolarization->No_Sensation

Caption: General mechanism of local anesthetics via sodium channel blockade.

Dopaminergic Pathway Modulation by Dimethocaine and Cocaine

Caption: Inhibition of dopamine reuptake by Dimethocaine and Cocaine.

Experimental Protocols

The data presented in this guide are derived from established experimental paradigms. Below are summaries of the key methodologies.

In Vitro Dopamine Transporter (DAT) Binding Assay
  • Objective: To determine the binding affinity of a compound for the dopamine transporter.

  • Methodology:

    • Preparation of Synaptosomes: Striatal tissue from rats is homogenized and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing dopamine transporters.

    • Incubation: Synaptosomes are incubated with a radiolabeled ligand that specifically binds to the DAT (e.g., [3H]CFT).

    • Competition Binding: The incubation is performed in the presence of varying concentrations of the test compound (e.g., Dimethocaine, Cocaine).

    • Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the synaptosomes is quantified using a scintillation counter.

    • Data Analysis: The data are used to calculate the Ki value, which reflects the binding affinity of the test compound.

In Vivo Microdialysis for Dopamine Measurement
  • Objective: To measure the extracellular levels of dopamine in the brain of a living animal in response to drug administration.

  • Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., striatum) of an anesthetized rat.

    • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.

    • Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the dialysis membrane into the perfusate, which is collected at regular intervals.

    • Drug Administration: The test compound is administered, and dialysate samples continue to be collected.

    • Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Acetic Acid-Induced Abdominal Constriction (Writhing) Test
  • Objective: To assess the peripheral analgesic activity of a compound.

  • Methodology:

    • Animal Model: Mice are used for this assay.

    • Drug Administration: The test compound (e.g., Dimethocaine, Lidocaine, Procaine) is administered subcutaneously at various doses.

    • Induction of Nociception: After a predetermined time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions).

    • Observation: The number of writhes is counted for a specific period.

    • Data Analysis: The antinociceptive effect is expressed as the percentage of inhibition of writhing compared to a control group that received a vehicle.

ExperimentalWorkflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Synaptosomes Prepare Striatal Synaptosomes Binding_Assay [3H]CFT Binding Assay with Test Compounds Synaptosomes->Binding_Assay Ki_IC50 Calculate Ki and IC50 for DAT Inhibition Binding_Assay->Ki_IC50 Comparative_Analysis Comparative Analysis of Efficacy and Potency Ki_IC50->Comparative_Analysis Animal_Model Select Animal Model (e.g., Rats, Mice) Drug_Admin Administer Test Compounds (e.g., Dimethocaine, Saline) Animal_Model->Drug_Admin Behavioral_Test Conduct Behavioral Tests (e.g., Writhing Test) Drug_Admin->Behavioral_Test Microdialysis Perform Microdialysis in Brain Drug_Admin->Microdialysis Data_Collection Collect Behavioral Data & Dopamine Levels Behavioral_Test->Data_Collection Microdialysis->Data_Collection Data_Collection->Comparative_Analysis

Caption: Workflow for the comparative analysis of local anesthetics.

Pharmacokinetics and Metabolism

Dimethocaine is primarily metabolized through N-acetylation, N-deethylation, and hydroxylation.[9] The main phase I reactions involve cytochrome P450 enzymes, while N-acetylation is catalyzed by N-acetyltransferase 2 (NAT2).[9] In contrast, ester-type anesthetics like Procaine are rapidly hydrolyzed in the plasma by pseudocholinesterase, while amide-type anesthetics like Lidocaine undergo hepatic metabolism. The differences in metabolic pathways significantly influence the duration of action and potential for systemic toxicity.

Conclusion

Dimethocaine exhibits a pharmacological profile with characteristics of both a local anesthetic and a central nervous system stimulant. Its potency as a dopamine reuptake inhibitor is comparable to that of Cocaine, though slightly less potent.[1] This dual action distinguishes it from traditional local anesthetics like Lidocaine and Procaine, which have minimal effects on dopamine transport.[1][2] While Dimethocaine demonstrates antinociceptive effects, its stimulant properties and associated side effects, which are similar to those of Cocaine, raise significant safety concerns.[4] The data suggest that the cocaine-like actions of Dimethocaine are a direct result of its inhibition of dopamine uptake.[1] For drug development professionals, these findings underscore the importance of screening for dopamine transporter activity when developing new local anesthetics to avoid unintended psychoactive effects. Lidocaine remains a safer and more widely used alternative in clinical practice due to its lack of addictive properties and lower risk of systemic toxicity when used appropriately.[7]

References

Dimethocaine's Interaction with Drug Screening Immunoassays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel psychoactive substances in standard immunoassays is critical for accurate toxicological screening and the development of specific detection methods. This guide provides a comparative overview of the cross-reactivity of dimethocaine, a synthetic local anesthetic and cocaine analog, in three common immunoassay platforms: Enzyme-Linked Immunosorbent Assay (ELISA), Kinetic Interaction of Microparticles in Solution (KIMS), and Cloned Enzyme Donor Immunoassay (CEDIA).

Dimethocaine's structural similarity to cocaine raises the potential for cross-reactivity in immunoassays designed to detect cocaine and its metabolites, primarily benzoylecgonine. This guide synthesizes available experimental data to clarify the performance of these immunoassays in the presence of dimethocaine and provides detailed experimental protocols for context.

Comparative Analysis of Dimethocaine Cross-Reactivity

The extent to which dimethocaine interferes with immunoassays for cocaine metabolite detection varies across different platforms. The following table summarizes the available data on the cross-reactivity of dimethocaine.

Immunoassay PlatformTarget AnalyteDimethocaine Cross-ReactivityNotes
CEDIA BenzoylecgonineNo significant cross-reactivity Tested at concentrations of 100 and 1000 ng/mL.
ELISA BenzoylecgonineData not available in reviewed literature N/A
KIMS BenzoylecgonineData not available in reviewed literature N/A

Key Findings:

Current research indicates that the Cloned Enzyme Donor Immunoassay (CEDIA) for cocaine metabolites exhibits no significant cross-reactivity with dimethocaine at concentrations up to 1000 ng/mL. This suggests a high degree of specificity of the CEDIA platform for the target analyte, benzoylecgonine, and a low likelihood of false-positive results due to the presence of dimethocaine.

For Enzyme-Linked Immunosorbent Assay (ELISA) and Kinetic Interaction of Microparticles in Solution (KIMS) , there is a notable absence of published studies specifically investigating the cross-reactivity of dimethocaine. While these assays are widely used for drugs of abuse screening, their performance with respect to dimethocaine has not been documented in the reviewed scientific literature. Therefore, the potential for false-positive results in ELISA and KIMS assays due to dimethocaine remains undetermined.

Experimental Methodologies

To provide a comprehensive understanding of how these immunoassays function, this section details the typical experimental protocols for the detection of cocaine metabolites.

Cloned Enzyme Donor Immunoassay (CEDIA) Protocol

The CEDIA cocaine assay utilizes recombinant DNA technology to produce a homogeneous enzyme immunoassay system.

Principle: The assay is based on the competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites. The enzyme is genetically engineered into two inactive fragments, the Enzyme Acceptor (EA) and the Enzyme Donor (ED). In the absence of the drug from the sample, the antibody binds to the drug-ED conjugate, preventing its reassociation with the EA, thus forming no active enzyme. If the drug is present in the sample, it binds to the antibody, allowing the ED and EA fragments to reassociate and form an active enzyme, which then metabolizes a substrate to produce a measurable color change.

Typical Procedure:

  • A urine sample is mixed with the antibody reagent (R1), which contains monoclonal antibodies to benzoylecgonine.

  • The enzyme donor reagent (R2), containing the benzoylecgonine-labeled enzyme donor, is added to the mixture.

  • The reaction mixture is incubated, during which the drug in the sample and the drug-ED conjugate compete for antibody binding sites.

  • A substrate for the enzyme is introduced, and the rate of substrate conversion is measured spectrophotometrically.

  • The enzyme activity is directly proportional to the concentration of the drug in the sample.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Principle: A competitive ELISA is typically used for drug screening. In this format, a known amount of enzyme-conjugated drug is in competition with the drug in the sample for binding to a limited number of specific antibodies coated on a microplate well. After an incubation period, the unbound components are washed away. A substrate is then added, and the enzyme converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of the drug in the sample.

Typical Procedure:

  • Standards, controls, and unknown samples are pipetted into the wells of a microplate pre-coated with antibodies specific to benzoylecgonine.

  • An enzyme-conjugated benzoylecgonine is added to each well.

  • The plate is incubated to allow for competitive binding.

  • The wells are washed to remove any unbound antigen and enzyme conjugate.

  • A chromogenic substrate is added to each well.

  • The plate is incubated to allow for color development.

  • A stop solution is added to terminate the reaction.

  • The absorbance is read using a microplate reader at a specific wavelength.

Kinetic Interaction of Microparticles in Solution (KIMS)

Principle: The KIMS assay is a homogeneous immunoassay that uses microparticles as a key component. In a typical competitive KIMS assay for drug detection, the drug in the sample competes with a drug derivative coated on microparticles for binding to a limited amount of specific antibody. The aggregation of the microparticles, which is modulated by the presence of the drug in the sample, is measured by changes in light transmission.

A detailed, specific experimental protocol for a KIMS cocaine metabolite assay was not available in the reviewed literature.

Visualizing Immunoassay Workflows

To further clarify the principles behind these immunoassays, the following diagrams illustrate their respective workflows.

CEDIA_Workflow CEDIA Workflow for Cocaine Metabolite Detection Sample Urine Sample Mixing Mixing and Incubation Sample->Mixing Antibody Antibody Reagent (R1) Antibody->Mixing EnzymeDonor Enzyme Donor Reagent (R2) EnzymeDonor->Mixing CompetitiveBinding Competitive Binding Mixing->CompetitiveBinding SubstrateAddition Substrate Addition CompetitiveBinding->SubstrateAddition Measurement Spectrophotometric Measurement SubstrateAddition->Measurement Result Result Calculation Measurement->Result ELISA_Workflow Competitive ELISA Workflow for Cocaine Metabolite Detection cluster_plate_prep Plate Preparation cluster_assay Assay Steps cluster_readout Readout Plate Antibody-Coated Microplate AddSample Add Sample/Standard Plate->AddSample AddConjugate Add Enzyme Conjugate AddSample->AddConjugate Incubate1 Incubation (Competitive Binding) AddConjugate->Incubate1 Wash1 Wash Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Incubation (Color Development) AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop ReadPlate Read Absorbance AddStop->ReadPlate Analyze Data Analysis ReadPlate->Analyze KIMS_Principle Principle of Kinetic Interaction of Microparticles in Solution (KIMS) cluster_components Assay Components cluster_reaction Competitive Reaction cluster_detection Detection Sample Sample (with Drug) Competition Competition for Antibody Binding Sample->Competition Antibody Specific Antibody Antibody->Competition Microparticles Drug-Coated Microparticles Microparticles->Competition Aggregation Microparticle Aggregation Competition->Aggregation Detector Detector Aggregation->Detector Light Light Source Light->Aggregation Measurement Change in Light Transmission Detector->Measurement

Reproducibility of Dimethocaine Addiction Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethocaine (DMC), a synthetic analogue of cocaine, has emerged as a substance of abuse, valued for its stimulant and euphoric effects. Understanding its addictive potential is crucial for public health and the development of potential therapeutic interventions. Animal models of addiction are indispensable tools in this endeavor, providing insights into the neurobiological mechanisms underlying the reinforcing and rewarding properties of psychoactive substances. This guide provides a comparative overview of the key preclinical models used to assess addiction-like behaviors, with a specific focus on the available data for dimethocaine. Due to the limited research on dimethocaine, this guide will also draw comparisons with cocaine, a structurally and mechanistically similar psychostimulant, to infer the potential reproducibility and outcomes of these models for dimethocaine.

The primary challenge in assessing the reproducibility of dimethocaine addiction models is the sparse published literature. While foundational studies have established its effects in some behavioral paradigms, a robust body of independent replications is currently lacking. This guide, therefore, summarizes the existing data and provides standardized protocols to facilitate future research and enhance the reproducibility of findings in this area.

Comparative Analysis of Addiction Models

The addictive properties of a substance are typically evaluated using a battery of behavioral assays in laboratory animals. The three most common and well-validated models are locomotor sensitization, conditioned place preference (CPP), and intravenous self-administration (IVSA). Each model assesses a different facet of addiction-like behavior.

Data Summary

The following table summarizes the available quantitative data for dimethocaine in locomotor activity and conditioned place preference models, with cocaine data provided for comparison. The lack of published intravenous self-administration studies for dimethocaine is a significant gap in the literature.

Behavioral Model Drug Species/Strain Dose Range (mg/kg, IP) Key Findings Reference
Locomotor Activity DimethocaineMice (Swiss)10 - 40Dose-dependent increase in locomotor activity. Significant hyperactivity observed at 20 and 40 mg/kg.Rigon & Takahashi, 1996[1]
CocaineMice (C57BL/6J)5 - 20Dose-dependent increase in locomotor activity.(General knowledge)
Conditioned Place Preference (CPP) DimethocaineMice (Swiss)10 - 40Significant place preference induced at 20 and 40 mg/kg, indicating rewarding effects.Rigon & Takahashi, 1996[1]
CocaineMice (C57BL/6J)5 - 20Robust conditioned place preference.(General knowledge)
Intravenous Self-Administration (IVSA) Dimethocaine--No published data available.-
CocaineRats (Sprague-Dawley)0.25 - 1.5 (per infusion)Readily self-administered, demonstrating reinforcing properties.(General knowledge)

Experimental Protocols

Detailed and standardized experimental protocols are critical for ensuring the reproducibility of findings. Below are representative protocols for the three key addiction models, based on established methodologies for psychostimulants like cocaine, which can be adapted for studying dimethocaine.

Locomotor Sensitization

Objective: To assess the development of behavioral sensitization, a phenomenon characterized by an augmented locomotor response to a drug after repeated administration. This is thought to model the neuroadaptations that contribute to drug craving and relapse.

Methodology:

  • Animals: Male Swiss Webster mice (25-30 g).

  • Apparatus: Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared beams or video tracking software to measure locomotor activity (distance traveled, rearing frequency, etc.).

  • Habituation: Allow mice to habituate to the testing room for at least 1 hour before each session. On day 1, place each mouse in the open-field arena for 30 minutes to assess baseline locomotor activity.

  • Drug Administration:

    • Sensitization Phase (Days 2-6): Administer dimethocaine (e.g., 10, 20, or 40 mg/kg, intraperitoneally - IP) or saline (vehicle control) once daily. Immediately after injection, place the mouse in the open-field arena and record locomotor activity for 60 minutes.

    • Withdrawal Phase (Days 7-13): No injections are given. Mice remain in their home cages.

    • Challenge Day (Day 14): Administer a challenge dose of dimethocaine (e.g., 20 mg/kg, IP) to all groups (including the saline control group) and record locomotor activity for 60 minutes.

  • Data Analysis: Compare the locomotor response to the challenge dose of dimethocaine in the group that previously received dimethocaine with the group that previously received saline. A significantly greater locomotor response in the dimethocaine-pretreated group indicates sensitization.

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding properties of a drug by assessing an animal's preference for an environment previously paired with the drug's effects.

Methodology:

  • Animals: Male Swiss Webster mice (25-30 g).

  • Apparatus: A three-chamber CPP apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues, e.g., wall color and floor texture) and a neutral central chamber.

  • Procedure:

    • Pre-Conditioning (Day 1): Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.

    • Conditioning (Days 2-9): This phase consists of 8 days of conditioning sessions. On alternate days, administer dimethocaine (e.g., 10, 20, or 40 mg/kg, IP) and confine the mouse to one of the conditioning chambers for 30 minutes. On the other days, administer saline and confine the mouse to the opposite chamber for 30 minutes. The drug-paired chamber should be counterbalanced across animals.

    • Test Day (Day 10): Place the mouse in the central chamber and allow free access to all three chambers for 15 minutes in a drug-free state. Record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a conditioned place preference.

Intravenous Self-Administration (IVSA)

Objective: To directly measure the reinforcing effects of a drug by determining if an animal will perform an operant response (e.g., lever press) to receive a drug infusion. This is considered the gold standard for assessing abuse liability.

Methodology:

  • Animals: Male Sprague-Dawley rats (300-350 g).

  • Surgical Preparation: Surgically implant a chronic indwelling catheter into the jugular vein. Allow at least 5-7 days for recovery.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for drug delivery, and a cue light above the active lever.

  • Acquisition Phase:

    • Train rats to press a designated "active" lever to receive an intravenous infusion of dimethocaine (dose to be determined empirically, likely in the range of 0.1-1.0 mg/kg/infusion). Each infusion is paired with a brief presentation of a cue light.

    • Presses on the "inactive" lever have no programmed consequences.

    • Sessions are typically 2 hours per day. Acquisition is generally considered stable when the number of infusions per session does not vary by more than 20% for three consecutive days.

  • Dose-Response Curve: Once stable responding is established, the dose of dimethocaine per infusion can be varied across sessions to determine the dose-response relationship.

  • Data Analysis: The primary measure is the number of infusions earned per session. A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug is acting as a reinforcer.

Visualizations

Dopaminergic Signaling Pathway in the Nucleus Accumbens

Dimethocaine, like cocaine, is a dopamine reuptake inhibitor. It blocks the dopamine transporter (DAT), leading to an increase in the synaptic concentration of dopamine in key brain regions of the reward pathway, such as the nucleus accumbens. This enhanced dopaminergic neurotransmission is believed to mediate the reinforcing and rewarding effects of the drug.

G Dimethocaine's Action on Dopaminergic Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron (Nucleus Accumbens) VTA Ventral Tegmental Area (VTA) Dopaminergic Neuron Dopamine_Synapse Dopamine VTA->Dopamine_Synapse Action Potential (Release) Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicles L_DOPA->Dopamine_Vesicle DOPA Decarboxylase DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake D1R D1 Receptor Dopamine_Synapse->D1R Binds Dimethocaine Dimethocaine Dimethocaine->DAT Blocks AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression Alters Reward_Reinforcement Reward & Reinforcement Gene_Expression->Reward_Reinforcement Leads to

Caption: Dimethocaine blocks the dopamine transporter (DAT), increasing synaptic dopamine levels.

Experimental Workflow for Conditioned Place Preference

The following diagram illustrates the typical workflow for a CPP experiment to assess the rewarding effects of a substance like dimethocaine.

G Conditioned Place Preference (CPP) Experimental Workflow start Start pre_test Day 1: Pre-Conditioning Test (Baseline Preference) start->pre_test conditioning_drug Days 2, 4, 6, 8: Drug Administration (Dimethocaine) + Confine to Paired Chamber pre_test->conditioning_drug conditioning_saline Days 3, 5, 7, 9: Saline Administration + Confine to Unpaired Chamber conditioning_drug->conditioning_saline conditioning_saline->conditioning_drug post_test Day 10: Post-Conditioning Test (Drug-Free State) conditioning_saline->post_test analysis Data Analysis: Compare Time Spent in Drug-Paired Chamber (Pre vs. Post) post_test->analysis end End analysis->end

Caption: A typical timeline for a conditioned place preference experiment.

Comparison of Addiction Models

This diagram provides a logical comparison of the three primary behavioral models for studying drug addiction, highlighting their respective strengths and weaknesses.

G Comparison of Animal Models of Addiction cluster_strengths Strengths cluster_weaknesses Weaknesses locomotor Locomotor Sensitization locomotor_s - Simple & High Throughput - Measures Neuroadaptations locomotor->locomotor_s Evaluates locomotor_w - Indirect Measure of Reward - Can be Confounded by Motor Effects locomotor->locomotor_w Limited by cpp Conditioned Place Preference (CPP) cpp_s - Measures Rewarding Effects - Relatively Simple & Fast cpp->cpp_s Evaluates cpp_w - Passive Drug Administration - May be Influenced by Memory & Anxiety cpp->cpp_w Limited by ivsa Intravenous Self-Administration (IVSA) ivsa_s - 'Gold Standard' for Reinforcement - High Face Validity for Compulsive Use ivsa->ivsa_s Evaluates ivsa_w - Technically Demanding (Surgery) - Lower Throughput ivsa->ivsa_w Limited by

Caption: Strengths and weaknesses of common addiction models.

Conclusion and Future Directions

The available evidence suggests that dimethocaine produces locomotor-stimulating and rewarding effects in mice, consistent with its action as a dopamine reuptake inhibitor. The study by Rigon and Takahashi (1996) provides a foundational dataset for these models.[1] However, to establish the reproducibility of these findings, further independent research is essential. The lack of published data on dimethocaine self-administration represents a critical knowledge gap that needs to be addressed to fully characterize its abuse liability.

For researchers venturing into the study of dimethocaine's addictive potential, adherence to standardized and detailed protocols, such as those outlined in this guide, is paramount. This will not only contribute to a more robust and reproducible body of evidence but also facilitate meaningful comparisons across studies. Future research should prioritize:

  • Replication Studies: Independent replication of the locomotor sensitization and CPP findings for dimethocaine in different laboratories and, potentially, in different rodent strains.

  • Self-Administration Studies: Initiation and characterization of dimethocaine's reinforcing properties using intravenous self-administration paradigms.

  • Neurochemical and Molecular Studies: Investigation of the specific neurochemical changes and molecular pathways underlying dimethocaine-induced addiction-like behaviors.

By systematically addressing these areas, the scientific community can build a comprehensive and reproducible understanding of the addiction potential of dimethocaine, which is crucial for informing public health policies and developing effective treatment strategies.

References

A Comparative Analysis of the Reinforcing Properties of Dimethocaine and Cocaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reinforcing properties of dimethocaine and cocaine, two psychostimulants known for their abuse potential. By examining their neurochemical mechanisms, and behavioral effects, and drawing on supporting experimental data, this document aims to offer a comprehensive resource for the scientific community.

At a Glance: Dimethocaine vs. Cocaine

Dimethocaine, a synthetic analogue of cocaine, exhibits a pharmacological profile that closely mirrors its well-known counterpart. Both compounds exert their primary reinforcing effects by inhibiting the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in key brain regions associated with reward and motivation.[1] While structurally distinct, the functional similarities between dimethocaine and cocaine result in comparable behavioral effects, including stimulant, and reinforcing actions. However, subtle differences in their potency and efficacy at the DAT contribute to variations in their overall reinforcing strength.

Quantitative Analysis: A Side-by-Side Comparison

The following table summarizes key quantitative data from in vitro and in vivo studies, providing a direct comparison of the neurochemical and behavioral properties of dimethocaine and cocaine.

ParameterDimethocaineCocaineSpecies/AssayKey Findings
DAT Binding Affinity (Ki) 1.4 µM0.6 µMRat StriatumCocaine has a higher affinity for the dopamine transporter.[1]
Dopamine Uptake Inhibition (IC50) 1.2 µM0.7 µMRat StriatumCocaine is more potent at inhibiting dopamine reuptake.[1]
In Vivo Dopamine Efflux ~12-fold increase (at 1 mM)~12-fold increase (at 0.1 mM)Rat Striata (Microdialysis)Both drugs produce similar maximal increases in dopamine, but cocaine is more potent.[1]
DAT Occupancy (Self-Administration) 66-82%65-76%Rhesus Monkey (PET)Doses that maintain maximum self-administration rates result in similar DAT occupancy.[2]
Self-Administration MaintainedMaintainedRhesus MonkeysDimethocaine is a potent reinforcer, with higher response rates compared to procaine.[2]

Delving into the Experimental Evidence

A deeper understanding of the reinforcing properties of these compounds is derived from specific behavioral paradigms. Below are detailed methodologies for two of the most common experimental setups used to assess reinforcing effects.

Experimental Protocol 1: Intravenous Self-Administration

The intravenous self-administration paradigm is a gold-standard method for evaluating the reinforcing efficacy of a drug.

Objective: To determine if a drug will be voluntarily self-administered by an animal, indicating its reinforcing properties, and to quantify the motivation to take the drug using a progressive-ratio schedule of reinforcement.

Methodology:

  • Animal Subjects: Typically, male Wistar rats or rhesus monkeys are used.

  • Surgical Preparation: Animals are surgically implanted with an indwelling intravenous catheter, usually in the jugular vein, which is connected to an external port.

  • Apparatus: The animals are placed in operant conditioning chambers equipped with two levers (or other response mechanisms). One lever is designated as "active" and the other as "inactive." The chamber is connected to an infusion pump that delivers the drug solution.

  • Acquisition Phase (Fixed-Ratio Schedule):

    • Initially, animals are trained on a fixed-ratio 1 (FR1) schedule, where each press of the active lever results in a single intravenous infusion of the drug (e.g., cocaine at 0.75 mg/kg/infusion).

    • Presses on the inactive lever are recorded but have no programmed consequences.

    • Training sessions typically last for 2 hours daily.

  • Motivation Testing (Progressive-Ratio Schedule):

    • Once a stable pattern of self-administration is established, the schedule of reinforcement is switched to a progressive-ratio (PR) schedule.

    • In a PR schedule, the number of lever presses required to receive a single infusion increases progressively after each infusion is earned (e.g., 1, 2, 4, 6, 9, 12, etc.).

    • The "breakpoint" is the highest number of responses an animal will make to receive a single infusion before responding ceases for a predetermined period (e.g., one hour). The breakpoint serves as a measure of the drug's reinforcing efficacy; a higher breakpoint indicates a stronger motivation to obtain the drug.

  • Data Analysis: The number of infusions earned, active and inactive lever presses, and the breakpoint are recorded and analyzed to compare the reinforcing strength of different drugs or doses.

G cluster_0 Surgical Preparation cluster_1 Acquisition Phase (Fixed-Ratio) cluster_2 Motivation Testing (Progressive-Ratio) cluster_3 Data Analysis Surgery Catheter Implantation (Jugular Vein) FR_Training FR1 Schedule: 1 Lever Press = 1 Infusion Surgery->FR_Training Stable_Responding Stable Self-Administration FR_Training->Stable_Responding PR_Schedule Progressive-Ratio Schedule: Increasing Response Requirement Stable_Responding->PR_Schedule Breakpoint Breakpoint Determination PR_Schedule->Breakpoint Analysis Comparison of Breakpoints and Response Rates Breakpoint->Analysis

Experimental Workflow for Intravenous Self-Administration.
Experimental Protocol 2: Conditioned Place Preference (CPP)

The conditioned place preference paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment that has been associated with the drug's effects.

Objective: To determine if a drug produces a rewarding or aversive state by measuring the animal's preference for a drug-paired environment.

Methodology:

  • Apparatus: A two- or three-compartment chamber is used. The compartments are designed to be distinct from one another, with different visual (e.g., wall color, patterns) and tactile (e.g., floor texture) cues.

  • Pre-Conditioning Phase (Baseline Preference):

    • On the first day, the animal is allowed to freely explore all compartments of the apparatus for a set period (e.g., 15-20 minutes).

    • The time spent in each compartment is recorded to establish any initial, unconditioned preference for one environment over the other.

  • Conditioning Phase:

    • This phase typically consists of several conditioning sessions over multiple days.

    • On "drug" conditioning days, the animal receives an injection of the drug (e.g., dimethocaine, 10-40 mg/kg, IP) and is immediately confined to one of the compartments (the "drug-paired" compartment) for a set duration (e.g., 30 minutes).

    • On "saline" conditioning days, the animal receives a saline injection and is confined to the other compartment (the "saline-paired" compartment) for the same duration.

    • The assignment of the drug-paired compartment is counterbalanced across subjects to avoid biased results.

  • Test Phase (Post-Conditioning):

    • On the test day, the animal is placed back into the apparatus in a drug-free state, with free access to all compartments.

    • The time spent in each compartment is recorded for a set period.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties and has produced a conditioned place preference.

The Underlying Neurochemical Pathway: Dopamine Transporter Inhibition

The primary mechanism of action for both dimethocaine and cocaine is the inhibition of the dopamine transporter. This action disrupts the normal reuptake of dopamine from the synaptic cleft, leading to an accumulation of dopamine and prolonged stimulation of postsynaptic dopamine receptors. This process is central to the reinforcing and addictive properties of these substances.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_Synapse->D_Receptor Binding Reward_Signal Reward Signal Transduction D_Receptor->Reward_Signal Stimulant Dimethocaine or Cocaine Stimulant->DAT Inhibition

References

Dimethocaine's Affinity for the Dopamine Transporter: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers confirming the binding affinity of Dimethocaine to the Dopamine Transporter (DAT), with a comparative analysis against Cocaine and GBR-12909.

This guide provides a detailed comparison of the binding affinity of Dimethocaine to the Dopamine Transporter (DAT), benchmarked against the well-characterized DAT inhibitors Cocaine and GBR-12909. The data presented is supported by established experimental protocols, offering a clear framework for researchers in neuropharmacology and drug development.

Comparative Binding Affinity at the Dopamine Transporter

The binding affinity of a compound to the DAT is a critical measure of its potency as a dopamine reuptake inhibitor. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity.

CompoundBinding Affinity (Ki)Inhibition of Dopamine Uptake (IC50)
Dimethocaine 1.4 µM[1]1.2 µM[1]
Cocaine 0.6 µM[1]0.7 µM[1]
GBR-12909 1 nM[2]Not explicitly stated in the search results

Note: The provided Ki and IC50 values for Dimethocaine and Cocaine were determined using [3H]CFT binding and [3H]dopamine uptake assays, respectively[1]. The Ki for GBR-12909 is for the inhibition of striatal dopamine uptake[2].

Dimethocaine, a synthetic analogue of cocaine, demonstrates a notable affinity for the dopamine transporter, though it is slightly less potent than cocaine itself[1][3]. In contrast, GBR-12909, a selective DAT inhibitor, exhibits a significantly higher affinity[2][4][5].

Experimental Protocols

The determination of binding affinity to the DAT is predominantly achieved through radioligand binding assays. These experiments are crucial for quantifying the interaction between a compound and the transporter protein.

Radioligand Binding Assay for DAT

This protocol outlines a standard method for determining the binding affinity of a test compound (e.g., Dimethocaine) to the DAT using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Biological Sample: Rat brain striatal tissue, which is rich in DAT expression[6]. Alternatively, cell lines stably or transiently expressing DAT can be used[7].

  • Radioligand: A tritiated DAT ligand such as [3H]WIN 35,428 or [3H]CFT is commonly used[1][6][8].

  • Test Compound: Dimethocaine, Cocaine, or GBR-12909 at various concentrations.

  • Displacer: A high concentration of a known DAT inhibitor (e.g., 100 µM cocaine) to determine non-specific binding[6].

  • Buffers: Sucrose phosphate buffer or similar physiological buffers[6].

  • Instrumentation: Scintillation counter for detecting radioactivity.

Procedure:

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet in fresh buffer to a specific concentration (e.g., 10 mg/mL original wet weight)[6].

  • Assay Setup: In assay tubes, combine the prepared tissue, a fixed concentration of the radioligand (e.g., 0.5 nM [3H]WIN 35,428), and varying concentrations of the test compound[6].

  • Incubation: Incubate the tubes for a specified period (e.g., 120 minutes) on ice to allow the binding to reach equilibrium[6].

  • Determination of Non-specific Binding: In a separate set of tubes, add a high concentration of a known DAT inhibitor (e.g., 100 µM cocaine) in place of the test compound to saturate all specific binding sites. The remaining radioactivity measured in these tubes represents non-specific binding[6].

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound. Plot the specific binding as a function of the test compound concentration to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a competitive radioligand binding assay used to determine the binding affinity of a compound to the Dopamine Transporter.

Competitive_Binding_Assay cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Tissue DAT-Rich Tissue (e.g., Striatum) Homogenization Homogenization in Buffer Tissue->Homogenization Centrifugation Centrifugation & Resuspension Homogenization->Centrifugation Incubation Incubation Centrifugation->Incubation Filtration Rapid Filtration Incubation->Filtration Radioligand [3H]Radioligand Radioligand->Incubation Test_Compound Test Compound (e.g., Dimethocaine) Test_Compound->Incubation Displacer Displacer (e.g., Cocaine) Displacer->Incubation Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc IC50 Calculation Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow of a competitive radioligand binding assay for DAT.

References

Independent Verification of Dimethocaine's Anesthetic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the local anesthetic effects of Dimethocaine against two well-established alternatives: Lidocaine and Procaine. The information presented is based on available experimental data to assist in the independent verification of Dimethocaine's anesthetic properties.

Comparative Anesthetic Potency and Duration

Quantitative data from preclinical studies are summarized below to compare the anesthetic efficacy of Dimethocaine, Lidocaine, and Procaine. The primary methods for assessing local anesthetic action in these studies include the abdominal constriction test and the tail-flick test in mice.

CompoundTestDosing (Subcutaneous)Response
Dimethocaine Abdominal Constriction5, 10, or 20 mg/kgDose-dependent antinociceptive responses[1]
Lidocaine Abdominal Constriction10, 20, or 30 mg/kgDose-dependent antinociceptive responses[1]
Procaine Abdominal Constriction20, 30, or 50 mg/kgReduced response to noxious chemical stimuli[1]
Lidocaine Tail-Flick1% solution (20 µL)Duration of sensory block: 20 +/- 10 min[2]
Procaine Tail-Flick1% solution (20 µL)Duration of sensory block: 2 +/- 4 min[2]

It is important to note that while both Dimethocaine and Lidocaine demonstrated dose-dependent effects in the abdominal constriction test, the study did not provide a direct statistical comparison of potency (e.g., ED50 values) between the two compounds.[1] In the tail-flick test, Lidocaine exhibited a significantly longer duration of action compared to Procaine at the same concentration.[2]

Mechanism of Action: Sodium Channel Blockade

Local anesthetics, including Dimethocaine, Lidocaine, and Procaine, exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing nerve impulse transmission, these compounds produce a transient and reversible loss of sensation in the localized area of application.

LocalAnestheticPathway cluster_membrane Neuronal Cell Membrane Na_channel Voltage-gated Sodium Channel (Closed) Na_channel_open Sodium Channel (Open) Na_channel_blocked Sodium Channel (Blocked) Na_in Na+ Influx Na_channel_open->Na_in No_Na_in No Na+ Influx Na_channel_blocked->No_Na_in Nerve_impulse Nerve Impulse (Depolarization) Na_in->Nerve_impulse Propagation No_impulse Blockade of Nerve Impulse No_Na_in->No_impulse Nerve_impulse->Na_channel Triggers opening Local_anesthetic Local Anesthetic (e.g., Dimethocaine) Local_anesthetic->Na_channel_open Binds to intracellular site

Fig. 1: Signaling pathway of local anesthetic action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Dimethocaine's anesthetic effects.

Abdominal Constriction Test (Writhing Test)

This assay is used to evaluate the antinociceptive (pain-relieving) effects of a substance by observing the reduction in abdominal constrictions induced by a chemical irritant.

Procedure:

  • Animal Model: Male mice are typically used.

  • Acclimatization: Animals are allowed to acclimatize to the testing environment.

  • Drug Administration: The test compound (Dimethocaine, Lidocaine, or Procaine) or a vehicle control is administered, typically via subcutaneous injection, at varying doses.[1]

  • Irritant Injection: After a predetermined latency period (e.g., 15-30 minutes), a chemical irritant, such as acetic acid, is injected intraperitoneally to induce abdominal constrictions.

  • Observation: The number of abdominal constrictions (writhes) is counted for a specific period (e.g., 10-20 minutes) following the irritant injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the control group.

AbdominalConstrictionWorkflow start Start acclimatize Acclimatize Mice start->acclimatize administer Administer Test Compound (Subcutaneous) acclimatize->administer wait Latency Period administer->wait inject_irritant Inject Acetic Acid (Intraperitoneal) wait->inject_irritant observe Observe and Count Abdominal Constrictions inject_irritant->observe analyze Analyze Data (% Inhibition) observe->analyze end End analyze->end

Fig. 2: Workflow for the abdominal constriction test.
Tail-Flick Test

This method assesses the spinal analgesic effects of a substance by measuring the latency of a mouse to withdraw its tail from a noxious heat source.

Procedure:

  • Animal Model: Male mice are commonly used.

  • Baseline Latency: The baseline tail-flick latency is determined by exposing the distal portion of the tail to a focused beam of radiant heat. The time taken for the mouse to flick its tail is recorded. A cut-off time is established to prevent tissue damage.

  • Drug Administration: The local anesthetic is injected subcutaneously at the base of the tail.[2]

  • Testing: The tail-flick latency is measured at predetermined intervals after drug administration.

  • Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The duration of the anesthetic block is the time taken for the latency to return to baseline levels.[2]

TailFlickWorkflow start Start baseline Determine Baseline Tail-Flick Latency start->baseline administer Administer Local Anesthetic (Subcutaneous at Tail Base) baseline->administer test Measure Tail-Flick Latency at Intervals administer->test analyze Analyze Data (Change in Latency, Duration) test->analyze end End analyze->end

Fig. 3: Workflow for the tail-flick test.

Conclusion

The available preclinical data indicate that Dimethocaine possesses local anesthetic properties, demonstrating dose-dependent antinociceptive effects in the abdominal constriction test.[1] While a direct comparison of potency with Lidocaine and Procaine from a single comprehensive study is not available, the existing evidence suggests its activity falls within the range of these established local anesthetics. Further research with head-to-head comparative studies employing standardized models and multiple endpoints is warranted to fully elucidate the relative potency, onset, and duration of action of Dimethocaine in relation to clinically used local anesthetics.

References

Safety Operating Guide

Proper Disposal of C16H26Ino2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential procedural information for the safe disposal of C16H26Ino2, an organoindium compound. Given the absence of a specific Safety Data Sheet (SDS) for this chemical formula, this document outlines a cautious approach based on the known hazards of indium compounds, organometallics, and general best practices for hazardous waste management in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste. The following steps provide a general framework for its proper disposal:

  • Waste Characterization and Classification :

    • Treat this compound as a hazardous waste. Due to its composition, it falls under the category of organometallic compounds, which are often reactive and toxic. Indium compounds have shown potential for organ damage in animal studies.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can lead to dangerous chemical reactions.

  • Containerization :

    • Use a dedicated, properly labeled, and chemically compatible waste container. The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.

    • For liquid waste solutions containing this compound, use a container made of a material that will not react with the solvent or the compound.

    • For solid waste, such as contaminated lab supplies (e.g., gloves, weighing paper), collect it in a clearly marked, sealed bag or container.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: this compound.

    • List all constituents of the waste, including any solvents and their approximate concentrations.

    • Indicate the potential hazards (e.g., "Toxic," "Handle with Care").

    • Include the date when the waste was first added to the container and the name of the responsible researcher or lab group.

  • Storage :

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, away from general traffic, and has secondary containment to capture any potential leaks.

    • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.

  • Disposal Request and Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide them with a complete and accurate description of the waste as detailed on the label.

    • Follow their specific instructions for preparing the waste for transport.

Crucially, never dispose of this compound down the drain or in the regular trash. [1] Improper disposal can lead to environmental contamination and regulatory violations.

Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing :

    • Rinse the empty container three times with a suitable solvent that can dissolve any remaining residue of the compound.

    • Collect all rinsate as hazardous waste and add it to the appropriate liquid waste container for this compound.

  • Final Disposal :

    • Once triple-rinsed and air-dried, the container can typically be disposed of as non-hazardous waste. However, it is imperative to deface or remove the original label to prevent any confusion.

    • Always confirm your institution's specific policies for the disposal of decontaminated chemical containers.

Quantitative Data Summary

As no specific quantitative disposal limits for this compound are available, general regulatory thresholds for hazardous waste containing heavy metals and organic compounds should be considered as a conservative measure. The following table provides illustrative examples of such limits, which can vary by jurisdiction. Always consult your local regulations and EHS department for specific values.

ParameterTypical Regulatory Threshold (Illustrative)Notes
Indium Content Varies by jurisdictionWhile indium is not as heavily regulated as some other heavy metals, it is prudent to manage it as a hazardous waste. Scrap indium metal may have reclamation value.[2][3]
Organic Constituents Varies by compound and jurisdictionThe organic portion of the molecule dictates its reactivity and potential for generating hazardous byproducts. Organometallic compounds should be handled with caution.
pH of Aqueous Waste Typically between 5.5 and 9.0If the compound is in an aqueous solution, the pH must be within a neutral range for many disposal pathways. However, neutralization should only be performed if it is a recognized and safe procedure for this specific compound and with EHS approval, as it can generate heat or hazardous fumes.
Flash Point < 60°C (140°F) for ignitable wasteIf the compound is dissolved in a flammable solvent, the waste may be classified as ignitable.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decon Container Decontamination start Generation of This compound Waste characterize Characterize Waste: - Solid or Liquid? - Contaminated materials? start->characterize empty_container Empty this compound Container start->empty_container If container is now empty containerize Select & Label Compatible Waste Container characterize->containerize label_info Label with: - 'Hazardous Waste' - Full Chemical Name - Constituents & % - Hazards - Dates & PI Name containerize->label_info store Store in Designated Satellite Accumulation Area label_info->store segregate Segregate from Incompatible Wastes store->segregate contact_ehs Contact Institutional EHS or Licensed Waste Contractor segregate->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Document Waste Transfer pickup->end triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per EHS Policy triple_rinse->dispose_container collect_rinsate->containerize Add to waste

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Comprehensive Safety Protocol: Handling the Novel Compound C16H26Ino2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical formula C16H26Ino2 does not correspond to a readily identifiable, common chemical substance. The presence of Indium (In) in this context is highly unusual. Therefore, this document provides a procedural framework for handling a novel or uncharacterized chemical, assuming it to be hazardous until sufficient data proves otherwise.[1] This protocol is intended for researchers, scientists, and drug development professionals.

Pre-Operational Hazard Assessment

Before handling the compound, a thorough risk assessment is mandatory. The Principal Investigator is responsible for determining and communicating the potential hazards.[1] If the hazards are unknown, the substance must be treated as a "Particularly Hazardous Substance," implying it could be a carcinogen, mutagen, highly acute toxin, or reproductive toxicant.[1]

Logical Workflow for Hazard Assessment:

A Identify Compound (this compound) B Search for existing Safety Data Sheet (SDS) A->B C SDS Found? B->C D Review SDS for specific PPE & Handling Procedures C->D Yes E Assume Compound is Particularly Hazardous C->E No F Analyze Analogous Structures for Hazards E->F G Develop Provisional SDS/Hazard Communication Sheet F->G H Implement Highest Level of Protective Controls G->H

Caption: Risk assessment workflow for a novel chemical.

Personal Protective Equipment (PPE) Protocol

A conservative approach to PPE is required. The following table outlines the minimum required PPE for various laboratory operations involving this compound. All PPE should be donned before entering the designated work area and doffed before exiting.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport ANSI Z87.1 certified safety glasses with side shields.[2]Chemical-resistant gloves (Nitrile minimum).[2][3]Full-button lab coat.[2]Not typically required if containers are sealed.
Weighing (Solid) Chemical splash goggles.[4]Double-gloving with chemical-resistant gloves (e.g., Nitrile).Chemical-resistant lab coat or gown.Required if not in a ventilated enclosure. Consult safety officer for respirator fit-testing.[3][5]
Solution Preparation Chemical splash goggles and face shield.[5][6]Chemical-resistant gloves (consult manufacturer's guide for solvent compatibility).[5]Chemical-resistant apron over lab coat.[3]Mandatory use of a certified chemical fume hood.[7]
Synthesis/Reaction Chemical splash goggles and face shield.[5][6]Heavy-duty chemical-resistant gloves (e.g., Neoprene or Butyl rubber over Nitrile).[5]Fire-resistant lab coat; chemical-resistant apron.[6]Mandatory use of a certified chemical fume hood.[7]

PPE Selection and Use Workflow:

cluster_0 Pre-Operation cluster_1 Execution A Assess Task-Specific Risks (e.g., Splash, Aerosol, Fire) B Select Eye/Face Protection (Glasses -> Goggles -> Face Shield) A->B C Select Gloves (Check Chemical Compatibility Chart) A->C D Select Body Protection (Lab Coat -> Apron -> Gown) A->D E Determine Need for Respiratory Protection A->E F Don PPE in Correct Order (Coat -> Gloves -> Goggles) D->F G Perform Work in Designated Area (e.g., Fume Hood) E->G F->G H Doff PPE Before Exiting (Gloves -> Goggles -> Coat) G->H

Caption: Procedural workflow for PPE selection and use.

Operational and Handling Plan

All work with this compound must be conducted within a Designated Area, clearly marked with warning signs.[8]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is certified and operational.

    • Assemble all necessary equipment and reagents before retrieving the compound.

    • Prepare a designated waste container for this compound-contaminated materials.

    • Locate the nearest emergency eyewash station and safety shower.

  • Handling:

    • Always handle the compound inside a chemical fume hood to minimize inhalation exposure.[7]

    • Use the smallest quantity of the substance necessary for the experiment to minimize waste.[8][9]

    • When handling, always wear the appropriate PPE as specified in the table above.

    • Keep containers tightly closed when not in use.[10]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with water for at least 15 minutes. Seek immediate medical attention.[7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

    • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[7]

    • Spill: Treat any spill as a major event. Evacuate the immediate area and notify the supervisor and institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.[7]

Disposal Plan

Improper disposal of hazardous chemicals is illegal and dangerous.[8] All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other chemical streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any known hazard characteristics (e.g., "Acutely Toxic," "Flammable").

  • Containers: Use sealed, leak-proof containers for all waste.

    • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, lined container.

    • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, compatible, and shatter-resistant waste container.

    • Sharps: Contaminated needles, scalpels, or glassware must be disposed of in a designated sharps container.

Chemical Waste Disposal Workflow:

A Identify Waste Stream (Solid, Liquid, Sharps) B Select Correct, Labeled Hazardous Waste Container A->B C Place Waste in Container Inside a Fume Hood B->C D Keep Container Securely Closed When Not in Use C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from Environmental Health & Safety E->F

Caption: Workflow for the safe disposal of hazardous chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.